4-(p-Tolyl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFVASCPJETBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354198 | |
| Record name | 4-(p-Tolyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3077-16-5 | |
| Record name | 4-(p-Tolyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(p-Tolyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Heterocyclic Intermediate
An In-Depth Technical Guide to 4-(p-Tolyl)morpholine
This compound, also known by its synonym 4-(4-methylphenyl)morpholine, is a heterocyclic compound featuring a central morpholine ring N-substituted with a p-tolyl (4-methylphenyl) group.[1] This structural arrangement confers a unique combination of solubility, reactivity, and stability, establishing it as a valuable intermediate and building block in diverse areas of chemical synthesis.[1] Its applications span from the development of novel pharmaceuticals and agrochemicals to polymer science and cosmetic formulations.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for professionals in research and development. The definitive identifier for this compound is CAS Number: 3077-16-5 .[1][2][3]
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a crystalline powder, with its color ranging from white to light orange or yellow-green.[1][2][4] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3077-16-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅NO | [1][4][5] |
| Molecular Weight | 177.24 - 177.25 g/mol | [1][3][4][5] |
| Appearance | Light orange to yellow to green crystalline powder | [1][4] |
| Melting Point | 47 - 52 °C | [1][2][6] |
| Boiling Point | 309.18°C (rough estimate) | [3][7] |
| Density | 1.0290 (rough estimate) | [3][7] |
| Solubility | Soluble in Toluene | [3][6][7] |
| pKa | 5.71 ± 0.40 (Predicted) | [3][7] |
Synthesis Protocol: Buchwald-Hartwig Amination
A common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach involves the reaction of an aryl halide (4-chlorotoluene) with an amine (morpholine) in the presence of a strong base.
Experimental Protocol
A detailed procedure for this synthesis is outlined below, based on established methodologies.[8]
Materials:
-
4-Chlorotoluene (reactant)
-
Morpholine (reactant)[8]
-
Sodium tert-butoxide (base)[8]
-
Palladium catalyst (e.g., 1 mol %)
-
Anhydrous solvent (e.g., Toluene)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add sodium tert-butoxide (1.03 mmol).
-
Addition of Reactants: Add 4-chlorotoluene (0.56 mmol), morpholine (0.53 mmol), and the palladium catalyst (1 mol %).[8]
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to the vessel.
-
Reaction Conditions: Heat the reaction mixture to 70°C and stir for approximately 27 hours.[8]
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. The mixture is then typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the final product, this compound, as a solid.[8] A yield of 98% has been reported for this method.[8]
Synthesis Workflow Diagram
Caption: Buchwald-Hartwig synthesis of this compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR): The morpholine moiety typically exhibits a distinct pattern in ¹H NMR spectroscopy. The protons on the carbons adjacent to the oxygen (O-CH₂) appear as a triplet at a different chemical shift than the protons on the carbons adjacent to the nitrogen (N-CH₂), which also appear as a triplet.[9]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern.
-
GC/MS (EI): m/z 177 (M+).[8]
-
Reactivity and Guiding Principles
The chemical behavior of this compound is governed by the interplay between the morpholine ring and the aromatic p-tolyl group.
-
The Morpholine Moiety: As a secondary amine, morpholine undergoes typical amine reactions. However, the presence of the ether oxygen atom withdraws electron density from the nitrogen. This makes the nitrogen in morpholine less nucleophilic and less basic compared to structurally similar amines like piperidine.[10] This modulated basicity is a key feature exploited in drug design.
-
The p-Tolyl Group: The aromatic ring enhances the compound's solubility in organic solvents and provides a site for further functionalization through electrophilic aromatic substitution, if required.[1] The methyl group is weakly activating and directs ortho- and para- to itself.
-
Overall Reactivity: The compound's stability and compatibility with various functional groups make it an attractive and reliable choice for chemists aiming to streamline multi-step synthetic processes.[1]
Core Applications in Research and Drug Development
The unique properties of the morpholine scaffold have positioned it as a "privileged structure" in medicinal chemistry, leading to its incorporation in numerous therapeutic agents.[11] this compound serves as a critical precursor in many of these developments.
-
Pharmaceutical Intermediate: It is a key building block in the synthesis of a wide array of pharmaceuticals, including analgesics, anti-inflammatory drugs, antibiotics like Linezolid, and anticancer agents such as Gefitinib.[1][10][12]
-
Central Nervous System (CNS) Drug Discovery: The morpholine ring is particularly valuable in developing drugs for the CNS.[13] Its physicochemical properties, including a pKa value that enhances solubility in blood and improves permeability across the blood-brain barrier, are highly advantageous.[13][14] It can enhance potency through molecular interactions, act as a scaffold to correctly orient other functional groups, and favorably modulate pharmacokinetic properties.[13]
-
Agrochemicals: The compound is used in the formulation of pesticides and herbicides, contributing to their efficacy in pest control.[1]
-
Other Industrial Uses: It also finds application as an additive in polymer chemistry to improve material flexibility and durability, and as an emulsifier and stabilizer in cosmetic formulations.[1]
Application Domain Map
Caption: Key application areas for this compound.
Safety, Handling, and Storage
Proper handling and storage are essential when working with this compound. It is classified as an irritant.[5]
-
GHS Hazard Classification:
-
Precautionary Statements (Selected):
-
P280: Wear protective gloves/eye protection/face protection.[2][6][15]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[2][15]
-
Storage and Handling:
Conclusion
This compound is a compound of significant utility, primarily serving as a versatile and efficient intermediate in organic synthesis. Its value is most pronounced in medicinal chemistry, where the embedded morpholine scaffold imparts advantageous physicochemical and pharmacokinetic properties crucial for modern drug design, particularly for CNS-active agents. A thorough understanding of its properties, synthesis, and reactivity allows researchers and drug development professionals to fully leverage its potential in creating novel molecules with enhanced performance and efficacy.
References
-
This compound | C11H15NO | CID 766255. PubChem - NIH. [Link]
-
4-(4-methylphenyl)morpholine - 3077-16-5. ChemSynthesis. [Link]
-
Morpholine. Wikipedia. [Link]
-
This compound (C11H15NO). PubChemLite. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
MORPHOLINE. atamankimya.com. [Link]
-
A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
bmse000154 4-(2-Aminoethyl)morpholine. BMRB. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3077-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound CAS#: 3077-16-5 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C11H15NO | CID 766255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 3077-16-5 | TCI EUROPE N.V. [tcichemicals.com]
- 7. This compound | 3077-16-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Morpholine - Wikipedia [en.wikipedia.org]
- 11. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 3077-16-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
physical and chemical properties of 4-(p-Tolyl)morpholine
An In-depth Technical Guide to 4-(p-Tolyl)morpholine: Physicochemical Properties, Synthesis, and Applications
Executive Summary: this compound, also known as 4-(4-methylphenyl)morpholine, is a heterocyclic amine of significant interest in medicinal chemistry, organic synthesis, and material science. Its unique molecular architecture, which combines a hydrophilic morpholine ring with a lipophilic p-tolyl group, imparts a balanced physicochemical profile crucial for its diverse applications. This guide provides a comprehensive technical overview of its properties, analytical characterization, synthesis, and key uses, with a focus on its role as a versatile building block in drug discovery and development.
Molecular Structure and Identification
This compound is a tertiary amine featuring a morpholine ring N-substituted with a 4-methylphenyl (p-tolyl) group. This structure is fundamental to its chemical behavior and utility.
The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, rendering it less basic than comparable cycloalkylamines like piperidine[1]. The p-tolyl group, being moderately lipophilic, enhances the molecule's solubility in organic solvents and serves as a key pharmacophore for interaction with biological targets[2].
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#FFFFFF";
} enddot Caption: 2D Structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 3077-16-5 | [2][3] |
| Molecular Formula | C₁₁H₁₅NO | [2] |
| IUPAC Name | 4-(4-methylphenyl)morpholine | [4] |
| Synonyms | 4-Morpholinotoluene, N-(4-Methylphenyl)morpholine | [2] |
| SMILES | Cc1ccc(N2CCOCC2)cc1 | [5] |
| InChIKey | OLAFVASCPJETBP-UHFFFAOYSA-N |[5] |
Physicochemical Properties
The physical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and application in various chemical processes.
Table 2: Core Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 177.25 g/mol | [2] |
| Appearance | White to light orange/yellow crystalline powder | [6] |
| Melting Point | 47 - 52 °C | [6] |
| Boiling Point | ~309.2 °C (estimate) | [3] |
| Density | ~1.029 g/cm³ (estimate) | [3] |
| Solubility | Soluble in toluene | [3] |
| pKa (Predicted) | 5.71 ± 0.40 |[3] |
The melting range of 47-52 °C indicates that the compound is a solid at room temperature, simplifying handling and storage. Its solubility in organic solvents like toluene is consistent with the presence of the aromatic p-tolyl group.
Spectroscopic Profile
Analytical characterization is critical for confirming the identity and purity of this compound. Below are the expected spectral data based on its structure.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic, morpholine, and methyl protons.
-
Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.2 ppm), corresponding to the AA'BB' spin system of the para-substituted benzene ring.
-
Morpholine Protons: Two triplets are characteristic of the morpholine ring. The protons adjacent to the oxygen (-O-CH₂-) typically appear downfield (~3.8-3.9 ppm) compared to the protons adjacent to the nitrogen (-N-CH₂-) (~3.1-3.2 ppm).
-
Methyl Protons: A singlet for the tolyl methyl group (-CH₃) appears upfield (~2.3 ppm).[7]
-
-
¹³C NMR (75 MHz, CDCl₃): The carbon spectrum confirms the number of unique carbon environments.
-
Aromatic Carbons: Four signals are expected for the aromatic ring, including the quaternary carbons.
-
Morpholine Carbons: Two signals corresponding to the -O-CH₂- (~67.0 ppm) and -N-CH₂- (~50.0 ppm) carbons.
-
Methyl Carbon: One signal for the methyl group carbon (~20.5 ppm).[7]
-
Table 3: Representative NMR Chemical Shifts (CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source(s) |
|---|---|---|---|
| Ar-H (ortho to N) | 6.86 (d, J=8.7 Hz, 2H) | 116.1 | [7] |
| Ar-H (meta to N) | 7.12 (d, J=8.7 Hz, 2H) | 129.8 | [7] |
| Ar-C -N | - | 149.3 | [7] |
| Ar-C -CH₃ | - | 129.6 | [7] |
| -O-CH₂ - | 3.88 (t, J=4.8 Hz, 4H) | 67.0 | [7] |
| -N-CH₂ - | 3.14 (t, J=4.8 Hz, 4H) | 50.0 | [7] |
| Ar-CH₃ | 2.31 (s, 3H) | 20.5 |[7] |
3.2 Infrared (IR) Spectroscopy
The IR spectrum helps identify key functional groups.
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and methyl groups appear just below 3000 cm⁻¹ (e.g., 2800-3000 cm⁻¹).
-
C=C Stretching: Aromatic ring stretching vibrations are observed in the 1500-1600 cm⁻¹ region.
-
C-N Stretching: The tertiary amine C-N stretch is typically found in the 1200-1250 cm⁻¹ range.
-
C-O-C Stretching: The prominent C-O-C ether stretch of the morpholine ring is expected around 1118 cm⁻¹.[7]
3.3 Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak at m/z = 177, corresponding to the molecular weight of the compound.[5][7]
Synthesis and Characterization Workflow
This compound is commonly synthesized via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is highly efficient for forming carbon-nitrogen bonds.[8]
4.1 Synthetic Pathway: Buchwald-Hartwig Amination
The reaction couples an aryl halide (p-tolyl halide) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a strong base.
dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="helvetica", fontcolor="#202124"]; edge [fontname="helvetica", color="#5F6368"];
} enddot Caption: Buchwald-Hartwig synthesis of this compound.
4.2 Experimental Protocol: Synthesis
This protocol is a representative example of a Buchwald-Hartwig amination.
Objective: To synthesize this compound from 4-chlorotoluene and morpholine.
Materials:
-
4-chlorotoluene
-
Morpholine
-
Palladium(II) acetate (or other Pd source)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: To the flask, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide base.
-
Solvent and Reactants: Add anhydrous toluene, followed by morpholine and 4-chlorotoluene via syringe.
-
Reaction: The flask is fitted with a condenser (also under inert atmosphere) and heated to a specified temperature (e.g., 70-100 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield pure this compound.
4.3 Quality Control and Characterization Workflow
Post-synthesis, a rigorous analytical workflow is essential to validate the identity, purity, and properties of the final compound.
dot digraph "Analytical_Workflow" { graph [splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="helvetica", fontcolor="#202124"]; edge [fontname="helvetica", color="#5F6368"];
} enddot Caption: Post-synthesis analytical validation workflow.
4.4 Protocol: Melting Point Determination
Objective: To accurately measure the melting range of the purified this compound as a criterion for purity.[9]
Apparatus: Digital melting point apparatus, capillary tubes.[10][11]
Procedure:
-
Sample Preparation: Ensure the crystalline sample is completely dry. Finely crush a small amount of the sample into a powder.[11]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample (2-3 mm height). Invert the tube and tap it gently to pack the sample tightly into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[12]
-
Rapid Determination (Optional): Perform a quick heating run (10-20 °C/min) to find the approximate melting temperature. Allow the apparatus to cool.[11]
-
Accurate Determination: Set the apparatus to heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[11]
-
Observation and Recording: Observe the sample through the eyepiece. Record the temperature at which the first droplet of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).
-
Result: The melting point is reported as the range T₁ - T₂. A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.[9]
Applications in Drug Development and Material Science
The morpholine heterocycle is a "privileged scaffold" in medicinal chemistry, and this compound serves as a key intermediate in synthesizing more complex bioactive molecules.[2]
5.1 Central Nervous System (CNS) Drug Discovery
The morpholine ring is particularly valuable for developing drugs targeting the CNS.[13]
-
Blood-Brain Barrier (BBB) Permeability: The morpholine moiety provides a unique balance of lipophilicity and hydrophilicity. Its weak basicity (pKa) and ability to act as a hydrogen bond acceptor contribute to improved solubility and permeability across the BBB, a critical hurdle for CNS drugs.[14][15][16][17]
-
Metabolic Stability: The saturated heterocyclic ring is generally stable against metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[14]
-
Scaffold for Molecular Interactions: It acts as a rigid, well-defined scaffold that correctly orients other pharmacophoric groups for optimal interaction with enzyme active sites or receptors.[15][17]
This compound is therefore a starting point for creating novel analgesics, anti-inflammatory agents, and therapeutics for neurodegenerative diseases.[2][14]
5.2 Other Applications
-
Agrochemicals: It is used as an intermediate in the synthesis of effective and environmentally conscious pesticides and herbicides.[2]
-
Polymer and Material Science: It can be used as an additive in polymer production or as a ligand in coordination chemistry to develop new catalysts.[2]
-
Organic Synthesis: It serves as a versatile building block for constructing more complex molecular architectures.[2]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
6.1 Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as:
-
Skin Irritation (Category 2), H315: Causes skin irritation.[6]
-
Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[6]
6.2 Recommended Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Use in a well-ventilated area or fume hood.[6]
-
First Aid:
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
-
6.3 Storage Conditions
-
Temperature: Store in a refrigerator at 2-8 °C.[2]
-
Atmosphere: The compound is noted to be air and heat sensitive. For long-term storage, it is best kept under an inert gas (e.g., Argon).
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.
References
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). National Center for Biotechnology Information. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]
-
Measuring the Melting Point. (2023). Westlab Canada. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University of Alabama Libraries. [Link]
-
Melting point determination. University of Calgary. [Link]
-
This compound. PubChem. [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. (2021). ACS Publications. [Link]
-
Melting Point | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
-
Melting point determination. SSERC. [Link]
-
DETERMINATION OF MELTING POINTS. North Penn School District. [Link]
-
Morpholine. Wikipedia. [Link]
-
Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]
-
Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities. (2016). ACS Publications. [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
morpholine, compound with p-toluenesulfonic acid - 13C NMR. SpectraBase. [Link]
-
This compound. PubChemLite. [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Morpholino(p-tolyl)methanone - Vapor Phase IR. SpectraBase. [Link]
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 3077-16-5 [m.chemicalbook.com]
- 4. This compound | C11H15NO | CID 766255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 3077-16-5 | TCI Deutschland GmbH [tcichemicals.com]
- 7. rsc.org [rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. westlab.com [westlab.com]
- 11. youtube.com [youtube.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
4-(p-Tolyl)morpholine structure and molecular weight
An In-Depth Technical Guide to 4-(p-Tolyl)morpholine: Structure, Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 3077-16-5), a heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. We delve into its core molecular structure and physicochemical properties, present a detailed, field-proven protocol for its synthesis via palladium-catalyzed cross-coupling, and discuss the spectroscopic techniques used for its structural validation. Furthermore, this guide explores the rationale behind its utility as a privileged scaffold in drug development, particularly for central nervous system (CNS) agents, grounding the discussion in established pharmacological principles.
Core Molecular Attributes of this compound
This compound, also known as 4-(4-methylphenyl)morpholine, is an organic compound featuring a morpholine ring N-substituted with a p-tolyl (4-methylphenyl) group.[1] This substitution marries the flexible, polar morpholine scaffold with the lipophilic, aromatic tolyl moiety, conferring a unique set of properties that are highly valuable in synthetic applications.
Chemical Structure
The structure consists of a saturated six-membered morpholine ring, which contains an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. The nitrogen atom is tertiary, forming a bond with the C1 carbon of the p-tolyl group. The tolyl group itself is a benzene ring substituted with a methyl group at the para-position (C4).
Sources
synthesis and reactions of 4-(p-Tolyl)morpholine
An In-depth Technical Guide to the Synthesis and Reactions of 4-(p-Tolyl)morpholine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (also known as 4-(4-methylphenyl)morpholine), a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] We delve into the principal synthetic methodologies, with a particular focus on the highly efficient Buchwald-Hartwig amination, and explore the compound's characteristic reactivity. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction and Physicochemical Profile
This compound is an N-aryl morpholine derivative featuring a morpholine ring attached to a p-tolyl (4-methylphenyl) group.[1] This substitution pattern imparts a unique combination of properties, including enhanced solubility and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory agents, and agrochemicals.[1] Its structural stability and compatibility with diverse functional groups make it a preferred building block in complex organic synthesis.[1]
Key Physicochemical Data
A summary of the essential properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO | [2][3][4] |
| Molecular Weight | 177.24 g/mol | [2][3] |
| Appearance | White to light orange/yellow powder or crystal | [4] |
| CAS Number | 3077-16-5 | [2][3] |
| IUPAC Name | 4-(4-methylphenyl)morpholine | [3] |
| Purity (Typical) | >97.0% (GC) | [4] |
Synthesis of this compound
The formation of the aryl C-N bond is the critical step in synthesizing this compound. While classical methods like nucleophilic aromatic substitution exist, modern palladium-catalyzed cross-coupling reactions offer superior efficiency, scope, and functional group tolerance.[5]
Primary Synthetic Route: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as the premier method for constructing aryl C-N bonds.[5] This palladium-catalyzed cross-coupling reaction provides a direct and high-yielding pathway from an aryl halide and an amine.[5][6] Its development was a significant leap forward, replacing harsher, more limited methods.[5]
The reaction proceeds through a catalytic cycle initiated by a Pd(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (p-chlorotoluene) adds to the Pd(0) complex, forming a Pd(II) species.
-
Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center. A strong, non-nucleophilic base, such as sodium tert-butoxide, is crucial here; it deprotonates the coordinated amine to form a palladium-amido complex without competing as a nucleophile.
-
Reductive Elimination: The final step involves the reductive elimination of the desired this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The following protocol is adapted from a high-yielding (98%) reported synthesis.[2]
Table 2: Reagents for Buchwald-Hartwig Synthesis of this compound
| Reagent | M.Wt. | Amount (mg) | Moles (mmol) | Role |
| 4-Chlorotoluene | 126.58 | 71 | 0.56 | Aryl Halide |
| Morpholine | 87.12 | 46 | 0.53 | Amine |
| Sodium tert-butoxide | 96.10 | 60 | 0.62 | Base |
| Pd Catalyst (e.g., Pd₂(dba)₃) | - | 1 mol % | - | Catalyst |
| Phosphine Ligand (e.g., XPhos) | - | 2 mol % | - | Ligand |
| Toluene | - | ~2 mL | - | Solvent |
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add 4-chlorotoluene, morpholine, and anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 70-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-27 hours.[2]
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.[2]
Self-Validation: The protocol's integrity is confirmed by the high reported yield (98%) and clear spectroscopic characterization data (¹H-NMR, ¹³C-NMR, GC/MS) provided in the source literature, ensuring reproducibility.[2]
Reactivity of this compound
The reactivity of this compound is dictated by its two primary functional components: the electron-rich p-substituted aromatic ring and the tertiary amine of the morpholine moiety.
Caption: Key reactive sites of this compound.
Electrophilic Aromatic Substitution (EAS)
The morpholino group is a potent activating group due to the nitrogen atom's lone pair of electrons, which can be donated into the aromatic ring via resonance. This effect strongly outweighs its inductive electron-withdrawing effect. Both the morpholino and the p-methyl groups are ortho, para-directing. Since the para position is blocked by the methyl group, electrophilic attack is overwhelmingly directed to the two equivalent ortho positions relative to the morpholino group.
Expected Reactions:
-
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid is expected to yield 2-bromo-4-(p-tolyl)morpholine.
-
Nitration: Careful nitration using nitric acid in sulfuric acid at low temperatures would likely produce 2-nitro-4-(p-tolyl)morpholine.
-
Friedel-Crafts Acylation/Alkylation: These reactions would also occur at the ortho positions, though the Lewis acid catalyst may complex with the morpholine nitrogen, potentially deactivating the ring.
Oxidation of the Morpholine Nitrogen
The nitrogen atom in this compound is a tertiary amine and is susceptible to oxidation. Treatment with a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), will convert it to the corresponding N-oxide. N-methylmorpholine N-oxide (NMO) is a widely used stoichiometric oxidant in transition metal-catalyzed reactions, highlighting the stability and accessibility of this oxidized state.[8]
Reaction Scheme: this compound + H₂O₂ → this compound N-oxide + H₂O
The resulting N-oxide is a polar, often crystalline solid.
C-N Bond Cleavage
The aryl C-N bond in this compound is robust. Cleavage is not trivial and typically requires harsh conditions. However, specialized methods, such as photochemical cleavage of benzylic C-N bonds, have been developed, suggesting that under specific energetic inputs, this bond can be broken.[9] Reductive cleavage using strong reducing agents like dissolving metals may also be possible but is generally not a synthetically useful transformation for this class of compounds.
Applications in Research and Development
This compound is more than a synthetic intermediate; it is a core fragment in numerous biologically active molecules. The morpholine moiety is a common feature in approved drugs, valued for its favorable pharmacokinetic properties.[10][11]
-
Medicinal Chemistry: It serves as a precursor for kinase inhibitors, antimigraine drugs, and antibacterial agents.[1][12]
-
Materials Science: Its ability to act as a ligand in coordination chemistry opens avenues for its use in developing novel catalysts and materials.[1]
Conclusion
This compound is a compound of significant synthetic utility, underpinned by robust and efficient synthetic methods like the Buchwald-Hartwig amination. Its predictable reactivity, centered on the activated aromatic ring and the morpholine nitrogen, allows for diverse functionalization, making it a valuable platform for the development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for its effective use in a research and development setting.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Yamada, K., et al. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H15NO). Retrieved from [Link]
-
MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. PMC. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
PubMed. (2016). Photochemical Cleavage of Benzylic C-N Bond To Release Amines. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C11H15NO | CID 766255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 9. Photochemical Cleavage of Benzylic C-N Bond To Release Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 4-(p-Tolyl)morpholine in Modern Medicinal Chemistry
Executive Summary
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the pantheon of heterocyclic structures, the morpholine ring stands out as a "privileged" scaffold, a distinction earned through its recurrent appearance in a multitude of approved drugs and clinical candidates.[1][2] This guide focuses on a specific, highly valuable derivative: 4-(p-Tolyl)morpholine. By appending a p-tolyl group to the morpholine nitrogen, a building block of significant versatility is created, enhancing solubility and reactivity while providing a vector for further chemical exploration.[3] This document, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of this compound. We will dissect its fundamental physicochemical properties, provide detailed synthetic protocols, and illuminate its application through case studies in oncology and central nervous system (CNS) drug discovery, thereby demonstrating its critical role as a cornerstone in the synthesis of next-generation therapeutics.
Part 1: The Morpholine Scaffold - A Strategic Asset in Drug Design
The utility of this compound in medicinal chemistry is fundamentally derived from the intrinsic properties of its two core components: the morpholine ring and the p-tolyl substituent. Understanding their individual and synergistic contributions is key to leveraging this scaffold effectively.
The Privileged Nature of the Morpholine Ring
The morpholine moiety is not merely a passive linker; it is an active contributor to a molecule's overall drug-like properties. Its prevalence in pharmaceuticals is a testament to its advantageous profile.[1]
-
Physicochemical and Pharmacokinetic Optimization: The morpholine ring imparts a favorable balance of hydrophilicity and lipophilicity. The oxygen atom can participate in hydrogen bonding, enhancing aqueous solubility, while the overall saturated heterocyclic structure maintains sufficient lipophilicity for membrane permeability.[1][4] Crucially, the basic nitrogen atom typically has a pKa value near physiological pH, which can improve solubility and absorption.[4][5][6]
-
Metabolic Stability: In drug design, alkyl rings are often susceptible to metabolic oxidation. The introduction of the heteroatom (oxygen) in the morpholine ring can block potential sites of metabolism, thereby increasing the compound's half-life compared to carbocyclic analogs like cyclohexane or piperidine.[7]
-
Blood-Brain Barrier (BBB) Penetration: For CNS drug candidates, crossing the BBB is a formidable challenge. The morpholine scaffold is exceptionally well-suited for this task. Its ability to modulate a molecule's size, polarity, and hydrogen bonding capacity makes it a go-to component for CNS-active compounds.[2][6] Its flexible chair-like conformation and balanced physicochemical profile are key attributes for successful BBB transit.[4][5]
The Influence of the p-Tolyl Substituent
The attachment of the p-tolyl group to the morpholine nitrogen creates this compound, a versatile and stable intermediate.[3][8] This aryl substituent is not merely a placeholder; it defines the scaffold's reactivity and potential for diversification. It enhances the compound's lipophilicity and provides a stable aromatic platform for subsequent chemical modifications, which are essential for structure-activity relationship (SAR) studies.
Morpholine as a Bioisostere
Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[9] The morpholine ring is frequently employed as a bioisosteric replacement for other cyclic systems, such as piperazine, piperidine, and cyclohexane. This substitution can advantageously alter key pharmacokinetic properties like metabolic stability and lipophilicity, often leading to improved safety and efficacy profiles.[7][10][11]
Caption: Synthesis of this compound via Buchwald-Hartwig amination.
Experimental Protocol:
-
Reactor Setup: To a dry, inert-atmosphere reaction vessel, add the palladium catalyst (e.g., 1 mol% Pd(dba)₂ with a suitable phosphine ligand) and sodium tert-butoxide (1.03 mmol).
-
Reagent Addition: Add toluene as the solvent, followed by morpholine (0.53 mmol) and 4-chlorotoluene (0.56 mmol).
-
Reaction Execution: Seal the vessel and heat the mixture to 70°C with vigorous stirring. Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 24-30 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield this compound as a solid (reported yield: 98%). [12]
Reagent M. Wt. ( g/mol ) Amount (mg) Moles (mmol) Role 4-Chlorotoluene 126.58 71 0.56 Aryl Halide Morpholine 87.12 46 0.53 Amine Sodium tert-butoxide 96.10 60 1.03 Base | Palladium Catalyst | - | 1 mol% | - | Catalyst |
Table 1: Reagents for the synthesis of this compound. [12]
Strategies for Derivatization
The true power of this compound lies in its potential for derivatization to conduct SAR studies. The tolyl group offers a prime handle for modification, allowing chemists to probe the chemical space around the core scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties. Common strategies include electrophilic aromatic substitution on the tolyl ring or functionalization of the methyl group.
Part 3: Therapeutic Applications and Case Studies
The this compound scaffold and its close analogs have been instrumental in the development of novel agents across multiple therapeutic areas, most notably in oncology and neuropharmacology.
Application in Oncology
The morpholine ring is a key feature in many kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer. [4]The morpholine oxygen often forms a critical hydrogen bond in the hinge region of the kinase active site. [7] Case Study: Quinazoline-Based Anticancer Agents
Researchers have synthesized and evaluated a series of morpholine-substituted quinazoline derivatives for their cytotoxic potential against various cancer cell lines. [13]In this series, the 4-(p-tolyl) moiety was incorporated as part of a larger quinazoline system.
Caption: Logical workflow for the synthesis of a quinazoline-based anticancer agent.
One such compound, AK-12 (4-(2-(p-tolyl)quinazolin-4-yl)morpholine) , was synthesized and characterized. [13]While the broader series showed promising activity, this specific example highlights the direct use of the p-tolyl group within a more complex, biologically active molecule. Other derivatives in the same study, which replaced the p-tolyl group with other substituents, demonstrated significant cytotoxic activity, arresting the cell cycle in the G1 phase and inducing apoptosis. [13]
| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | SHSY-5Y (Neuroblastoma) IC₅₀ (µM) |
|---|---|---|---|
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
Table 2: In vitro cytotoxic activity of representative morpholine-substituted quinazolines. [13]
Application in Central Nervous System (CNS) Drug Discovery
As previously discussed, the physicochemical properties of the morpholine ring make it an exemplary scaffold for CNS drug development. [4][5]It is a key component in drugs targeting receptors and enzymes implicated in mood disorders, pain, and neurodegenerative diseases. [4][14] Case Study: Neuroprotective Agents for Parkinson's Disease
Neuroinflammation is a critical factor in the progression of neurodegenerative conditions like Parkinson's disease. [15]Modulating this process is a key therapeutic strategy. While not a direct derivative of this compound, a recently studied fluoxetine derivative, 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium chloride (OTPM) , powerfully illustrates the utility of the N-aryl morpholine concept in this domain.
In both in vitro and in vivo models of Parkinson's disease, OTPM demonstrated significant anti-neuroinflammatory and neuroprotective effects. [15]It was shown to:
-
Inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in microglial cells.
-
Block the activation and nuclear translocation of the inflammatory transcription factor NF-κB.
-
Reduce the activation of microglia and astroglia in the brains of MPTP-induced parkinsonian mice.
-
Improve motor deficits in animal models of the disease.
This case underscores the potential of N-substituted morpholine scaffolds to serve as platforms for developing potent neuroprotective agents. The principles demonstrated with OTPM are directly translatable to derivatives of this compound, where the p-tolyl group can be used to fine-tune potency and selectivity for CNS targets.
Part 4: Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategic starting point for the development of sophisticated therapeutic agents. Its value is rooted in the privileged nature of the morpholine scaffold, which confers advantageous physicochemical and pharmacokinetic properties, and the versatility of the p-tolyl group, which allows for extensive chemical exploration. [1][3] The successful application of this and related scaffolds in oncology and CNS disorders provides a robust validation of its utility. [4][13][15]The future for morpholine-based chemistry is bright. [16]Continued innovation in synthetic methodologies will further expand the accessible chemical space around this core. As our understanding of complex diseases deepens, the rational design of novel therapeutics will increasingly rely on proven, versatile, and drug-like scaffolds such as this compound. Its role as a foundational building block in the discovery of next-generation medicines is assured.
References
- Enamine. Morpholine Bioisosteres for Drug Design.
- TCI Chemicals. Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.
- Enamine. Morpholine Bioisosteres for Drug Design (PDF).
- Chem-Impex. This compound.
- Benchchem. Synthesis routes of this compound.
- Cambridge MedChem Consulting. Ring Bioisosteres.
- Chem-Impex. 4-(p-Tolyl)
- PubMed Central. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
- PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery.
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- CymitQuimica. This compound.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medical research reviews, 40(2), 709–752.
- Ceraso, A., Massarotti, A., & Mercalli, V. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 553–574.
- Kourounakis, A. P., & Kourounakis, P. N. (2020).
- Kumar, V., & Singh, A. (2024).
- Ceraso, A., Massarotti, A., & Mercalli, V. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Kumar, A., Sharma, G., & Singh, P. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Archiv der Pharmazie.
- Ullah, I., Lee, C. Y., & Kim, M. O. (2024). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. International Journal of Molecular Sciences, 25(12), 6489.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. chemimpex.com [chemimpex.com]
- 9. ctppc.org [ctppc.org]
- 10. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. e3s-conferences.org [e3s-conferences.org]
The Versatile Virtuoso: A Technical Guide to 4-(p-Tolyl)morpholine in Modern Organic Synthesis
For the discerning researcher, synthetic chemist, and drug development professional, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the pantheon of heterocyclic scaffolds, 4-(p-Tolyl)morpholine has emerged as a particularly valuable and versatile intermediate. Its unique combination of a conformationally flexible morpholine ring and a functionalizable tolyl group bestows upon it a desirable balance of physicochemical properties and synthetic handles, making it a cornerstone in the synthesis of a diverse array of biologically active compounds. This in-depth guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its nuanced applications in cutting-edge organic synthesis, offering field-proven insights and detailed experimental protocols.
Core Attributes of this compound: A Molecular Profile
This compound, also known as 4-(4-methylphenyl)morpholine, is a crystalline solid at room temperature. Its structure marries the water-solubilizing potential and hydrogen bond accepting capability of the morpholine moiety with the lipophilic and electronically tunable nature of the p-tolyl group. This duality is a key contributor to its frequent appearance in medicinal chemistry, where fine-tuning of pharmacokinetic and pharmacodynamic properties is critical.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| CAS Number | 3077-16-5 | |
| Appearance | White to light orange to yellow powder/crystal | |
| Melting Point | 48 - 52 °C | |
| IUPAC Name | 4-(4-methylphenyl)morpholine |
The Genesis of a Building Block: Synthesis of this compound
The construction of the C-N bond linking the tolyl and morpholine rings is most efficiently achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a robust and high-yielding approach. This palladium-catalyzed reaction provides a direct and reliable route from readily available starting materials.
Key Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a base. For the synthesis of this compound, this translates to the reaction of 4-chlorotoluene with morpholine. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Synthesis of this compound via Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable Buchwald ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1 mol%) and the phosphine ligand (2 mol%).
-
Add anhydrous toluene, followed by 4-chlorotoluene (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
A similar procedure using 4-methylchlorobenzene and morpholine with a palladium catalyst and sodium tert-butoxide at 70°C has been reported to yield this compound in 98% yield.
A Scaffold for Innovation: this compound in Advanced Synthesis
The true value of this compound lies in its utility as a versatile starting material for the synthesis of more complex and biologically relevant molecules. Its tolyl ring provides a platform for a variety of transformations, including cross-coupling reactions and C-H functionalization.
Harnessing the Aryl Group: Cross-Coupling Reactions
While specific examples of Suzuki, Heck, or Sonogashira reactions starting directly from this compound are not extensively detailed in readily available literature, the principles of these reactions are directly applicable. The tolyl group can be functionalized with a halide or triflate to serve as an electrophile in cross-coupling reactions. Alternatively, boronic acids or esters can be installed on the tolyl ring, enabling it to act as a nucleophilic partner.
Conceptual Workflow for Suzuki Coupling:
Caption: Conceptual workflow for Suzuki coupling using a this compound derivative.
This strategic functionalization allows for the introduction of diverse aryl or heteroaryl substituents, a common tactic in the optimization of lead compounds in drug discovery.
The Frontier of Synthesis: C-H Functionalization
Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to molecular construction. The tolyl group of this compound possesses C-H bonds that are amenable to such transformations, particularly ortho- to the morpholine nitrogen. The nitrogen atom of the morpholine can act as a directing group, facilitating regioselective C-H activation.
Plausible Mechanism for Palladium-Catalyzed Ortho-Arylation:
The mechanism for palladium-catalyzed C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway. The morpholine nitrogen can coordinate to the palladium catalyst, positioning it for the activation of a nearby C-H bond.
An In-depth Technical Guide on the Safety and Handling of 4-(p-Tolyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 4-(p-Tolyl)morpholine
This compound, also known as 4-(4-methylphenyl)morpholine, is a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research and development.[1] Its unique molecular structure, featuring a morpholine ring attached to a p-tolyl group, makes it a valuable intermediate in the synthesis of a variety of target molecules.[1] Given its increasing use in laboratory and industrial settings, a thorough understanding of its safety and handling precautions is paramount to ensure the well-being of researchers and maintain a safe working environment. This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures associated with this compound.
Section 1: Hazard Identification and Classification
The primary hazards associated with this compound are skin and eye irritation.[2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
GHS Pictogram:
Signal Word: Warning[3]
It is crucial to note that while this compound is a solid at room temperature, its structural analog, morpholine, is a flammable and corrosive liquid with significant inhalation toxicity. While not directly applicable, this information underscores the importance of handling all chemicals with appropriate caution and avoiding assumptions about the properties of related compounds.
Section 2: Risk Assessment and Mitigation
A thorough risk assessment should be conducted before handling this compound. This involves evaluating the potential for exposure and implementing appropriate control measures.
Risk Assessment Workflow
Caption: A logical workflow for assessing and mitigating risks associated with handling this compound.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safe handling protocols is essential to minimize the risk of exposure.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Body Part | Recommended PPE | Standard | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | ASTM D6978 | Prevents skin contact and irritation. |
| Eyes/Face | Safety glasses with side shields or goggles | ANSI Z87.1 | Protects against dust particles and splashes. |
| Body | Laboratory coat | Provides a barrier against accidental spills. |
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Remove contaminated clothing and wash it before reuse.
Section 4: Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage temperature is refrigerated (2-8 °C).[1]
-
Store under an inert gas to prevent degradation.[4]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Decision Tree
Caption: A decision tree for appropriate responses to emergencies involving this compound.
First-Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Fire-Fighting Measures
While this compound is a solid and not classified as flammable, in the event of a fire involving this chemical, use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Section 3.2. Avoid breathing dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with soap and water. For large spills, evacuate the area and contact emergency services.
Conclusion
This compound is a valuable chemical intermediate with manageable hazards when handled with the appropriate precautions. By understanding its properties, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.
References
-
PubChem. This compound. [Link]
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(p-Tolyl)morpholine from p-Toluidine
Abstract
This document provides a comprehensive guide for the synthesis of 4-(p-Tolyl)morpholine, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] Two primary synthetic strategies are detailed: a classical nucleophilic substitution pathway and a modern palladium-catalyzed Buchwald-Hartwig amination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical guidance on reaction optimization, safety, and product characterization.
Introduction
This compound, also known as 4-(4-methylphenyl)morpholine, is a heterocyclic compound featuring a morpholine ring attached to a p-tolyl group.[1] This substitution pattern enhances its utility as a versatile building block in organic synthesis.[1] Its structural motif is found in a range of biologically active molecules, making its efficient synthesis a topic of significant interest in medicinal and process chemistry.[1][2] This application note outlines two robust and reproducible methods for its preparation starting from p-toluidine.
The selection of a synthetic route often depends on factors such as substrate availability, desired scale, and tolerance to specific reaction conditions. The classical approach, involving the reaction of p-toluidine with a bis(2-haloethyl) ether, is a cost-effective method suitable for large-scale production. In contrast, the Buchwald-Hartwig amination offers a more versatile and often higher-yielding route, particularly for smaller-scale research and development applications where functional group tolerance is critical.[3]
PART 1: Classical Synthesis via Nucleophilic Substitution
This method relies on the direct N-alkylation of p-toluidine with bis(2-chloroethyl) ether. The reaction proceeds via a double nucleophilic substitution mechanism where the nitrogen atom of p-toluidine attacks the electrophilic carbon atoms of bis(2-chloroethyl) ether, leading to the formation of the morpholine ring. A base is typically required to neutralize the hydrochloric acid generated during the reaction.
Reaction Mechanism
The reaction is a classic example of an SN2 reaction. The lone pair of electrons on the nitrogen of p-toluidine acts as the nucleophile, attacking one of the primary carbons of bis(2-chloroethyl) ether and displacing a chloride ion. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the other chloroethyl group to form the six-membered morpholine ring.
Detailed Experimental Protocol
Materials:
-
p-Toluidine
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle with magnetic stirring
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add p-toluidine (10.7 g, 0.1 mol) and toluene (100 mL).
-
Addition of Reagents: To the stirred solution, add sodium carbonate (21.2 g, 0.2 mol) followed by the slow, dropwise addition of bis(2-chloroethyl) ether (14.3 g, 0.1 mol) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of toluene.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.[7]
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| p-Toluidine | 107.15 | 10.7 | 0.1 | 1.0 |
| Bis(2-chloroethyl) ether | 143.01 | 14.3 | 0.1 | 1.0 |
| Sodium Carbonate | 105.99 | 21.2 | 0.2 | 2.0 |
Table 1: Stoichiometry for the classical synthesis of this compound.
Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]
- 5. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(2-chloroethyl) ether [webbook.nist.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
Application Notes & Protocols: Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Correcting a Common Misconception and Defining the Synthetic Goal
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] A frequent point of confusion, however, lies in the specific roles of the molecules involved. The topic of this guide, "Buchwald-Hartwig amination using 4-(p-Tolyl)morpholine as a ligand," highlights this misunderstanding. In this reaction, This compound is the product of the C-N coupling, not the ligand that facilitates the transformation.
The ligand is a crucial component that binds to the palladium catalyst, modulating its reactivity and stability to enable the coupling of an aryl halide (like 4-chlorotoluene) with an amine (like morpholine).[3] This application note, therefore, redirects the focus to the correct and synthetically valuable goal: providing a detailed guide for the synthesis of this compound and related N-aryl morpholines using state-of-the-art Buchwald-Hartwig methodology. We will delve into the mechanistic principles, ligand selection, and provide a robust, field-proven protocol for this important transformation.
The Catalytic Heart of the Reaction: Mechanism and the Role of the Ligand
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center.[4] The ligand, typically a bulky, electron-rich phosphine, is not a passive spectator but an active participant that dictates the efficiency of each step.[3] The generally accepted mechanism is outlined below.
Figure 1: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Causality Behind the Cycle:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by the ligand (L). This complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5] Bulky, electron-rich ligands like RuPhos or XPhos accelerate this step by promoting the formation of a highly reactive, monoligated Pd(0) species.[3]
-
Amine Coordination & Deprotonation: The amine (morpholine in our case) coordinates to the Pd(II) center. A base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a more nucleophilic amido species, displacing the halide from the palladium complex.[4]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. The steric bulk of the ligand facilitates this step by creating a crowded coordination sphere that favors the elimination of the product.[5]
Ligand Selection: The Key to Success for Morpholine Coupling
The choice of ligand is paramount for achieving high yields, particularly when using less reactive aryl chlorides or sterically hindered amines. For the coupling of secondary cyclic amines like morpholine, dialkylbiaryl phosphine ligands have demonstrated exceptional performance.[6]
| Ligand Family | Key Examples | Strengths for Morpholine Coupling |
| Dialkylbiaryl Phosphines | RuPhos, XPhos, BrettPhos | High activity for coupling secondary amines, effective for challenging aryl chlorides, good functional group tolerance.[2][5] |
| P,N-Type Ligands | Mor-DalPhos | The morpholine moiety in the ligand itself can be beneficial, showing high efficacy in related C-N couplings.[7][8] |
| Bidentate Phosphines | Xantphos | Offers a wider bite angle, which can be advantageous in preventing catalyst deactivation and promoting reductive elimination.[9][10] |
For the synthesis of this compound from 4-chlorotoluene and morpholine, RuPhos and XPhos are excellent starting points due to their well-documented success with similar substrates.[5][11]
Experimental Protocol: Synthesis of this compound
This protocol provides a reliable, step-by-step method for the gram-scale synthesis of this compound from 4-chlorotoluene and morpholine.
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis of this compound.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 4-Chlorotoluene | 126.58 | 1.27 g (1.18 mL) | 10.0 | 1.0 |
| Morpholine | 87.12 | 1.05 g (1.05 mL) | 12.0 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.10 | 0.01 |
| RuPhos | 468.61 | 141 mg | 0.30 | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.35 g | 14.0 | 1.4 |
| Toluene (Anhydrous) | - | 20 mL | - | - |
Step-by-Step Protocol:
-
Catalyst Preparation (Pre-formation of the active species):
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the palladium source (Pd₂(dba)₃, 92 mg) and the RuPhos ligand (141 mg).
-
Causality: Using a stable Pd(0) source like Pd₂(dba)₃ and pre-mixing it with the ligand allows for the efficient in-situ formation of the active L-Pd(0) catalyst. The 3:1 ligand-to-palladium metal ratio ensures that the palladium centers are sufficiently coordinated.[12]
-
-
Addition of Reagents:
-
Under a counterflow of argon or nitrogen, add the base, sodium tert-butoxide (1.35 g).
-
Causality: NaOt-Bu is a strong, non-nucleophilic base that is effective at deprotonating the palladium-coordinated morpholine without competing in side reactions.[4] It must be handled under an inert atmosphere due to its hygroscopic and reactive nature.
-
Add anhydrous toluene (20 mL) via syringe.
-
Add 4-chlorotoluene (1.18 mL) followed by morpholine (1.05 mL). A slight excess of the amine is used to ensure complete consumption of the limiting aryl halide.[13]
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. The reaction progress can be monitored by TLC or GC-MS by taking small aliquots.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the relatively unreactive aryl chloride.[11] Toluene is a common solvent as it is non-polar and has a suitable boiling point.[14]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.[13]
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity, comparing the data to literature values.[13] A typical isolated yield for this reaction is expected to be in the range of 90-98%.
-
Substrate Scope and Limitations
The described protocol is robust and can be adapted for a variety of substrates.
-
Aryl Halides: The reactivity order is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1] While this protocol is optimized for an aryl chloride, couplings with bromides or iodides can often be performed under milder conditions (e.g., lower temperatures or catalyst loadings). Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can slow it down.
-
Amines: A wide range of primary and secondary amines can be used.[2] For secondary amines like morpholine, the reaction is typically high-yielding. For primary amines, careful selection of the ligand (e.g., BrettPhos) may be necessary to prevent double arylation.[15]
-
Limitations: Substrates with functional groups that are incompatible with the strong base (e.g., enolizable ketones or esters) may require the use of weaker bases like K₃PO₄ or Cs₂CO₃, which may in turn necessitate longer reaction times or higher temperatures.[4]
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for modern organic synthesis. By understanding the fundamental roles of the catalyst, ligand, and base, researchers can effectively construct challenging C-N bonds. This guide clarifies that this compound is a typical product of this reaction, not a ligand, and provides a detailed, mechanistically-grounded protocol for its efficient synthesis. The use of advanced dialkylbiaryl phosphine ligands like RuPhos enables the coupling of even unactivated aryl chlorides with secondary amines like morpholine in excellent yields, opening the door to the rapid synthesis of a diverse array of N-aryl heterocycles for applications in drug discovery and materials science.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2024. [Link]
-
Bidal, Y. D., Lummis, P. A., N-H, A., & Stradiotto, M. (2017). Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling. Canadian Journal of Chemistry. [Link]
-
Bidal, Y. D., Lummis, P. A., N-H, A., & Stradiotto, M. (2017). Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling. ResearchGate. [Link]
-
Libretexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
-
Bidal, Y. D., Lummis, P. A., N-H, A., & Stradiotto, M. (2017). Developing Backbone-Modified Mor-DalPhos Ligand Variants for use in Palladium-Catalyzed C-N and C-C Cross-coupling. TSpace. [Link]
-
Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. National Institutes of Health. [Link]
-
Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
-
Protasiewicz, J. D., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. [Link]
-
Reddit. (2021). What are your go-to Buchwald conditions for difficult couplings?. r/Chempros. [Link]
-
Krska, S. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]
-
Obora, Y., et al. (2025). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond formation. PubMed. [Link]
-
Yamada, K., et al. (2022). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. chemrxiv.org [chemrxiv.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Morpholine Scaffold
An Application Guide to Cross-Coupling Reactions with 4-(p-Tolyl)morpholine
In the landscape of modern medicinal chemistry and materials science, certain molecular scaffolds consistently emerge as "privileged structures" due to their favorable physicochemical properties and versatile biological activities.[1][2] The morpholine ring is a prominent member of this class.[2][3][4] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, making it a valuable component in drug design.[5][6] this compound, specifically, serves as a crucial building block and intermediate in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory agents, as well as agrochemicals.[7]
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in synthetic organic chemistry for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[8][9][10] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a mild and efficient means to assemble complex molecules that would be difficult to create using traditional methods.[11][12] This guide provides detailed protocols and expert insights into the application of this compound as a key reactant in one of the most vital C-N bond-forming reactions: the Buchwald-Hartwig amination.
Fundamentals of Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide, like a triflate) and an amine.[13][14] The transformation has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals and organic materials.[15][16] The reaction proceeds through a catalytic cycle involving a palladium(0) active species.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. This is often the rate-limiting step.[13][17]
-
Amine Coordination & Deprotonation: The amine (in this case, this compound or a precursor like morpholine) coordinates to the palladium(II) center. A base then removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The new C-N bond is formed as the aryl group and the amino group are eliminated from the palladium center, regenerating the active palladium(0) catalyst and releasing the final product.[13][18]
The efficiency and scope of this reaction are critically dependent on the choice of ligand attached to the palladium catalyst. Sterically hindered and electron-rich phosphine ligands have proven most effective as they promote both the oxidative addition and the final reductive elimination steps.[10][18]
Visualizing the Catalytic Cycle
The catalytic cycle is the conceptual heart of the cross-coupling process. Understanding these steps is key to troubleshooting and optimizing reactions.
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Detailed Protocol: Synthesis of this compound
This protocol details the synthesis of the title compound via a Buchwald-Hartwig amination between p-chlorotoluene and morpholine. This reaction exemplifies a standard C-N coupling where a secondary amine is coupled to an aryl chloride.[19]
Materials and Reagents
-
Aryl Halide: p-Chlorotoluene (1.0 equiv.)
-
Amine: Morpholine (1.2 equiv.)
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
Experimental Workflow
Caption: A general experimental workflow for a cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (Pd₂(dba)₃), the phosphine ligand (SPhos), and the base (Sodium tert-butoxide).
-
Causality: Using an oven-dried flask under an inert atmosphere is critical because both the Pd(0) catalyst and the phosphine ligands are sensitive to oxidation, which can lead to catalyst deactivation. The strong, non-nucleophilic base is added as a solid to avoid introducing moisture.[17]
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This process removes oxygen and moisture, which can interfere with the catalytic cycle.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene). Stir the mixture for a few minutes to allow for the formation of the active catalyst. Then, add the aryl halide (p-chlorotoluene) followed by the amine (morpholine) via syringe.
-
Causality: Degassing the solvent (e.g., by sparging with argon or through freeze-pump-thaw cycles) is another crucial step to remove dissolved oxygen. The amine is typically added last.
-
-
Reaction Conditions: Heat the sealed reaction vessel to the desired temperature (typically 80-110 °C) with vigorous stirring.[19]
-
Causality: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps. Vigorous stirring ensures homogeneity, especially since the base may not be fully dissolved.
-
-
Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Causality: The aqueous quench neutralizes the strong base and dissolves inorganic salts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
Analysis: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. A successful synthesis of this compound was reported with a 98% yield using this method.[19]
Optimization and Troubleshooting
While the Buchwald-Hartwig amination is robust, challenges can arise. A systematic approach to optimization is key for success, especially with new substrates.
| Parameter | Recommendation & Rationale | Common Issues | Troubleshooting Steps |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). They accelerate both oxidative addition and reductive elimination. | Low or no conversion. | Screen different "generations" of Buchwald ligands. For electron-poor amines or sterically hindered substrates, more advanced ligands may be needed.[18] |
| Base | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are standard. Weaker bases (K₂CO₃, Cs₂CO₃) can be used for base-sensitive substrates but may require higher temperatures or longer reaction times.[14] | Side reactions (e.g., ester hydrolysis). | Switch to a weaker base like K₃PO₄ or Cs₂CO₃ if functional groups are incompatible with strong alkoxides. |
| Solvent | Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are common. | Poor solubility of reagents. | Consider a more polar solvent like DME or NMP, but ensure it is rigorously dried. |
| Atmosphere | Strict exclusion of air and moisture is crucial. | Catalyst decomposition (formation of palladium black). | Ensure all glassware is dry and the reaction is maintained under a positive pressure of inert gas. Use freshly degassed solvents. |
| Side Reactions | Hydrodehalogenation (replacement of halide with -H) can compete with amination. | Significant hydrodehalogenation byproduct. | Optimize the ligand to accelerate reductive elimination; ensure strictly anhydrous conditions.[17] |
Applications in Other Cross-Coupling Reactions
While this compound is a product of C-N coupling, molecules containing this moiety can be valuable substrates in other cross-coupling reactions for further functionalization.
-
Suzuki-Miyaura Coupling: If an aryl halide containing the this compound unit is used, it can be coupled with a boronic acid or ester to form a new C-C bond. This is a powerful method for constructing biaryl structures.[20][21][22] The palladium catalyst, ligand, and base system are similar to those used in amination, though phosphine-based catalysts are common.[23][24]
-
Sonogashira Coupling: A this compound-substituted aryl halide can react with a terminal alkyne to form an internal alkyne. This reaction is co-catalyzed by palladium and copper(I) and is fundamental for synthesizing conjugated enynes.[25][26][27] Modified, copper-free conditions have also been developed.[28]
-
Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene.[11][12] A this compound-containing aryl halide can be used to introduce this functional group onto an olefinic scaffold, offering a route to complex molecular architectures.[29][30][31]
Conclusion
This compound is a valuable chemical entity whose synthesis and subsequent functionalization are greatly enabled by the power of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination provides a direct and high-yielding route to its synthesis, and a deep understanding of the reaction mechanism and the role of each component is essential for achieving optimal results. By mastering these protocols, researchers in drug discovery and materials science can effectively leverage the unique properties of the morpholine scaffold to build novel and impactful molecules.
References
-
Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (2023). Molecules, 28(15), 5767. Retrieved January 16, 2026, from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development. Retrieved January 16, 2026, from [Link]
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Jiang, B., Meng, F.-F., Liang, Q.-J., Xu, Y.-H., & Loh, T.-P. (2017). Palladium-Catalyzed Direct Intramolecular C-N Bond Formation: Access to Multisubstituted Dihydropyrroles. Organic Letters, 19(4), 914–917. Retrieved January 16, 2026, from [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2023). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
-
Rayadurgam, J., Sana, S., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(1), 145-192. Retrieved January 16, 2026, from [Link]
-
Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. (2025). Verge Science. Retrieved January 16, 2026, from [Link]
-
Electrochemical cross-coupling products of morpholine and quinoline N-oxide. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
This compound | C11H15NO. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Retrieved January 16, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2021). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Jiang, B., et al. (2017). Palladium-Catalyzed Direct Intramolecular C-N Bond Formation: Access to Multisubstituted Dihydropyrroles. PubMed. Retrieved January 16, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2015). PubMed. Retrieved January 16, 2026, from [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Retrieved January 16, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers. Retrieved January 16, 2026, from [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Retrieved January 16, 2026, from [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved January 16, 2026, from [Link]
-
Suzuki Coupling. (n.d.). SynArchive. Retrieved January 16, 2026, from [Link]
-
Recent Advances in Sonogashira Reactions. (2011). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved January 16, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). Catalysts, 11(11), 1378. Retrieved January 16, 2026, from [Link]
-
Advances in Cross-Coupling Reactions. (2020). MDPI. Retrieved January 16, 2026, from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2022). IntechOpen. Retrieved January 16, 2026, from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). EDP Sciences. Retrieved January 16, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2015). Molecules, 20(4), 6335-6346. Retrieved January 16, 2026, from [Link]
-
Advances in Cross-Coupling Reactions. (2020). MDPI. Retrieved January 16, 2026, from [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 | Semantic Scholar [semanticscholar.org]
- 9. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. research.rug.nl [research.rug.nl]
- 19. benchchem.com [benchchem.com]
- 20. synarchive.com [synarchive.com]
- 21. mdpi.com [mdpi.com]
- 22. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. mdpi-res.com [mdpi-res.com]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Sonogashira Coupling [organic-chemistry.org]
- 28. mdpi.com [mdpi.com]
- 29. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Heck Reaction [organic-chemistry.org]
- 31. chem.libretexts.org [chem.libretexts.org]
The Strategic deployment of 4-(p-Tolyl)morpholine in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Ascendancy of the Morpholine Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the morpholine moiety has established itself as a "privileged structure."[1] Its prevalence in a multitude of FDA-approved drugs is a testament to its advantageous physicochemical and metabolic properties. The incorporation of a morpholine ring into a drug candidate can enhance aqueous solubility, improve metabolic stability, and provide a desirable pharmacokinetic profile.[2] Specifically, N-aryl morpholines are crucial heterocyclic scaffolds with wide-ranging applications in the development of therapeutic agents.[3] This has led to a focused effort on efficient synthetic methodologies for their preparation and subsequent utilization.[4][5]
Among the diverse array of N-aryl morpholines, 4-(p-Tolyl)morpholine emerges as a particularly versatile and economically significant building block.[6][7] Its unique combination of a nucleophilic morpholine nitrogen and an aryl ring amenable to further functionalization makes it a valuable precursor in the synthesis of complex pharmaceutical ingredients. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in pharmaceutical synthesis, with a focus on underlying chemical principles and detailed, field-proven protocols.
Physicochemical Properties and Strategic Advantages of this compound
The utility of this compound in pharmaceutical synthesis is underpinned by its distinct structural and electronic characteristics. The morpholine ring, with its chair conformation, provides a three-dimensional scaffold that can be strategically employed to orient other functional groups for optimal interaction with biological targets. The nitrogen atom's basicity (pKa of the conjugate acid is approximately 5.7) is a key determinant of its reactivity and the solubility of its derivatives.[8] The p-tolyl group, an electron-donating substituent, subtly modulates the nucleophilicity of the morpholine nitrogen and provides a site for further chemical elaboration.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [9] |
| Molecular Weight | 177.24 g/mol | [8][10] |
| Melting Point | 50 °C | [8] |
| Appearance | Light orange to yellow to green powder to crystal | [9] |
| Purity | >97.0% (GC) | [9] |
Core Synthetic Applications: A Focus on Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound is unlocked through its participation in transition metal-catalyzed cross-coupling reactions. These reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds, a cornerstone of pharmaceutical synthesis.[11][12][13]
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
The efficient synthesis of this compound itself is a critical first step for its utilization. The Buchwald-Hartwig amination provides a robust and high-yielding method for its preparation from readily available starting materials.[10]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Chlorotoluene (reactant)
-
Morpholine (reactant)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand)
-
Sodium tert-butoxide (base)
-
Anhydrous toluene (solvent)
Step-by-Step Protocol:
-
Inert Atmosphere: To a dry Schlenk flask, add the palladium catalyst (1 mol %) and sodium tert-butoxide (1.03 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add anhydrous toluene to the flask and stir the mixture.
-
Reactant Addition: Add 4-chlorotoluene (0.56 mmol) and morpholine (0.53 mmol) to the reaction mixture.
-
Heating: Heat the reaction mixture to 70°C and maintain this temperature for 27 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield this compound as a solid (98% yield).[10]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Anhydrous Solvent: Water can react with the strong base (sodium tert-butoxide) and interfere with the catalytic cycle.
-
Strong Base: The base is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle. Sodium tert-butoxide is a commonly used non-nucleophilic strong base for this purpose.
Application in the Synthesis of Bioactive Molecules: The Case of Kinase Inhibitors
The N-aryl morpholine scaffold is a common feature in a variety of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[14] The morpholine moiety often occupies a solvent-exposed region of the kinase active site, contributing to improved solubility and pharmacokinetic properties. While direct synthesis examples using this compound for a specific marketed drug are proprietary, its utility can be demonstrated through the synthesis of advanced intermediates for kinase inhibitors.
Hypothetical Application Protocol: Synthesis of a Key Intermediate for a Novel Kinase Inhibitor
This protocol illustrates how this compound can be elaborated into a more complex intermediate, which could then be incorporated into a final API. This hypothetical synthesis is based on established synthetic routes for related kinase inhibitors.
Workflow Overview:
Caption: Synthesis of a kinase inhibitor intermediate.
Step 1: Electrophilic Bromination of this compound
The tolyl group of this compound can be selectively functionalized, for example, through electrophilic bromination, to introduce a handle for subsequent cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (solvent)
Protocol:
-
Dissolve this compound in acetonitrile.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the brominated intermediate.
Step 2: Suzuki-Miyaura Coupling
The introduced bromine atom serves as a handle for a Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, to build a biaryl scaffold common in kinase inhibitors.[15][16]
Materials:
-
4-(3-Bromo-4-methylphenyl)morpholine (from Step 1)
-
4-Cyanophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aqueous sodium carbonate (base)
-
Toluene/Ethanol (solvent mixture)
Protocol:
-
To a degassed mixture of toluene and ethanol, add 4-(3-Bromo-4-methylphenyl)morpholine, 4-cyanophenylboronic acid (1.2 equivalents), and aqueous sodium carbonate solution.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the reaction mixture to reflux (around 80-90°C) for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, separate the layers, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography to obtain the biaryl intermediate.
This advanced intermediate, now possessing a more complex and functionalized core, is primed for the final steps of a kinase inhibitor synthesis, demonstrating the strategic value of this compound as a starting material.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in pharmaceutical synthesis, primarily due to its role as a stable, reactive, and strategically functionalizable N-aryl morpholine. Its efficient synthesis via modern cross-coupling methods like the Buchwald-Hartwig amination, and its subsequent elaboration through reactions like the Suzuki-Miyaura coupling, provide a robust platform for the construction of complex molecular architectures found in modern pharmaceuticals, particularly kinase inhibitors. As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the strategic application of privileged scaffolds like this compound will undoubtedly remain a cornerstone of successful drug discovery and development programs.
References
-
Ahmad, M., et al. (2021). Biologically active N-arylated morpholine derivatives. ResearchGate. Retrieved from [Link]
-
InterContinental Warszawa. (n.d.). This compound. Retrieved from [Link]
- Tzara, A., et al. (2020).
- Kovalenko, S. M., et al. (2021). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Molecules, 26(11), 3326.
- Jain, A., & Sahu, S. K. (2024).
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Google Patents. (1988). US4739051A - Preparation of morpholine.
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Retrieved from [Link]
- Yamada, K., et al. (2020). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). RSC Advances, 10(1), 123-130.
- Google Patents. (1999). US5968934A - Morpholine derivatives and their use as therapeutic agents.
- Google Patents. (2003). EP0777659B1 - Morpholine derivatives and their use as therapeutic agents.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. PMC. Retrieved from [Link]
- Google Patents. (2013). US20130203752A1 - Phenylmorpholines and analogues thereof.
- Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154-1174.
- Magano, J., & Dunetz, J. R. (2012). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 17(12), 14791-14813.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Christensen, M., & Andersen, T. L. (2011). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
-
Roughley, S. D., & Jordan, A. M. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Retrieved from [Link]
- Google Patents. (2020). CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.
- da Silva, J. P., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 10(46), 27625-27637.
- Saha, A., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistryOpen, 13(1), e202300188.
- Chen, Y., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 245.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 3077-16-5 [chemicalbook.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development [pubmed.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application of 4-(p-Tolyl)morpholine in the Development of Novel Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Role of Morpholine Scaffolds in Modern Agrochemicals
The morpholine moiety is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal and agrochemical research.[1][2][3] Its unique physicochemical properties, including metabolic stability and the ability to modulate pharmacokinetic profiles, make it a valuable building block in the design of bioactive molecules.[3] In the realm of agrochemical development, morpholine derivatives have been particularly successful as fungicides.[1] This technical guide focuses on the application of a specific morpholine derivative, 4-(p-Tolyl)morpholine, as a key intermediate in the synthesis and development of novel agrochemical agents, with a primary emphasis on fungicides.
This compound, also known as 4-(4-methylphenyl)morpholine, is a versatile chemical intermediate that is readily available for research and development purposes.[4] Its structure, featuring a morpholine ring attached to a p-tolyl group, provides a foundation for the synthesis of a diverse range of potential agrochemical candidates. This guide will provide a comprehensive overview of the mechanistic basis for the fungicidal activity of morpholine-containing compounds, detailed protocols for the synthesis of a representative fungicidal candidate derived from this compound, and standardized methods for the evaluation of its biological activity.
Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis
The primary mode of action for morpholine-based fungicides is the disruption of ergosterol biosynthesis in fungal pathogens.[5] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
Morpholine fungicides act as multi-site inhibitors within the ergosterol biosynthesis pathway, specifically targeting two key enzymes:
-
Δ14-reductase: This enzyme is responsible for the reduction of a double bond at the C-14 position of sterol precursors.
-
Δ8→Δ7-isomerase: This enzyme catalyzes the isomerization of a double bond from the C-8 to the C-7 position.
Inhibition of these enzymes leads to a depletion of ergosterol and the accumulation of aberrant sterol intermediates within the fungal cell. This disruption of the sterol profile alters the physical properties of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and proliferation. The dual-site inhibition mechanism is a significant advantage, as it is believed to lower the risk of resistance development in fungal populations compared to single-site inhibitors.
Representative Synthesis of a Novel Fungicidal Candidate from this compound
While this compound is a known intermediate for agrochemicals, detailed public-domain synthetic routes to specific, commercialized pesticides are often proprietary.[4] Therefore, this section provides a representative, research-level protocol for the synthesis of a novel fungicidal candidate, drawing inspiration from the synthesis of structurally related morpholine fungicides such as fenpropimorph and its sila-analogs.[5][6] This protocol illustrates how this compound can be elaborated into a more complex molecule with potential fungicidal properties.
The proposed synthesis involves a two-step process: the synthesis of a key alkylating agent and its subsequent reaction with a substituted morpholine derivative. For the purpose of this guide, we will outline the synthesis of a hypothetical, yet plausible, fungicidal candidate: (R,S)-4-(3-(4-chlorophenyl)-2-methylpropyl)-2-(p-tolyl)morpholine .
Protocol 1: Synthesis of 1-(4-chlorophenyl)-2-methylpropan-1-ol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Add a solution of 4-chlorobenzyl chloride (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the solution to the magnesium turnings to initiate the Grignard reaction. Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.
-
Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of isobutyraldehyde (1.1 eq) in anhydrous diethyl ether dropwise to the reaction mixture.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(4-chlorophenyl)-2-methylpropan-1-ol.
Protocol 2: Synthesis of (R,S)-4-(3-(4-chlorophenyl)-2-methylpropyl)-2-(p-tolyl)morpholine
-
Activation of the Alcohol: To a solution of 1-(4-chlorophenyl)-2-methylpropan-1-ol (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 1 hour.
-
Nucleophilic Substitution: To the reaction mixture, add 2-(p-tolyl)morpholine (a hypothetical starting material for this example, 1.1 eq) and continue stirring at room temperature for 24 hours.
-
Work-up and Extraction: Quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target compound, (R,S)-4-(3-(4-chlorophenyl)-2-methylpropyl)-2-(p-tolyl)morpholine.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route for a novel fungicidal candidate.
In-Vitro Antifungal Activity Screening
Once a candidate compound has been synthesized, its biological activity must be evaluated. The following protocol describes a standard in-vitro antifungal screening assay using the broth microdilution method.[7] This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol 3: Broth Microdilution Antifungal Susceptibility Assay
-
Preparation of Fungal Inoculum:
-
Culture the selected fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani) on a suitable agar medium (e.g., Potato Dextrose Agar) at their optimal growth temperature until sporulation is observed.
-
Harvest the fungal spores by flooding the agar plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.
-
-
Preparation of Test Compound and Controls:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Prepare serial two-fold dilutions of the stock solution in the test medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate to obtain a range of test concentrations (e.g., from 100 µg/mL to 0.098 µg/mL).
-
Include a positive control (a known fungicide, e.g., fenpropimorph) and a negative control (medium with the same concentration of DMSO as the test wells).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Seal the plate and incubate at the optimal temperature for the specific fungus for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the negative control wells.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Visually assess the fungal growth in each well. The MIC is the lowest concentration of the test compound at which no visible growth is observed.
-
For a more quantitative assessment, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that causes a significant reduction (e.g., ≥90%) in OD compared to the negative control.
-
Diagram of the Antifungal Screening Workflow:
Sources
- 1. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103275030B - Synthesis method of fenpropimorph - Google Patents [patents.google.com]
- 7. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Semantic Scholar [semanticscholar.org]
Application Note: High-Purity Isolation of 4-(p-Tolyl)morpholine via Optimized Recrystallization
An Application Note for Researchers and Drug Development Professionals
Abstract
4-(p-Tolyl)morpholine is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, where its purity is paramount to the safety and efficacy of the final product.[1] This application note provides a comprehensive, field-proven guide to the purification of this compound using recrystallization. We delve into the fundamental principles, from rational solvent selection to a detailed, step-by-step protocol. The causality behind each experimental choice is explained to empower researchers with the ability to adapt and troubleshoot the process. This guide establishes a self-validating system for achieving high-purity, crystalline this compound, complete with methods for purity verification.
Introduction: The Imperative for Purity
The morpholine moiety is a privileged structure in medicinal chemistry, valued for its favorable pharmacokinetic properties.[2] As a key building block, this compound serves as a precursor in the development of novel therapeutics, including analgesics and anti-inflammatory agents.[1] Impurities originating from its synthesis—such as unreacted starting materials (e.g., morpholine, p-substituted toluenes) or side-products—can carry forward, potentially leading to downstream reaction failures, reduced yields, and the introduction of toxicologically undesirable components in active pharmaceutical ingredients (APIs).
Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[3][4] The objective of this protocol is to provide a robust and reproducible method for obtaining this compound in a highly pure, crystalline form, suitable for the stringent requirements of pharmaceutical and specialty chemical research.
Compound Characteristics and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is foundational to developing an effective purification strategy.
Physicochemical Data
The key properties of this compound are summarized below. This data informs solvent selection and the design of the thermal profile for the recrystallization process.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO | [1][5][6] |
| Molecular Weight | 177.25 g/mol | [1][7] |
| Appearance | White to light orange/yellow crystalline powder | [1][7] |
| Melting Point | 47 - 52 °C (Typical); 50 °C (Purified) | [1][5][8] |
| Solubility | Soluble in toluene | [5] |
| CAS Number | 3077-16-5 | [1][5][6] |
Anticipated Impurities
The common synthetic route to this compound involves the coupling of a p-tolyl halide with morpholine.[9] Consequently, the crude product may contain:
-
Unreacted Morpholine: Highly polar and water-soluble.
-
Unreacted p-Tolyl Precursors: (e.g., 4-chlorotoluene, 4-bromotoluene). Less polar than the product.
-
Side-Products: Arising from over-reaction or competing reaction pathways.
The ideal recrystallization solvent will exhibit differential solubility for these components, allowing them to be separated from the desired product.
The Science of Solvent Selection: A Deliberate Approach
The success of any recrystallization hinges on the choice of solvent.[3] An ideal solvent should act as a "gatekeeper," dissolving the target compound completely at an elevated temperature while excluding it from solution upon cooling, leaving impurities behind in the mother liquor.[10][11]
Principles of an Ideal Recrystallization Solvent
-
High Solubilizing Power at High Temperature: The solvent must fully dissolve the crude compound near its boiling point.
-
Low Solubilizing Power at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[3]
-
Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (retained in the mother liquor).
-
Chemical Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the final crystals during drying.
Logical Workflow for Solvent Screening
A systematic, small-scale screening process is the most efficient method to identify the optimal solvent or solvent system. This avoids wasting large amounts of crude material through trial-and-error.
Caption: Decision tree for empirical solvent screening.
Recommended Solvents for Initial Screening: Based on the aromatic and amine-like structure of this compound, the following solvents are recommended for initial testing:
-
Alcohols: Isopropanol, Ethanol
-
Hydrocarbons: Hexanes, Heptane, Toluene
-
Mixed Systems: Ethanol/Water, Toluene/Hexanes
Field Insight: For N-aryl compounds, an alcohol like isopropanol often provides the ideal solubility gradient. It is polar enough to dissolve the compound when hot but nonpolar enough to force it out of solution upon cooling. A mixture of a good solvent (like toluene) and a poor solvent (like hexanes) can also be highly effective.
Optimized Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales. Isopropanol has been determined to be a highly effective solvent.
Materials and Equipment
-
Crude this compound
-
Isopropanol (ACS grade or higher)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Ice bath
-
Spatulas and glass stirring rod
Step-by-Step Procedure
Caption: Workflow for the recrystallization of this compound.
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a stir bar.
-
Add approximately 40-50 mL of isopropanol.
-
Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions (2-3 mL at a time) until all the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which is necessary for maximizing crystal yield.[3]
-
-
Hot Filtration (Perform only if insoluble impurities are visible):
-
Place a fluted filter paper in a stemless glass funnel.
-
Preheat the funnel and a clean receiving Erlenmeyer flask by pouring boiling isopropanol through them.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the preheated receiving flask. Causality: This step must be done quickly and with preheated glassware to prevent the product from crystallizing prematurely on the funnel, which would lead to significant loss of yield.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are typically higher in purity as they are less likely to occlude (trap) impurities from the mother liquor.[3]
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Use a small amount of the cold filtrate to rinse any remaining crystals from the flask into the funnel.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of ice-cold isopropanol. Causality: Washing with cold solvent removes the residual mother liquor, which is rich in dissolved impurities, without re-dissolving a significant amount of the product.
-
-
Drying:
-
Allow the crystals to air-dry on the funnel under vacuum for 10-15 minutes.
-
Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature below 40 °C.
-
Validation of Purity: A Self-Validating System
The success of the purification must be verified empirically.
| Technique | Purpose | Expected Result for High-Purity Product |
| Melting Point | Assess purity and identity | A sharp melting point range (≤ 1-2 °C) consistent with the literature value (approx. 50-52 °C). Impurities typically depress and broaden the melting range. |
| Thin-Layer Chromatography (TLC) | Identify the number of components | A single, well-defined spot. The crude material may show multiple spots corresponding to impurities. |
| Appearance | Qualitative assessment | Off-white to pale yellow, well-defined crystalline solid. |
| ¹H NMR Spectroscopy | Confirm structure and purity | Clean spectrum matching the known structure of this compound, with no significant impurity peaks.[9] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not saturated. | Re-heat the solution to evaporate some of the solvent. Allow to cool again. If still unsuccessful, evaporate all solvent and restart with less. |
| "Oiling Out" | The solution is too concentrated, or it was cooled too rapidly. The melting point of the solid may be below the boiling point of the solvent. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Very Low Recovery | Too much solvent was used. Crystals were washed with room-temperature solvent. Premature crystallization occurred during hot filtration. | Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is properly pre-heated for hot filtration. |
| Colored Impurities Remain | The impurity has similar solubility to the product. | Add a very small amount of activated charcoal to the hot solution before hot filtration. Use charcoal sparingly as it can adsorb the product and reduce yield. |
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ACS Publications. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. This compound CAS#: 3077-16-5 [m.chemicalbook.com]
- 6. This compound | C11H15NO | CID 766255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 3077-16-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Definitive Purity Analysis of 4-(p-Tolyl)morpholine: An Orthogonal Methodological Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(p-Tolyl)morpholine is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its purity directly impacts the quality, safety, and efficacy of the final product. This application note provides a comprehensive, multi-faceted guide to the analytical characterization of this compound purity. We present an orthogonal approach, leveraging the strengths of chromatographic, spectroscopic, and thermal analysis techniques to build a robust and reliable purity profile. This document details validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC), grounded in the principles of international regulatory standards such as those from the International Council for Harmonisation (ICH).
Introduction: The Imperative for Purity
In pharmaceutical development, any component of a drug substance that is not the defined chemical entity is considered an impurity.[2] The presence of impurities, even in trace amounts, can affect drug safety and efficacy.[2] For a key intermediate like this compound, rigorous purity control is the first line of defense against introducing potentially harmful substances into the manufacturing process.
The regulatory framework, particularly the ICH Q3A guideline for impurities in new drug substances, mandates the reporting, identification, and qualification of impurities above specific thresholds.[3][4][5] This necessitates the use of highly sensitive and specific analytical methods. This guide is designed to provide researchers and quality control analysts with the foundational protocols to establish a comprehensive purity profile for this compound, ensuring compliance and product integrity.
The Orthogonal Approach: A Self-Validating System
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple analytical methods with different separation and detection principles, is essential for trustworthy characterization. By combining data from chromatography (separation based on polarity/volatility), spectroscopy (structural information), and thermal analysis (physicochemical properties), we create a self-validating system that significantly reduces the risk of overlooking impurities.
Caption: Orthogonal workflow for comprehensive purity analysis.
Chromatographic Methods for Purity and Impurity Quantification
Chromatography is the cornerstone of purity analysis, separating the main compound from its impurities.[6][7] We detail protocols for both HPLC and GC to cover a wide range of potential impurities.
High-Performance Liquid Chromatography (HPLC-UV)
Principle of Causality: HPLC is the primary method for quantifying the purity of this compound. A reversed-phase method is chosen due to the compound's moderate polarity. The p-tolyl group contains a strong chromophore, making UV detection at ~254 nm highly effective and sensitive. A C18 column provides excellent hydrophobic retention and separation of related substances. This method is stability-indicating, capable of separating the parent compound from potential degradation products.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of ~500 µg/mL.
-
Further dilute 1.0 mL of this stock solution to 100 mL with the diluent to prepare a working solution of ~5 µg/mL for analysis.
-
-
Instrumentation and Conditions:
-
The United States Pharmacopeia (USP) General Chapter <621> provides the foundational guidelines for chromatographic systems and allowable adjustments.[6][8][9][10]
Parameter Condition Rationale Instrument HPLC system with UV/PDA Detector Standard for pharmaceutical analysis. Column C18, 250 mm x 4.6 mm, 5 µm Industry-standard for robust reversed-phase separations. Mobile Phase A Water with 0.1% Formic Acid Provides protons for good peak shape. Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic modifier for elution. Gradient 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B A shallow gradient ensures resolution of closely eluting impurities. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Detector UV at 254 nm Strong absorbance wavelength for the aromatic ring. Injection Vol. 10 µL Balances sensitivity with potential for peak overload. -
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the working solution.
-
The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is between 0.8 and 1.5.
-
-
Data Analysis:
-
Calculate purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Report any impurity exceeding the 0.03% reporting threshold as per ICH Q3A guidelines.[3]
-
Caption: HPLC experimental workflow.
Gas Chromatography (GC-FID)
Principle of Causality: GC is an excellent orthogonal technique to HPLC, ideal for identifying volatile or semi-volatile impurities that may not be detected by LC. These can include residual synthesis solvents or low molecular weight by-products. Flame Ionization Detection (FID) is used for its broad applicability to organic compounds and its response being proportional to the mass of carbon, allowing for semi-quantitative analysis without needing individual standards for every impurity.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent like Dichloromethane or Methanol at a concentration of approximately 1 mg/mL.
-
-
Instrumentation and Conditions:
Parameter Condition Rationale Instrument Gas Chromatograph with FID Robust and universal detector for organic compounds. Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm A general-purpose, low-polarity column suitable for a wide range of analytes. Carrier Gas Helium or Hydrogen at 1.2 mL/min Inert carrier gas for analyte transport. Injector Temp. 250 °C Ensures rapid volatilization of the sample. Detector Temp. 280 °C Prevents condensation of analytes in the detector. Oven Program Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) Temperature program to separate compounds based on boiling point. Injection Vol. 1 µL (Split mode, 50:1) Split injection prevents column overloading with the main component. -
Data Analysis:
-
Calculate purity using the area normalization method, similar to HPLC. This provides a profile of all volatile organic components.
-
Structural Confirmation and Spectroscopic Analysis
While chromatography separates components, spectroscopy provides definitive structural confirmation of the main peak and helps identify unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR is the most powerful tool for unambiguous structure elucidation.[11] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. The chemical shifts and coupling patterns for the morpholine and p-tolyl moieties are highly characteristic.[12] Furthermore, Quantitative NMR (qNMR) can be used as a primary method for determining absolute purity against a certified internal standard.
Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expected signals include aromatic protons in the ~6.8-7.2 ppm region, morpholine protons adjacent to oxygen (~3.8 ppm), morpholine protons adjacent to nitrogen (~3.1 ppm), and the tolyl methyl group (~2.3 ppm).[12][13]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals include aromatic carbons (~120-150 ppm), morpholine carbons adjacent to oxygen (~67 ppm), morpholine carbons adjacent to nitrogen (~50 ppm), and the methyl carbon (~20 ppm).[13]
-
-
Analysis: The absence of significant unassigned signals is a strong indicator of high purity. Impurity signals can be integrated relative to the main compound to estimate their levels.
Mass Spectrometry (MS)
Principle of Causality: MS provides crucial molecular weight information. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying impurities by providing both retention time and mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique suitable for LC-MS, typically yielding the protonated molecule [M+H]⁺. Electron impact (EI) is used in GC-MS and provides a fragmentation pattern that can serve as a "fingerprint" for identification.[14]
Protocol (LC-MS Coupling):
-
Instrumentation: Couple the HPLC system described in Section 3.1 to a mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis:
-
Confirm the molecular weight of the main peak. The monoisotopic mass of this compound (C₁₁H₁₅NO) is 177.115 Da.[13][15] Expect to see a primary ion at m/z 178.123 ([M+H]⁺).[15]
-
Examine the mass spectra of any impurity peaks to gain information about their molecular weight, which is the first step in structural elucidation.
-
Physicochemical Characterization with Thermal Analysis
Thermal analysis provides information about the solid-state properties of the material, which complements the purity data from other techniques.
Principle of Causality:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. For a pure crystalline substance, DSC shows a sharp, well-defined melting endotherm. The presence of impurities typically causes a broadening of the peak and a depression of the melting point.[16][17]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to quantify the amount of volatile content, such as residual solvents or water, in the sample.[17][18]
Protocol:
-
DSC Analysis:
-
Accurately weigh 2-5 mg of sample into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere from 25 °C to 250 °C at a rate of 10 °C/min.
-
The reported melting point is 48-52 °C.[1] A sharp endotherm in this range indicates high purity.
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of sample into a TGA pan.
-
Heat the sample under a nitrogen atmosphere from 25 °C to 300 °C at a rate of 10 °C/min.
-
Any mass loss before decomposition indicates the presence of volatile impurities (e.g., water or residual solvents).
-
Conclusion: Synthesizing the Data
A comprehensive certificate of analysis for this compound should synthesize data from all these orthogonal methods. The purity value is typically reported from the primary HPLC assay. Data from GC, NMR, MS, and thermal analysis provide corroborating evidence, confirm the compound's identity, and build a complete impurity profile. This rigorous, multi-technique approach ensures that the material meets the high standards required for pharmaceutical and other advanced applications, aligning with the principles of scientific integrity and regulatory compliance.
References
- United States Pharmacopeia.
- United States Pharmacopeia.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies.
- DSDP Analytics.
- SIELC Technologies. Morpholine, 4-(p-tolylsulfonyl)-. SIELC Technologies.
- United States Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard. USP.
- ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. ICH.
- IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. IJPI.
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
- ACS Publications. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
- National Institutes of Health. This compound. PubChem.
- PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PMC.
- MDPI. Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities. Molecules.
- SpectraBase. 4-[3-(p-tolyl)prop-2-ynyl]morpholine - MS (GC) Spectrum. SpectraBase.
- ACD/Labs.
- ResearchGate.
- OSHA. Method for Morpholine. OSHA.
- Benchchem.
- PubChemLite. This compound (C11H15NO). PubChemLite.
- AMI Scientific. This compound TCI Analytical reagent. AMI Scientific.
- Chem-Impex. This compound. Chem-Impex.
- ChemicalBook. This compound CAS#: 3077-16-5. ChemicalBook.
- HELIX Chromatography. HPLC Methods for analysis of Morpholine.
- PubMed. Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. Spectroscopic estimation of morpholine available in test sample.
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
- PubMed.
- Chemistry LibreTexts. 2.8: Thermal Analysis. Chemistry LibreTexts.
- METTLER TOLEDO. The Characterization of Polymorphs by Thermal Analysis. Mettler Toledo.
- MDPI. Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design.
- ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
- ChemicalBook. This compound | 3077-16-5. ChemicalBook.
- ResearchGate. a. GC-FID analysis of morpholine.
- PubMed Central.
- Biological Magnetic Resonance Bank. bmse000154 4-(2-Aminoethyl)
- ResearchGate. NMR Spectra of Polymers and Polymer Additives.
- MDPI. NMR Crystallography of the Polymorphs of Metergoline. Magnetochemistry.
- Automated Topology Builder. Morpholine | C4H9NO | MD Topology | NMR | X-Ray.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ikev.org [ikev.org]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. usp.org [usp.org]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. This compound | C11H15NO | CID 766255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 16. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 18. chem.libretexts.org [chem.libretexts.org]
scale-up synthesis of 4-(p-Tolyl)morpholine derivatives
An Application Guide for the Scale-Up Synthesis of 4-(p-Tolyl)morpholine and Its Derivatives
Abstract: This document provides a detailed guide for researchers, chemists, and process development professionals on the scale-up synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We delve into the prevalent synthetic strategies, focusing on the robust Buchwald-Hartwig amination, and provide a comprehensive, step-by-step protocol suitable for kilogram-scale production. The causality behind experimental choices, process optimization, safety considerations, and data visualization are emphasized to ensure a reproducible, safe, and efficient scale-up process.
Introduction and Strategic Importance
This compound and its derivatives are heterocyclic compounds of significant interest in medicinal and materials chemistry. The morpholine moiety is a common feature in biologically active compounds, contributing to improved pharmacokinetic properties, while the tolyl group provides a scaffold for further functionalization. These structures serve as crucial building blocks in the synthesis of analgesics, anti-inflammatory medications, and various agrochemicals.[1][2]
Transitioning from bench-scale synthesis (milligrams to grams) to pilot or industrial scale (kilograms) presents numerous challenges, including thermal management, reagent addition rates, mixing efficiency, and cost-effectiveness. The selection of a synthetic route must therefore balance reaction efficiency with operational safety, economic viability, and environmental impact. This guide focuses on providing a practical framework for navigating these challenges.
Core Synthetic Strategies: A Comparative Analysis
The key transformation in synthesizing this compound is the formation of a carbon-nitrogen (C-N) bond between the p-tolyl ring and the morpholine nitrogen. Two primary methodologies dominate this field: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway involves the direct displacement of a leaving group (typically a halide) on the aromatic ring by the nucleophilic morpholine. For this reaction to be efficient, the aromatic ring must be "activated" by potent electron-withdrawing groups (e.g., nitro groups), which stabilize the negatively charged Meisenheimer intermediate.[3] The p-tolyl group is electron-donating, making the aryl halide substrate (e.g., 4-chlorotoluene) relatively unreactive towards SNAr. While forcing conditions (high temperatures and pressures) can sometimes drive the reaction, they often lead to side products and are less desirable for large-scale, safe operations. Recent studies have explored concerted SNAr pathways that do not strictly require such activation, but these are often substrate-specific.[3][4]
Buchwald-Hartwig Amination
Developed in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation.[5] This palladium-catalyzed cross-coupling reaction offers remarkable versatility and functional group tolerance, making it the superior choice for scaling the synthesis of N-aryl amines like this compound.[5][6] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] Its broad applicability, even with electron-rich aryl halides, and typically milder reaction conditions make it highly amenable to process scale-up.[7]
Given its reliability, high yields, and broad substrate scope, this guide will focus on a detailed protocol for the Buchwald-Hartwig Amination .
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and optimization. The generally accepted cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Detailed Scale-Up Protocol: Synthesis of this compound
This protocol describes a representative 1.0 mole scale synthesis. All operations should be conducted in a well-ventilated fume hood or walk-in hood by trained personnel.
Materials & Equipment:
-
Reactor: 5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.
-
Reagents:
-
4-Bromotoluene (1.0 mol, 171.0 g)
-
Morpholine (1.2 mol, 104.5 g, 105 mL)
-
Sodium tert-butoxide (NaOtBu) (1.4 mol, 134.6 g)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.005 mol, 4.6 g)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.012 mol, 5.7 g)
-
Anhydrous Toluene (2.0 L)
-
-
Work-up:
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
-
-
PPE: Flame-retardant lab coat, safety goggles, face shield, chemical-resistant gloves (nitrile or neoprene).[8][9]
Step-by-Step Procedure
-
Reactor Setup & Inerting: Assemble the reactor system and purge thoroughly with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Causality: The Pd(0) catalyst and phosphine ligand are sensitive to oxygen and can be deactivated through oxidation, leading to failed or incomplete reactions.[7]
-
-
Charging Reagents: To the reactor, add sodium tert-butoxide (134.6 g) and 4-bromotoluene (171.0 g). Add 1.5 L of anhydrous toluene.
-
Causality: Adding the solid base and liquid aryl halide first allows for good initial mixing in the solvent. NaOtBu is a strong, non-nucleophilic base essential for the deprotonation step of the catalytic cycle.[10]
-
-
Degassing: Begin stirring and sparge the mixture with a subsurface stream of nitrogen for 30 minutes.
-
Causality: This step removes dissolved oxygen from the solvent and reagents, further protecting the catalyst.
-
-
Addition of Morpholine: Add morpholine (105 mL) to the reaction mixture via a dropping funnel or syringe pump over 10 minutes.
-
Causality: Controlled addition helps manage any initial exotherm, although this is typically minor at this stage.
-
-
Catalyst Preparation and Addition: In a separate flask under nitrogen, slosh the Pd₂(dba)₃ (4.6 g) and XPhos (5.7 g) with the remaining 500 mL of anhydrous toluene to form a slurry. Add this slurry to the main reactor.
-
Causality: XPhos is a sterically bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, making it highly effective for coupling aryl chlorides and bromides.[6] Preparing a slurry ensures efficient transfer and dissolution in the reaction mixture.
-
-
Reaction: Heat the reactor contents to 100-105 °C. Monitor the reaction progress every 1-2 hours using a suitable analytical method (e.g., GC or HPLC) until the 4-bromotoluene is consumed (typically 8-16 hours).
-
Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Work-up and Extraction: Cool the reaction to ambient temperature. Slowly and carefully add 1 L of deionized water to quench the reaction and dissolve inorganic salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 500 mL portions of ethyl acetate. Combine all organic layers.
-
Causality: The water quench deactivates any remaining base and dissolves the sodium bromide salt formed. Extraction ensures maximum recovery of the product from the aqueous phase.
-
-
Washing and Drying: Wash the combined organic layers with 1 L of water, followed by 1 L of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the filter cake with ethyl acetate.
-
Causality: Washing removes residual water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process. Magnesium sulfate removes residual water that can interfere with final purification.
-
-
Purification: Concentrate the filtrate on a rotary evaporator to yield the crude product. Purify either by recrystallization (e.g., from an ethanol/water or heptane/ethyl acetate mixture) or by vacuum distillation to afford this compound as a white to off-white solid.[11]
-
Causality: The choice of purification depends on the physical properties of the product and the nature of any impurities. Recrystallization is effective for crystalline solids, while distillation is suitable for thermally stable liquids or low-melting solids.
-
Process Optimization & Data
For a successful and economical scale-up, several parameters can be optimized. The choice of aryl halide is a primary consideration, balancing reactivity with cost.
| Parameter | 4-Chlorotoluene | 4-Bromotoluene | Rationale & Comments |
| Relative Cost | $ | Aryl chlorides are significantly cheaper raw materials for industrial-scale synthesis. | |
| Reactivity | Lower | Higher | The C-Br bond is weaker than the C-Cl bond, making oxidative addition more facile.[5] |
| Typical Temp. | 100-120 °C | 90-110 °C | Higher temperatures are often needed to activate the more stable C-Cl bond. |
| Catalyst Loading | 0.5 - 2.0 mol% | 0.1 - 1.0 mol% | More challenging substrates like aryl chlorides often require higher catalyst loading or more specialized (and expensive) ligands. |
| Typical Yield | >90% | >95% | With an optimized catalyst system, both can provide excellent yields.[10] |
Critical Safety Considerations
Large-scale chemical synthesis requires stringent safety protocols.
-
Reagent Hazards:
-
Morpholine: Corrosive and flammable. Can cause severe skin burns and eye damage.[9][12] Vapors are irritating to the respiratory tract.[12]
-
Sodium tert-butoxide: Highly flammable solid that reacts violently with water. Corrosive and causes severe skin and eye burns.
-
Toluene/Ethyl Acetate: Flammable liquids. Vapors can form explosive mixtures with air.[13] Toluene is a reproductive toxin.
-
Palladium Catalysts/Phosphine Ligands: Handle in a fume hood. Many are toxic and air-sensitive.
-
-
Engineering Controls:
-
Emergency Preparedness:
-
Keep appropriate spill kits (e.g., inert absorbent for solvents) readily accessible.
-
Ensure safety showers and eyewash stations are unobstructed and functional.[8]
-
Have Class B (for flammable liquids) and Class D (for reactive metals, if applicable) fire extinguishers available.
-
Conclusion
The is most reliably achieved using the Buchwald-Hartwig amination. By carefully selecting the catalyst system, optimizing reaction parameters, and adhering to strict safety protocols, this transformation can be performed efficiently and safely on a large scale. This guide provides a foundational protocol that can be adapted and optimized for specific derivatives, enabling the robust production of these valuable chemical intermediates for the pharmaceutical and agrochemical industries.
References
-
Safety and Environmental Considerations in the Industrial Use of N-Methyl Morpholine. (2025). Available at: [Link]
-
Understanding Morpholine: Chemical Properties and Safety Considerations. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
-
Morpholine - Processing. USDA. Available at: [Link]
-
Safety Data Sheet: Morpholine. Carl ROTH. Available at: [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (2024). Royal Society of Chemistry. Available at: [Link]
-
Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. Redox. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. Available at: [Link]
-
A New Strategy for the Synthesis of Substituted Morpholines. (2008). Organic Letters. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). Molecules. Available at: [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal. Available at: [Link]
-
Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. (2015). Science. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2018). Angewandte Chemie International Edition. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society. Available at: [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (2023). ChemRxiv. Available at: [Link]
-
This compound (C11H15NO). PubChemLite. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Safety and Environmental Considerations in the Industrial Use of N-Methyl Morpholine [sincerechemicals.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. benchchem.com [benchchem.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. nbinno.com [nbinno.com]
- 13. redox.com [redox.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(p-Tolyl)morpholine
Welcome to the comprehensive technical support guide for the synthesis of 4-(p-Tolyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed, high-yield experimental protocol, all grounded in the fundamental principles of cross-coupling chemistry. Our goal is to empower you to not only identify and solve common experimental challenges but also to understand the underlying chemical principles to proactively optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound primarily involves the formation of a carbon-nitrogen (C-N) bond between a p-tolyl group and a morpholine ring. The two most prevalent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both reactions have their own sets of advantages and challenges regarding reaction conditions, substrate scope, and catalyst cost.
Q2: I am considering either a Buchwald-Hartwig or an Ullmann reaction. Which one should I choose?
A2: The choice between these two powerful C-N coupling reactions depends on several factors. The Buchwald-Hartwig amination is often favored for its broader substrate scope, including the use of aryl chlorides, and generally milder reaction conditions (often 25-120°C)[1]. However, it relies on expensive palladium catalysts and specialized phosphine ligands[1]. The Ullmann condensation, on the other hand, utilizes a more economical copper catalyst[1]. Traditionally, it required harsh reaction conditions with high temperatures (>150-220°C)[1]. However, modern advancements with the use of ligands can enable milder reaction conditions.
Q3: What is the general mechanism of the Buchwald-Hartwig amination?
A3: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide to the Pd(0) complex. Subsequently, the amine coordinates to the palladium center, and after deprotonation by a base, reductive elimination occurs to form the desired C-N bond and regenerate the Pd(0) catalyst[2][3][4][5].
Q4: Can I use 4-chlorotoluene instead of 4-bromotoluene for the Buchwald-Hartwig synthesis?
A4: Yes, it is possible to use 4-chlorotoluene, and in fact, a high-yield protocol (98%) has been reported using this starting material. However, it's important to note that aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig couplings. Their activation often requires more specialized and electron-rich phosphine ligands to facilitate the oxidative addition step.
High-Yield Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is adapted from a reported high-yield synthesis and is intended to serve as a robust starting point for your experiments.
Reaction Scheme:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 16, 2026, from [Link].
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved January 16, 2026, from [Link].
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 16, 2026, from [Link].
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 16, 2026, from [Link].
-
ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. Retrieved January 16, 2026, from [Link].
-
ACS Publications. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. [Link].
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 16, 2026, from [Link].
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved January 16, 2026, from [Link].
-
UCL Discovery. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved January 16, 2026, from [Link].
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 16, 2026, from [Link].
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved January 16, 2026, from [Link].
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 16, 2026, from [Link].
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved January 16, 2026, from [Link].
-
ACS Publications. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. [Link].
-
ARKAT USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. [Link].
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved January 16, 2026, from [Link].
-
National Institutes of Health. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. [Link].
-
ResearchGate. (n.d.). Modification of ligand properties of phosphine ligands for C–C and C–N bond-forming reactions. Retrieved January 16, 2026, from [Link].
-
National Institutes of Health. (n.d.). This compound. Retrieved January 16, 2026, from [Link].
-
ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines. Retrieved January 16, 2026, from [Link].
-
Journal of Heterocyclic Chemistry. (2015). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link].
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link].
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved January 16, 2026, from [Link].
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved January 16, 2026, from [Link].
-
Organic Chemistry Portal. (2020). A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. Retrieved January 16, 2026, from [Link].
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved January 16, 2026, from [Link].
-
MDPI. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules. [Link].
Sources
- 1. Morpholine synthesis [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
troubleshooting low yield in Buchwald-Hartwig amination with morpholines
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using morpholine as a nucleophile. Here, we move beyond simple protocols to explore the chemical principles governing this powerful C-N bond-forming reaction, providing you with the expert insights needed to diagnose and resolve common issues in your experiments.
Initial Troubleshooting Workflow
When faced with a low or non-existent yield, a systematic approach is crucial. The following workflow provides a logical progression for diagnosing the root cause of the issue, starting with the most common and easily addressable factors before moving to more complex optimizations.
Caption: The four key stages of the Buchwald-Hartwig catalytic cycle. [1]
Protocols for Optimization
General Protocol for Small-Scale Reaction Screening
This protocol provides a framework for systematically testing different reaction parameters in parallel.
Materials:
-
Aryl halide (1.0 equiv)
-
Morpholine (1.2 - 1.5 equiv) [1][2]* Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, 1.4 - 2.0 equiv) [1][2]* Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried reaction vials with magnetic stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, add the palladium source, ligand (if separate), and base to each reaction vial.
-
Reagent Addition: Add the solvent to each vial, followed by the aryl halide and then the morpholine. Seal the vials tightly.
-
Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate. Stir at the desired temperature (typically 80-110 °C) for the specified time (e.g., 6-24 hours). [3][1]4. Workup and Analysis:
References
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. National Institutes of Health (NIH). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. Royal Society of Chemistry. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. ResearchGate. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health (NIH). [Link]
-
Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. ACS Publications. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Degradation of Pd catalyst in Buchwald-Hartwig amination. Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Sources
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Synthesis of 4-(p-Tolyl)morpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(p-Tolyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies and detailed protocols to ensure a successful, high-yield synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each answer provides a causal explanation and actionable solutions.
Q1: Why is my yield of this compound consistently low when using the Buchwald-Hartwig amination?
Low yields in a Buchwald-Hartwig coupling are frustrating but often traceable to a few key areas. The likely culprits are competing side reactions, catalyst inefficiency, or suboptimal reaction conditions.
A1: Root Cause Analysis & Solutions
-
Side Reaction: Hydrodehalogenation of the Aryl Halide
-
What it is: Instead of coupling with morpholine, your aryl halide (e.g., 4-bromotoluene) is being reduced to toluene. This is a common unproductive pathway in the Buchwald-Hartwig catalytic cycle.[1] It occurs when the palladium-amide intermediate undergoes β-hydride elimination, a process that competes directly with the desired reductive elimination step that forms the product.[1]
-
How to Diagnose: Check your crude reaction mixture by GC-MS or ¹H NMR for the presence of toluene.
-
Solution: The choice of phosphine ligand is critical. Bulky, electron-rich ligands promote the desired C-N reductive elimination over β-hydride elimination. Consider switching to a more sterically hindered "Buchwald-type" ligand. Additionally, ensure your base is sufficiently strong and non-nucleophilic; sodium tert-butoxide is a common and effective choice.[2]
-
-
Catalyst Inactivation or Low Activity
-
What it is: The active Pd(0) catalyst is either not forming efficiently from the Pd(II) precatalyst or is being poisoned during the reaction. Oxygen is a primary poison for Pd(0) catalysts. Certain functional groups on substrates can also act as catalyst poisons.[3]
-
Solution:
-
Ensure an Inert Atmosphere: The reaction is highly sensitive to oxygen. Use Schlenk line techniques or a glovebox. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).
-
Check Reagent Quality: Use anhydrous solvents and ensure morpholine is free of water. The base (e.g., NaOtBu) should be fresh and handled under an inert atmosphere as it is hygroscopic.
-
-
-
Suboptimal Reaction Parameters
-
What it is: Incorrect temperature, concentration, or reaction time can favor side reactions or lead to an incomplete reaction.
-
Solution: While a typical temperature is 70-100°C, this can be optimized.[2] If hydrodehalogenation is an issue, sometimes lowering the temperature can help. Conversely, if the reaction is stalling, a higher temperature may be required. Monitor the reaction by TLC or GC to determine the optimal reaction time and avoid decomposition from prolonged heating.
-
Comparative Table of Common Buchwald-Hartwig Ligands
| Ligand | Typical Catalyst Loading | Key Advantages | Considerations |
| P(tBu)₃ | 1-2 mol% | Effective for many simple couplings. | Can be sensitive to air. |
| BINAP | 1-2 mol% | Good for controlling stereochemistry in certain reactions.[3] | May be less effective for hindered substrates. |
| XPhos | 0.5-2 mol% | Highly active, broad substrate scope, good for aryl chlorides. | Higher cost. |
| RuPhos | 0.5-2 mol% | Excellent for sterically hindered primary and secondary amines.[3] | Higher cost. |
Q2: My TLC and/or NMR analysis of the crude product shows several unexpected impurities. What are they?
Identifying byproducts is the first step to eliminating them. In the synthesis of this compound, the impurity profile is often indicative of specific, predictable side reactions.
A2: Common Byproducts and Their Identification
-
Toluene:
-
Source: Hydrodehalogenation of the 4-halotoluene starting material.[1]
-
¹H NMR Signature: A singlet for the methyl group around δ 2.35 ppm and aromatic signals around δ 7.1-7.3 ppm. Crucially, it will lack the characteristic morpholine signals.
-
-
Unreacted Starting Materials:
-
Source: Incomplete reaction.
-
Identification: Compare the crude TLC/NMR with the standards for 4-halotoluene and morpholine.
-
-
4,4'-Bitolyl (or Dimethylbiphenyl):
-
Source: Homocoupling of the aryl halide. This is less common with modern catalysts but can occur, especially if the catalyst system is not optimal.
-
Identification: This symmetrical molecule has a distinct NMR spectrum and will appear as a non-polar spot on TLC.
-
-
Palladium Residues:
-
Source: The palladium catalyst itself.
-
Identification: These often appear as a baseline streak on TLC or can cause significant broadening of NMR peaks. They typically are removed during workup and purification (e.g., filtration through Celite or silica gel chromatography).
-
Reaction Pathway Diagram
The following diagram illustrates the desired catalytic cycle for the Buchwald-Hartwig amination and the major off-cycle pathway leading to the hydrodehalogenation byproduct.
Caption: Troubleshooting workflow for a stalled reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their pros and cons?
A1: There are several established methods. The optimal choice depends on scale, available equipment, and desired purity. The Buchwald-Hartwig amination is generally preferred in research and development for its versatility and high yields. [1][5]
Comparison of Synthetic Routes
| Method | Starting Materials | Conditions | Pros | Cons & Common Side Reactions |
| Buchwald-Hartwig Amination | 4-Halotoluene, Morpholine, Pd-catalyst, Ligand, Base | 70-110 °C, Inert atm. [2] | High yield, excellent functional group tolerance, broad scope. [5] | Hydrodehalogenation, catalyst poisoning, sensitivity to air/moisture. [1][3] |
| Classical Cyclization | N-(p-Tolyl)diethanolamine | Strong acid (e.g., H₂SO₄), High temp. (>160 °C) | Inexpensive starting material, suitable for large scale. | Harsh conditions, charring, low yield, significant purification required. Formation of various ethers. |
| Reductive Amination | p-Toluidine, Bis(2-chloroethyl) ether | Base, Solvent | Can be a one-pot reaction. | Risk of over-alkylation, formation of piperazine derivatives, requires handling of toxic alkylating agents. |
Q2: How do I select the best catalyst system (Pd source, ligand, base) for the Buchwald-Hartwig amination of morpholine?
A2: The "catalyst system" is a synergistic combination of three components.
-
Palladium Source:
-
Pd(OAc)₂ (Palladium(II) Acetate): Common, relatively air-stable precatalyst. Requires in situ reduction to the active Pd(0) species, which is usually accomplished by the phosphine ligand or amine.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A Pd(0) source, so no pre-reduction is needed. It is more sensitive to air and should be handled accordingly.
-
-
Ligand:
-
The "Brains" of the Operation: The ligand dictates the catalyst's activity and stability. For coupling a secondary amine like morpholine, sterically hindered, electron-rich phosphine ligands are the state-of-the-art. [4]They accelerate the rate-limiting reductive elimination step, outcompeting side reactions like hydrodehalogenation.
-
Top Choices: Ligands like XPhos , RuPhos , or other bulky biaryl phosphines are excellent starting points for this transformation. [3]
-
-
Base:
-
The "Engine": The base is required to deprotonate the morpholine-palladium complex to form the key palladium-amide intermediate. [1] * Key Properties: It must be strong enough to deprotonate the coordinated amine but should not be nucleophilic enough to react with the aryl halide.
-
Top Choices: Sodium tert-butoxide (NaOtBu) is the most common and highly effective base. [2]Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are milder alternatives that can be used if the substrate is sensitive to the strongly basic conditions of NaOtBu.
-
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is a robust starting point based on established literature procedures. [2] Materials:
-
4-Bromotoluene
-
Morpholine
-
Pd₂(dba)₃
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 eq), RuPhos (0.02 eq), and Sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene, followed by 4-bromotoluene (1.0 eq) and morpholine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Gomes, P. A., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances. Retrieved from [Link]
-
ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 766255, this compound. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-(4-methylphenyl)morpholine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Ananikov, V. P., et al. (2019). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Retrieved from [Link]
-
Denton, R. M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Kumar, D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]
- Laemmle, G. J. (1957). U.S. Patent No. 2,776,972. Google Patents.
- Moss, P. H., & Conway, R. A. (1978). U.S. Patent No. 4,091,218. Google Patents.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Basic Morpholine Compounds
Introduction
Welcome to the technical support center for the purification of basic morpholine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile heterocyclic compounds. The inherent basicity of the morpholine nitrogen, coupled with varying polarity and solubility, often introduces specific obstacles in standard purification workflows.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Chromatography - Poor Peak Shape and Recovery
Question: I'm purifying a morpholine derivative using silica gel flash chromatography, but I'm seeing significant peak tailing and my recovery is low. What's causing this and how can I fix it?
Answer: This is a classic problem when purifying basic compounds like morpholines on standard silica gel.[1][4]
-
Causality: The root cause is the interaction between the basic nitrogen atom in the morpholine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][4] This strong, often irreversible, interaction leads to a portion of your compound "sticking" to the stationary phase, resulting in poor peak shape (tailing), streaking, and reduced recovery.[1][4]
-
Solution Workflow:
-
Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Start by adding 0.1-2% triethylamine to your mobile phase (e.g., ethyl acetate/hexanes).[1] The Et₃N is a stronger base than your morpholine compound and will preferentially interact with the silanol groups, effectively "masking" them and allowing your compound to elute symmetrically.
-
Ammonia: A solution of ammonia in methanol (typically ~7N) can also be used, added to the mobile phase at a concentration of 1-2%. This is particularly useful for more polar solvent systems.
-
-
Alternative Stationary Phases: If mobile phase additives are insufficient or incompatible with your compound:
-
Deactivated Silica: Use silica gel that has been "deactivated" by reducing its acidity.[5]
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds, as it lacks the acidic silanol groups.
-
-
Experimental Protocol: Mobile Phase Modification for Flash Chromatography
-
Solvent System Selection: Determine an appropriate initial solvent system for your compound using Thin Layer Chromatography (TLC).
-
Modifier Addition: Prepare your mobile phase. For a 1 L stock, add 10 mL of triethylamine (for 1% v/v). Ensure thorough mixing.
-
Column Equilibration: Before loading your sample, flush the packed silica gel column with at least 3-5 column volumes of the modified mobile phase. This is a critical step to ensure all acidic sites are neutralized before the sample is introduced.
-
Elution: Load your sample and run the chromatography as usual. You should observe a significant improvement in peak shape.
Issue 2: Crystallization - "Oiling Out" and Failure to Solidify
Question: I'm trying to crystallize the hydrochloride salt of my morpholine compound from an isopropanol/water mixture. Instead of crystals, I'm getting a sticky, oily substance at the bottom of my flask. How can I induce proper crystallization?
Answer: This phenomenon is known as "oiling out," and it is a common challenge in the crystallization of amine salts.[6] It occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[6]
-
Causality: Oiling out often happens under conditions of high supersaturation, such as when a solution is cooled too quickly or is overly concentrated.[6] It can also occur if the melting point of the solid is lower than the temperature of the solution.[6] The resulting oil can trap impurities, leading to a lower purity final product.[6]
-
Troubleshooting Strategies:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool further in an ice bath or refrigerator. A slower rate provides more time for proper crystal lattice formation.[6]
-
Adjust Solvent System: The choice of solvent is critical.[6]
-
Anti-Solvent Addition: Dissolve your compound in a minimum amount of a "good" solvent (e.g., methanol) and then slowly add an "anti-solvent" in which it is poorly soluble (e.g., ethyl acetate).[6] This gradual change in polarity can promote controlled precipitation.
-
Experiment with Solvents: Try different solvent systems with varying polarities and hydrogen bonding capabilities.[6]
-
-
Induce Nucleation: If the solution is in a metastable state, you may need to encourage crystal formation.
-
Workflow for Overcoming "Oiling Out"
Caption: Decision workflow for troubleshooting "oiling out".
Issue 3: Extraction - Poor Recovery of Water-Soluble Morpholines
Question: My morpholine derivative is highly polar and shows significant water solubility. I'm struggling to extract it efficiently from my aqueous reaction workup using standard organic solvents like ethyl acetate. What can I do?
Answer: The high water solubility of some morpholine derivatives, especially their protonated salt forms, makes extraction with non-polar organic solvents inefficient.[1] The strategy is to decrease the compound's solubility in the aqueous phase and/or use a more effective extraction solvent.
-
Causality: Polar functional groups and the ability to form hydrogen bonds contribute to water solubility. When the morpholine nitrogen is protonated (forming a salt), its polarity and water solubility increase dramatically.
-
Solution Workflow:
-
pH Adjustment: Ensure your compound is in its free base form. Add a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to the aqueous layer to raise the pH well above the pKa of your morpholine's conjugate acid (a pH of 9-10 is a good target).[1][7] The neutral free base is generally less water-soluble than its salt form.[1]
-
"Salting Out": Increase the ionic strength of the aqueous phase by adding a large amount of a salt, such as sodium chloride (NaCl) or potassium carbonate.[1] This disrupts the hydration shell around your compound, reducing its solubility in water and promoting its partition into the organic layer.[1]
-
Use a More Polar Solvent: Switch to a more polar, water-immiscible organic solvent for the extraction. Dichloromethane (DCM) or chloroform are often more effective than ethyl acetate or hexanes for extracting polar compounds.[1]
-
Continuous Extraction: For extremely water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary to achieve good recovery.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of a counter-ion affect the crystallization of a morpholine salt?
The choice of a counter-ion (e.g., from hydrochloric acid, sulfuric acid, or a carboxylic acid) is critical as it significantly influences the physicochemical properties of the resulting salt, including its solubility, stability, and melting point.[6] Different salts of the same morpholine compound can have vastly different crystallization behaviors.[6] Salt formation is a common strategy to generate a stable, crystalline solid from a compound that is an oil in its free base form. Experimenting with different acids (like acetic acid or propionic acid) can yield salts with more favorable crystallization properties.[8]
Q2: I'm seeing peak tailing or splitting in my reverse-phase HPLC analysis. What are the likely causes?
This is a common issue for basic compounds in RP-HPLC and can be caused by several factors:[9][10]
-
Secondary Interactions: The protonated morpholine nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase, causing tailing.[4][9]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your compound, you may have a mixture of protonated and neutral species, leading to peak distortion.[9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[9]
To improve peak shape, try adding a modifier to the mobile phase (like 0.1% trifluoroacetic acid or formic acid) to ensure the morpholine is fully protonated and to suppress silanol interactions.[11] Using a mobile phase pH below 3 is often a good starting point.[11]
Q3: Are there special considerations for purifying chiral morpholine compounds?
Yes. If your synthesis produces a mixture of stereoisomers (enantiomers or diastereomers), standard purification techniques like crystallization or normal silica gel chromatography may not be sufficient.[9][12]
-
Diastereomers: These have different physical properties and can sometimes be separated by standard flash chromatography or preparative HPLC.[9][12]
-
Enantiomers: These have identical physical properties in a non-chiral environment and require a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are the most powerful methods for resolving enantiomers.[9][13] Mobile phase modifiers, such as a small amount of a basic additive like diethylamine (DEA), are often necessary to achieve good peak shape and resolution on chiral columns.[13]
Q4: What are the best analytical methods to assess the purity of my final morpholine compound?
A combination of methods is ideal for a comprehensive purity assessment.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detection is a standard for determining purity and identifying impurities.[14] Gas Chromatography (GC-MS) can also be used, sometimes requiring derivatization.[14][15]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the desired compound and can be used to detect impurities if they are present at sufficient levels (>1%).
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values for the molecular formula to confirm purity.
Data Summary: Common HPLC Troubleshooting Strategies
| Problem | Probable Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols.[4][9] | Add 0.1% TFA or Formic Acid to the mobile phase; use a mobile phase pH < 3.[11] |
| Peak Splitting | Mobile phase pH is too close to compound pKa.[9] | Adjust mobile phase pH to be at least 2 units away from the compound's pKa. |
| Poor Resolution | Inadequate separation of isomers or impurities. | Optimize mobile phase composition; try a different column stationary phase (e.g., C8 instead of C18); for enantiomers, use a chiral column.[13] |
| Low Recovery | Irreversible adsorption to the column.[1] | Use a base-deactivated column; add a basic modifier to the mobile phase for normal phase.[1] |
References
- Benchchem. Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
- ResearchGate. The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
- Benchchem. Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
- Benchchem. Technical Support Center: Refining Purification Methods for 2-Piperidin-1-ylmethyl-morpholine Isomers.
- Liquid Chromatography Problem Solving and Troubleshooting.
- Benchchem. Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds.
- ResearchGate. Different analytical methods of estimation of morpholine or its derivatives.
- Sulfur Recovery Engineering Inc. Amine Troubleshooting.
- University of Rochester, Department of Chemistry. Workup: Amines.
- Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
- Benchchem. Technical Support Center: Chiral Separation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane Enantiomers.
- National Institutes of Health (NIH). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- Scribd. Amine Treating - Troubleshooting Guide.
- National Center for Biotechnology Information (NCBI). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- National Institutes of Health (NIH). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.
- Google Patents. Method for purifying cis-2, 6-dimethyl morpholine.
- Analytical Chemistry 1956 Vol.28 no.4.
- National Institutes of Health (NIH). Expanding Complex Morpholines Using Systematic Chemical Diversity.
- Analytice. Laboratory analysis of morpholine (CAS: 110-91-8).
- Royal Society of Chemistry. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification.
- Scribd. Troubleshooting of Amine Regn.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Synthesis of Biologically Important Chiral Morpholine Derivatives.
- National Institutes of Health (NIH). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
- National Institutes of Health (NIH). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- National Institutes of Health (NIH). Morpholine.
- Chrom Tech, Inc. Tackling Common Challenges in Chromatography.
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
- Google Patents. Recovery of morpholine from aqueous solutions thereof.
- ResearchGate. Can you help me for synthesis of morpholine usinf dehydration diethanolamine?.
- polymorphs, salts, co-crystals and solvates of pharmaceutical solids.
- Organic Chemistry Portal. Morpholine synthesis.
- YouTube. Morpholine Preparation from Diethanolamine.
- Wikipedia. Morpholine.
- ChemicalBook. Morpholine: Application, synthesis and toxicity.
- National Institutes of Health (NIH). An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium.
- Chemistry LibreTexts. Acid-Base Extraction.
- Academic Journals. Crystallization and transformation of pharmaceutical solid forms.
- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
- ResearchGate. Recent progress in the synthesis of morpholines.
- Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-(p-Tolyl)morpholine via Buchwald-Hartwig Amination
Welcome to the technical support center for the synthesis of 4-(p-Tolyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Buchwald-Hartwig amination for this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this powerful C-N cross-coupling reaction and achieve optimal results in your laboratory.
Introduction to the Buchwald-Hartwig Amination for this compound Synthesis
The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, offering a versatile and efficient method for the formation of carbon-nitrogen bonds.[1][2] The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is a classic application of this reaction, typically involving the coupling of an aryl halide (or pseudohalide) with morpholine.[3][4] While highly effective, this reaction is not without its challenges, and successful execution often requires careful optimization of various parameters.[5] This guide will provide you with the expertise and practical insights needed to troubleshoot and improve your reaction conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in a Buchwald-Hartwig amination can stem from several factors. The primary suspects are often related to the catalyst system, reaction conditions, or reagent quality.
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical.[6] For the coupling of a secondary amine like morpholine, bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active catalytic species.[1][6] If you are using a first-generation ligand, consider switching to a more advanced biarylphosphine ligand like XPhos or a ferrocene-based ligand, which have shown broad utility.[6][7]
-
Base Selection and Strength: Strong, non-coordinating bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly employed to facilitate the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[8][9] However, the solubility of these bases can be an issue in less polar solvents.[10] Ensure your base is finely powdered and vigorously stirred to maximize its effectiveness. In some cases, using a soluble organic base in combination with an inorganic base can be beneficial.[8]
-
Solvent Choice: The reaction solvent plays a crucial role in solubility and reaction rate.[8][10] Aprotic, nonpolar solvents like toluene and dioxane are frequently used.[10][11] If you suspect solubility issues with your starting materials or the base, a switch in solvent or the use of a co-solvent might be necessary. It's important to avoid solvents like chloroform, acetonitrile, or pyridine, as they can coordinate to the palladium center and inhibit catalysis.[8]
-
Reaction Temperature: Typical temperatures for this coupling range from 80-100 °C.[8] If the reaction is sluggish, a modest increase in temperature may improve the rate. Conversely, if side product formation is an issue, lowering the temperature might be beneficial.[9]
Q2: I am observing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can I minimize this?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[9] It can arise from β-hydride elimination from the palladium-amido intermediate or other decomposition pathways.
-
Optimize the Base: The choice and amount of base can influence the extent of hydrodehalogenation. Using a less sterically hindered or a weaker base can sometimes mitigate this side reaction, although this may require higher temperatures or longer reaction times.[9]
-
Ligand Selection: Certain phosphine ligands are more prone to promoting hydrodehalogenation. Screening different ligands can be a highly effective strategy to identify a catalyst system that favors the desired C-N bond formation.
-
Control Reaction Temperature: Higher temperatures can accelerate the rate of side reactions.[9] If hydrodehalogenation is a significant issue, try running the reaction at a lower temperature for a longer duration.
Q3: My reaction seems to stall before reaching full conversion. What could be the cause?
Incomplete conversion is a frustrating issue that often points to catalyst deactivation or inhibition.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents and reagents are anhydrous. The phosphine ligands themselves can also be susceptible to oxidation.
-
Product Inhibition: In some cases, the product itself or a byproduct can inhibit the catalyst. While less common for this specific transformation, it's a possibility to consider, especially if the reaction starts well and then slows down.
-
Inhibitory Effects of Halide Ions: With aryl iodides, the iodide ions generated during the reaction can sometimes precipitate the palladium complex, leading to catalyst deactivation.[8] While the general reactivity order for aryl halides in Buchwald-Hartwig amination is often ArBr > ArCl > ArI, this is not always the case and is highly dependent on the specific substrates and conditions.[8]
Troubleshooting Guide
The following table provides a summary of common problems, their probable causes, and recommended solutions for the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized Pd precursor or ligand)- Inappropriate ligand or base- Insufficient temperature- Poor quality reagents or solvents | - Use fresh, high-purity catalyst and ligand.- Screen different ligands (e.g., XPhos, SPhos) and bases (e.g., NaOtBu, K₃PO₄).- Gradually increase the reaction temperature.- Ensure all reagents are pure and solvents are anhydrous and degassed. |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | - Reaction temperature is too high- Unsuitable base or ligand- Presence of water or other protic sources | - Lower the reaction temperature and extend the reaction time.- Screen alternative bases (e.g., Cs₂CO₃) or ligands.- Use rigorously dried solvents and reagents. |
| Reaction Stalls | - Catalyst deactivation (oxidation or precipitation)- Product or byproduct inhibition | - Ensure a strictly inert atmosphere.- Consider using a pre-catalyst that is more resistant to deactivation.- If inhibition is suspected, try a higher catalyst loading or a different catalyst system. |
| Inconsistent Results | - Variability in reagent quality- Inconsistent reaction setup (e.g., stirring rate, heating) | - Use reagents from a reliable source and purify if necessary.- Standardize the reaction setup, including stirring speed and precise temperature control. |
Visual Troubleshooting Workflow
The following flowchart provides a visual guide to troubleshooting common issues in the synthesis of this compound.
Caption: A flowchart for troubleshooting the synthesis of this compound.
Experimental Protocols
Below are detailed, step-by-step protocols for a standard and an optimized synthesis of this compound.
Standard Protocol
This protocol represents a common starting point for the Buchwald-Hartwig amination of an aryl halide with morpholine.
Reagents and Materials:
-
4-Bromotoluene
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and NaOtBu (2.8 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (10 mL) to the flask via syringe.
-
Add 4-bromotoluene (2.0 mmol, 1.0 equiv) and morpholine (2.4 mmol, 1.2 equiv) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Optimized Protocol for Challenging Substrates
This protocol is designed for situations where the standard protocol gives low yields or significant side products, such as when using a less reactive aryl chloride.
Reagents and Materials:
-
4-Chlorotoluene
-
Morpholine
-
[Pd(cinnamyl)Cl]₂ (Palladium pre-catalyst)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk flask, add [Pd(cinnamyl)Cl]₂ (0.01 mmol, 0.5 mol% Pd), RuPhos (0.02 mmol, 1 mol%), and finely powdered K₃PO₄ (3.0 mmol, 1.5 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane (10 mL) to the flask via syringe.
-
Add 4-chlorotoluene (2.0 mmol, 1.0 equiv) and morpholine (2.4 mmol, 1.2 equiv) to the flask via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Mechanistic Overview
A general understanding of the catalytic cycle is beneficial for troubleshooting.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A base removes a proton from the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[1][12] Understanding which step may be problematic is key to effective troubleshooting.
References
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit. Sigma-Aldrich.
- Synthesis routes of this compound. Benchchem.
- Probing the utility of palladium complexes supported by morpholine-functionalized N-heterocyclic carbene ligands in Buchwald–Hartwig amin
- Optimizing base and solvent for Buchwald-Hartwig amin
- Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- Help troubleshooting a Buchwald-Hartwig amin
- Optimizing reaction conditions for the synthesis of morpholine deriv
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Buchwald–Hartwig amin
- Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions.
- Optimization of reaction conditions for the synthesis of compound (4 a) [a].
- Role of the base in Buchwald-Hartwig amin
- Buchwald-Hartwig Amin
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Buchwald Ligands. Sigma-Aldrich.
- Palladium c
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Optimizing reaction conditions for the synthesis of Morpholin-4-ylurea. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- This compound. Chem-Impex.
- This compound. CymitQuimica.
- Morpholines. Synthesis and Biological Activity.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
- This compound. Tokyo Chemical Industry Co., Ltd.(APAC).
- Morpholine synthesis. Organic Chemistry Portal.
- This compound. TCI AMERICA.
- This compound. PubChem.
- This compound. ChemicalBook.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald Ligands [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Temperature Control in Morpholine Derivative Synthesis
Welcome to the Technical Support Center for Morpholine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature control during the synthesis of morpholine and its derivatives. Precise temperature management is paramount for achieving high yields, ensuring product purity, and preventing hazardous reaction conditions.
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions regarding the role of temperature in the synthesis of morpholine derivatives.
Q1: Why is temperature control so critical in the synthesis of morpholine derivatives?
Temperature is a fundamental parameter that directly influences reaction kinetics, thermodynamics, and selectivity. In morpholine synthesis, improper temperature control can lead to several undesirable outcomes:
-
Low Yields: Insufficient heat may result in incomplete reactions, as many cyclization and functionalization steps have significant activation energy barriers. For instance, the classic dehydration of diethanolamine to form the morpholine ring requires high temperatures, typically in the range of 180-210°C, to proceed efficiently.[1] A drop of just 10-15°C can cause a significant decrease in yield.[1]
-
Byproduct Formation: Conversely, excessively high temperatures can provide enough energy to overcome the activation barriers of competing side reactions, leading to a complex mixture of products and reducing the purity of the desired morpholine derivative.[1][2] This can include charring or polymerization, especially in reactions like the dehydration of diethanolamine.[1]
-
Safety Hazards: Many reactions involved in morpholine synthesis are highly exothermic.[1][2] Without adequate cooling and temperature monitoring, a runaway reaction can occur, leading to a rapid increase in temperature and pressure, posing a significant safety risk. The initial addition of strong acids like sulfuric acid to diethanolamine is a notable example of a highly exothermic step that requires careful temperature management.[2]
-
Impact on Regio- and Stereoselectivity: In the synthesis of more complex, substituted morpholine derivatives, temperature can influence which isomers are formed. For reactions with multiple possible pathways, temperature can be the deciding factor in the product distribution.
Q2: What are the most common temperature-sensitive steps in morpholine synthesis?
Several key synthetic routes to morpholine derivatives have distinct temperature-critical stages:
-
Dehydration of Diethanolamine: This is arguably one of the most temperature-sensitive methods. Maintaining a stable high temperature (180-210°C) is crucial for the cyclization to occur, but exceeding this range can lead to decomposition.[1]
-
N-Arylation Reactions: In metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination to form N-aryl morpholines, temperature control is vital for catalyst stability and activity.[3] While some modern methods operate at milder conditions, many traditional protocols require elevated temperatures, where catalyst decomposition or side reactions can become problematic.
-
Ring-Closing Reactions: The intramolecular cyclization to form the morpholine ring, for example, from N-substituted diethanolamines, often requires heating to overcome steric hindrance and facilitate the reaction.[4] The choice of temperature can be a delicate balance to ensure cyclization without promoting degradation.
-
Reductive Amination: While often performed at or below room temperature, the initial formation of the iminium ion and the subsequent reduction can be temperature-dependent, affecting reaction rates and the stability of the reducing agent.[1]
Q3: What are the initial signs of a temperature control problem in my reaction?
Observing your reaction closely can provide early warnings of temperature-related issues:
-
Unexpected Color Change: A sudden darkening or charring of the reaction mixture often indicates decomposition due to excessive heat.[1]
-
Rapid Refluxing or Pressure Buildup: In a closed or refluxing system, an uncontrolled exotherm will manifest as a sudden, vigorous boil or a rapid increase in pressure.
-
Inconsistent TLC or HPLC Profiles: If you monitor the reaction progress, inconsistent spot/peak formation or the appearance of unexpected new spots/peaks compared to a reference experiment can indicate side reactions triggered by temperature fluctuations.
-
Low or Stalled Conversion: If the reaction is proceeding much slower than expected or has stalled completely, it may be due to insufficient temperature.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific problems encountered during morpholine derivative synthesis, with a focus on temperature-related causes and solutions.
Scenario 1: Low Yield and Dark, Viscous Product in Dehydration of Diethanolamine
Question: I am attempting to synthesize morpholine from diethanolamine using concentrated sulfuric acid. My final product is a dark, viscous liquid with a very low yield. What went wrong and how can I fix it?
Causality and Solution:
This is a classic problem that almost always points to inadequate temperature control.[1] The dehydration of diethanolamine is a delicate balance between providing enough energy for cyclization and avoiding thermal decomposition.
Troubleshooting Protocol:
-
Verify Temperature Measurement:
-
Action: Ensure you are using a calibrated, high-temperature thermometer or thermocouple. Place the probe correctly to measure the internal reaction temperature, not the temperature of the heating mantle or oil bath.
-
Rationale: A significant discrepancy between the set temperature and the actual internal temperature is a common source of error.
-
-
Ensure Stable Heating:
-
Action: Use a reliable heating mantle with a stirrer to ensure even heat distribution. An oil bath can also provide more uniform heating than a mantle alone.
-
Rationale: Hot spots in the reaction flask can cause localized overheating and charring, even if the average temperature appears correct.[1]
-
-
Optimize the Temperature Profile:
-
Action: The reaction typically requires a stable temperature between 180°C and 210°C for an extended period (often 15 hours or more).[1] Do not rush the heating process, and once at the target temperature, ensure it remains stable.
-
Rationale: Too low a temperature results in an incomplete reaction, while exceeding the upper limit leads to charring and the formation of side products.[1]
-
-
Control the Initial Exotherm:
-
Action: The addition of concentrated sulfuric acid to diethanolamine is highly exothermic.[2] This addition should be done slowly and with external cooling (e.g., an ice bath) to maintain control.
-
Rationale: An uncontrolled initial exotherm can degrade the starting material before the main heating phase even begins.
-
Summary of Key Parameters:
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 180-210°C | Optimal for cyclization; avoids decomposition.[1] |
| Reaction Time | ≥ 15 hours | The dehydration process is slow and requires prolonged heating.[1] |
| Heating Method | Stirred oil bath or heating mantle | Ensures even heat distribution and prevents localized charring. |
| Acid Addition | Slow, with cooling | Manages the initial strong exotherm.[2] |
Troubleshooting Workflow Diagram:
Caption: Troubleshooting logic for dehydration of diethanolamine.
Scenario 2: Low Conversion in a Palladium-Catalyzed N-Arylation Reaction
Question: I am performing a Buchwald-Hartwig amination to couple an aryl bromide with morpholine. After 24 hours at 80°C, I am seeing very low conversion to my desired N-aryl morpholine. What could be the issue?
Causality and Solution:
While N-arylation issues can stem from catalyst, ligand, or base choice, temperature is a frequent culprit, especially when conversion is low. The reaction may simply lack the necessary activation energy, or the chosen temperature might be suboptimal for the specific catalyst system.
Troubleshooting Protocol:
-
Initial Temperature Increase:
-
Action: If the reaction is clean but stalled, incrementally increase the temperature by 10-20°C (e.g., from 80°C to 100°C) and monitor the progress.
-
Rationale: Many cross-coupling reactions require temperatures around 100-110°C, particularly with less reactive aryl chlorides or bromides. The additional thermal energy can be sufficient to drive the catalytic cycle forward.
-
-
Consider Solvent Boiling Point:
-
Action: Ensure your reaction temperature is not limited by the boiling point of your solvent. If a higher temperature is needed, switch to a higher-boiling solvent (e.g., from THF to toluene or dioxane).
-
Rationale: The solvent choice dictates the maximum achievable temperature at atmospheric pressure. Solvents like 1,4-dioxane are often optimal for these transformations, allowing for higher reaction temperatures.[5]
-
-
Evaluate Catalyst Thermal Stability:
-
Action: If you suspect catalyst decomposition at higher temperatures (e.g., you observe a color change from yellow/orange to black, indicating palladium black precipitation), consider a more thermally stable catalyst/ligand system.
-
Rationale: Not all palladium catalysts are stable at high temperatures. The choice of phosphine ligand plays a crucial role in protecting the metal center and maintaining its catalytic activity throughout the reaction.
-
Temperature Guidelines for Common Solvents:
| Solvent | Boiling Point (°C) | Typical Use Case in N-Arylation |
| Tetrahydrofuran (THF) | 66 | Lower temperature couplings, sensitive substrates. |
| Toluene | 111 | Standard for many Buchwald-Hartwig reactions.[6] |
| 1,4-Dioxane | 101 | Common, effective solvent for achieving necessary temperatures.[5] |
| Dimethylformamide (DMF) | 153 | High-temperature reactions, but can sometimes coordinate to the metal. |
Experimental Workflow for Temperature Optimization:
Caption: Stepwise workflow for optimizing temperature in N-arylation.
References
- BenchChem Technical Support Team. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem.
- BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis. BenchChem.
- Tzara, A., et al. (2020). Morpholine, a privileged scaffold for drug discovery. Journal of Medicinal Chemistry.
- Moed, M., et al. (2015). Effects of Temperature and Pressure on the Thermolysis of Morpholine.... Industrial & Engineering Chemistry Research.
- Kumar, A., Singh, P., & Nanda, A. (2020).
- Rochester University, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s).
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015).
- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society, 35(5), 1431-1436.
- Chaube, U., & Bhatt, H. (2025). Representative morpholine ring formation reactions. ResearchGate.
- Smith, J. et al. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
- Li, Y., et al. (2026). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
- Various Authors. (2025). Representative morpholine ring formation. ResearchGate.
- Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. ResearchGate.
- Smith, J. D., & Jones, A. B. (2019). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
Sources
Technical Support Center: 4-(p-Tolyl)morpholine Reactions
Welcome to the technical support center for reactions involving 4-(p-Tolyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and unexpected outcomes encountered during the synthesis and application of this versatile compound. Our focus is to provide practical, experience-driven advice to help you troubleshoot your experiments effectively.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis, most commonly via Buchwald-Hartwig amination, is generally robust. However, like any chemical transformation, it is not without its nuances. The formation of unexpected byproducts can lead to reduced yields, complicated purification, and misinterpretation of results. This guide provides a structured approach to identifying, understanding, and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of toluene in my crude reaction mixture after a Buchwald-Hartwig amination to form this compound. What is the likely cause?
A1: The presence of toluene, the hydrodehalogenated byproduct of your starting aryl halide (e.g., 4-bromotoluene or 4-iodotoluene), is a common issue. This side reaction, known as reductive dehalogenation, competes with the desired C-N bond formation. It is often mediated by palladium hydride species that can form during the catalytic cycle. A competing side reaction can occur where the amide undergoes beta-hydride elimination, yielding the hydrodehalogenated arene and an imine product.[2]
Troubleshooting Steps:
-
Choice of Base: Strong, sterically hindered bases like sodium tert-butoxide are standard. However, if you are observing significant hydrodehalogenation, consider switching to a weaker base such as cesium carbonate or potassium phosphate, which may suppress the formation of palladium hydrides.
-
Ligand Selection: The choice of phosphine ligand is critical. Electron-rich, bulky ligands can promote the desired reductive elimination to form the C-N bond over the competing hydrodehalogenation pathway.
-
Solvent Purity: Ensure your solvent is anhydrous. Water can react with the base and influence the catalytic cycle in unintended ways.
Q2: My reaction has stalled, and I am observing what appears to be a dimer of my starting aryl halide. Why is this happening?
A2: The formation of a biaryl byproduct (e.g., 4,4'-bitolyl from 4-iodotoluene) suggests a competing homocoupling reaction. This can occur under the conditions of the Buchwald-Hartwig amination, particularly at higher temperatures or with certain catalyst systems.
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, reducing the reaction temperature can disfavor the homocoupling pathway. Typical temperatures range from 80-100°C.[3]
-
Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can favor the desired cross-coupling over homocoupling by increasing the rate of the primary reaction.
-
Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio. An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition and side reactions.
Q3: I have isolated a byproduct with a mass corresponding to the N-oxide of this compound. How can this form?
A3: The formation of this compound N-oxide is an oxidative side reaction. This can occur if the reaction is not performed under an inert atmosphere or if oxidizing agents are inadvertently introduced. Tertiary amines, like this compound, are susceptible to oxidation to their corresponding N-oxides.[4]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas like nitrogen or argon.
-
Solvent and Reagent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen. Check all reagents for potential peroxide contaminants.
-
Avoid Oxidizing Co-oxidants: If your reaction involves other steps, be mindful of any reagents that could act as oxidants. N-Methylmorpholine N-oxide (NMO) is a common oxidant in organic synthesis and should be avoided in this context.[5]
Troubleshooting Guide: Unexpected Byproducts
| Observed Byproduct | Potential Cause(s) | Recommended Actions |
| Toluene (from 4-halotoluene) | Reductive dehalogenation | Use a weaker base (e.g., Cs₂CO₃, K₃PO₄). Optimize ligand choice. Ensure anhydrous conditions. |
| 4,4'-Bitolyl | Homocoupling of aryl halide | Lower reaction temperature. Adjust catalyst loading. Optimize ligand-to-metal ratio. |
| This compound N-oxide | Oxidation of the product | Maintain a strict inert atmosphere. Use purified, degassed solvents. Avoid oxidizing agents. |
| Di-arylated Morpholine | Over-reaction | Use a slight excess of morpholine. Monitor reaction progress carefully to avoid prolonged reaction times. |
Experimental Protocols
Protocol 1: Standard Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol provides a starting point for the synthesis.[6]
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand.
-
Reagent Addition: Add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent and Degassing: Add anhydrous toluene (5 mL). Degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100°C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitigation of Reductive Dehalogenation
-
Modified Reagent Addition: Follow the standard protocol, but substitute sodium tert-butoxide with cesium carbonate (2.0 mmol).
-
Solvent: Consider using a more polar aprotic solvent like dioxane, which can sometimes favor the desired C-N coupling.
-
Monitoring: Closely monitor the reaction for the formation of toluene by GC-MS.
Visualizing Reaction Pathways
Buchwald-Hartwig Catalytic Cycle and Competing Pathways
Caption: The Buchwald-Hartwig cycle and the competing hydrodehalogenation pathway.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting unexpected byproducts.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 16, 2026, from [Link]
-
ChemRxiv. (2020). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. Retrieved January 16, 2026, from [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved January 16, 2026, from [Link]
-
Roy, A. H., & Hartwig, J. F. (2003). Directly observed reductive elimination of aryl halides from monomeric arylpalladium(II) halide complexes. Journal of the American Chemical Society, 125(46), 13944–13945. [Link]
-
ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved January 16, 2026, from [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 16, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C11H15NO). Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 16, 2026, from [Link]
-
Macmillan Group. (n.d.). Why C–N and C–O Couplings? Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). N-Methylmorpholine N-oxide. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO). Retrieved January 16, 2026, from [Link]
-
American Chemical Society. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 5. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(p-Tolyl)morpholine
Welcome to the technical support center for the purification of 4-(p-Tolyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during the purification of crude this compound.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification process in a practical question-and-answer format.
Issue 1: My crude product is an oil or a waxy solid, not the expected crystalline powder. How can I induce crystallization?
Answer:
The physical state of your crude this compound is highly dependent on its purity. The presence of residual solvents or unreacted starting materials can significantly lower the melting point, resulting in an oil or a waxy solid. The reported melting point of pure this compound is in the range of 47-52°C. If your product is not solidifying, it indicates the presence of impurities.
Causality and Recommended Actions:
-
Residual Solvent: High-boiling point solvents like DMF, NMP, or DMSO, often used in Ullmann or Buchwald-Hartwig reactions, are common culprits.[2]
-
Solution: Perform a solvent-solvent extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer multiple times with water and then with brine to remove the high-boiling point solvent. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Excess Starting Material: Unreacted morpholine or p-tolyl halide can act as an impurity. Morpholine, in particular, is a liquid at room temperature and can prevent crystallization.[3]
-
Solution: An acidic wash can effectively remove unreacted morpholine. After dissolving the crude product in an organic solvent, wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic morpholine, making it water-soluble and easily removable in the aqueous layer. Follow this with a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and then a final brine wash.
-
-
Supersaturation and Nucleation Issues: Sometimes, even with a relatively pure product, crystallization can be slow to initiate.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the concentrated oil. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of pure this compound from a previous batch, add a single crystal to the oil. This seed crystal will provide a template for further crystallization.[4]
-
Trituration: Add a small amount of a non-polar solvent in which this compound is poorly soluble, such as hexanes or petroleum ether. Stir the mixture vigorously. The impurities may dissolve in the non-polar solvent, leaving the purified product to crystallize.
-
-
Issue 2: My NMR spectrum shows persistent peaks from the starting materials even after purification. What should I do?
Answer:
This indicates that your chosen purification method was not effective at separating the product from the starting materials. The choice of purification technique is critical and depends on the specific impurities present.
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.
-
Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on general solubility principles for similar aromatic compounds, suitable solvents to screen include isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
-
Flash Column Chromatography: If recrystallization fails or if the impurities have similar polarities to the product, column chromatography is the next logical step.[5][6]
-
Protocol:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A good starting point for N-aryl morpholines is a gradient of 5% to 20% ethyl acetate in hexanes.
-
Loading and Elution: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Load this onto the column and elute with the chosen solvent system, collecting fractions and analyzing them by TLC.
-
-
Issue 3: The color of my final product is off-white or yellowish, not the expected white crystalline solid. What causes this discoloration?
Answer:
A yellowish or off-white color often points to the presence of trace impurities, which could be residual catalyst or byproducts from the coupling reaction.[7]
Potential Causes and Solutions:
-
Residual Palladium or Copper Catalyst: Buchwald-Hartwig and Ullmann reactions utilize palladium and copper catalysts, respectively.[8][9] Trace amounts of these metals can remain in the product, causing discoloration.
-
Solution:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Silica Gel Plug: Dissolve the product in a suitable solvent and pass it through a short plug of silica gel in a pipette or funnel. The polar silica can trap baseline impurities, including residual metal catalysts.
-
-
-
Oxidation Byproducts: The product may be sensitive to air and heat, leading to the formation of colored oxidation byproducts.[10]
-
Solution: Store the purified product under an inert atmosphere (nitrogen or argon) and in a refrigerator to minimize degradation.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are the typical impurities associated with each?
A1: The two most prevalent methods for synthesizing this compound are the Buchwald-Hartwig amination and the Ullmann condensation. Each has a characteristic impurity profile.
| Synthetic Route | Common Reactants | Typical Impurities |
| Buchwald-Hartwig Amination | p-Tolyl halide (Br, Cl), Morpholine, Palladium catalyst, Ligand, Base (e.g., NaOtBu) | Unreacted p-tolyl halide, Unreacted morpholine, Di-p-tolyl ether (from side reaction with base), Residual palladium catalyst |
| Ullmann Condensation | p-Tolyl halide (I, Br), Morpholine, Copper catalyst, Base (e.g., K2CO3) | Unreacted p-tolyl halide, Unreacted morpholine, Bi-p-tolyl (from self-coupling), Residual copper catalyst |
Q2: How can I choose the best solvent system for recrystallizing this compound?
A2: The principle of "like dissolves like" is a good starting point. This compound has both aromatic (non-polar) and morpholine (polar) components. A systematic approach to solvent screening is recommended:
-
Test Solubility: Place a small amount of your crude product in several test tubes.
-
Add Solvents: Add a small amount of different solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) to each test tube at room temperature.
-
Observe: Note the solubility at room temperature. A good recrystallization solvent will show poor solubility at this stage.
-
Heat: Gently heat the test tubes with the insoluble samples. The ideal solvent will fully dissolve the compound when hot.
-
Cool: Allow the dissolved samples to cool. The best solvent will result in the formation of a significant amount of crystals upon cooling.
Commonly successful solvents for compounds of this type include alcohols (isopropanol, ethanol) or a two-solvent system like ethyl acetate/hexanes, where the compound is dissolved in the better solvent (ethyl acetate) and the poorer solvent (hexanes) is added until turbidity is observed, followed by cooling.
Q3: What analytical techniques are best for assessing the purity of my this compound?
A3: A combination of techniques should be used for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and identifying organic impurities. The proton NMR spectrum should show characteristic peaks for the tolyl and morpholine protons.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities and confirming the molecular weight of the product.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound with high accuracy. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[12]
-
Melting Point Analysis: A sharp melting point range close to the literature value (47-52°C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
III. Visualization of Purification Workflow
General Purification Strategy
The following diagram illustrates a typical decision-making workflow for purifying crude this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Morpholine [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. research.rug.nl [research.rug.nl]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 3077-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
preventing charring in high-temperature morpholine synthesis
Welcome to the Technical Support Center for Morpholine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the high-temperature synthesis of morpholine, with a specific focus on preventing charring and other side reactions.
Introduction: The Challenge of Charring in Morpholine Synthesis
The acid-catalyzed dehydration of diethanolamine (DEA) is a common and effective method for synthesizing morpholine.[1][2] This reaction, however, requires high temperatures, typically in the range of 180-235°C, to proceed efficiently.[2][3] A significant challenge at these temperatures is the thermal degradation of the starting materials and products, which often manifests as charring—the formation of dark, insoluble, high-molecular-weight byproducts. This not only reduces the yield and purity of the desired morpholine but also complicates the purification process.
This guide provides an in-depth look at the causes of charring and offers practical, field-proven troubleshooting strategies and preventative measures to ensure a successful and high-yielding synthesis.
Part 1: Troubleshooting Guide - "My Morpholine Synthesis is Charring!"
This section is designed in a question-and-answer format to directly address the issue of charring during your experiment.
Q1: My reaction mixture turned dark brown/black upon heating. What is happening?
A1: The Cause of Charring
The dark coloration you are observing is char, a complex mixture of polymeric and carbonaceous materials. It forms when the organic molecules in your reaction flask undergo extensive, uncontrolled side reactions at high temperatures. In the context of morpholine synthesis from diethanolamine (DEA) with a strong acid catalyst (e.g., H₂SO₄ or HCl), charring is primarily a result of:
-
Excessive Temperature: While high heat is necessary for the cyclization of DEA, temperatures exceeding the optimal range can dramatically accelerate undesirable side reactions.[3] A temperature increase of even 10-15°C above the recommended range can lead to significant charring.[1]
-
Acid-Catalyzed Polymerization: Strong acids, while essential for catalyzing the dehydration and cyclization to form morpholine, can also promote intermolecular condensation and polymerization of DEA and other intermediates, especially at elevated temperatures.
-
Prolonged Reaction Times: Extended heating, even within the correct temperature range, can increase the likelihood of thermal degradation and the formation of "heavies" or char.
The diagram below illustrates the desired reaction pathway versus the competing side reactions that lead to char formation.
Caption: Desired morpholine synthesis vs. charring side reactions.
Q2: I'm seeing significant charring. How can I fix my current or next experiment?
A2: Troubleshooting and Optimization Workflow
Addressing charring requires a systematic approach to controlling your reaction conditions. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for preventing charring.
Detailed Corrective Actions:
-
Temperature Control is Paramount:
-
Accurate Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. Do not rely on the heating mantle's dial setting.
-
Stable Heating: A PID controller connected to your heating mantle and thermocouple is highly recommended for maintaining the temperature within a narrow, optimal range (e.g., 200-210°C for the HCl-catalyzed method).[1]
-
Even Heat Distribution: Use a sand or high-temperature oil bath to heat the reaction flask. This provides more uniform heating than a mantle alone and helps prevent localized hot spots where charring can initiate.
-
-
Manage the Initial Exotherm:
-
The addition of concentrated acid to diethanolamine is highly exothermic.[1] This initial temperature spike can begin the degradation process before the main heating phase even starts.
-
Protocol: Add the acid dropwise to the DEA while vigorously stirring and cooling the flask in an ice bath.
-
-
Consider an Inert Atmosphere:
-
While not always cited in standard procedures, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative side reactions that may contribute to charring at high temperatures.
-
-
Optimize Reaction Time:
-
While the reaction is slow, excessive heating times can be detrimental. If you are experiencing charring, consider taking aliquots over time to determine the minimum time required for acceptable conversion, thereby minimizing byproduct formation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range to prevent charring while still achieving a good yield?
-
For the dehydration of diethanolamine using a strong acid like HCl or H₂SO₄, a temperature range of 180-210°C is commonly cited.[1][3] A patent using oleum (a solution of SO₃ in sulfuric acid) specifies a preferred range of 180-235°C.[2] It is critical to stay within this window. Below this range, the reaction is often impractically slow; above it, charring becomes a significant issue.
Q2: Can the choice of acid catalyst affect the degree of charring?
-
Yes. While both sulfuric acid and hydrochloric acid are effective, sulfuric acid is a stronger dehydrating agent and can be more aggressive, potentially leading to more charring if the temperature is not precisely controlled. Oleum is even more potent.[2] If you are experiencing severe charring with sulfuric acid, switching to hydrochloric acid might offer a milder reaction, though reaction times may need adjustment.
Q3: Are there any additives that can inhibit charring?
-
While not commonly documented for this specific synthesis, the use of antioxidants is a standard practice for preventing thermal degradation in other high-temperature organic processes.[4] For advanced troubleshooting, the addition of a small quantity (e.g., <1 mol%) of a high-temperature antioxidant could be explored.
-
Potential Candidates: Hindered phenolic antioxidants or aromatic amine antioxidants are known to be effective radical scavengers at elevated temperatures.[4][5]
-
Experimental Protocol: A small-scale trial run with an added antioxidant should be performed to assess its impact on both charring and the overall reaction yield and purity.
-
Q4: My crude product is a dark, thick paste. How can I purify it?
-
This is common, especially with some degree of charring. The crude product is typically the hydrochloride or sulfate salt of morpholine.
-
Step 1: Neutralization: After cooling, the paste must be neutralized with a strong base (e.g., calcium oxide, sodium hydroxide) to liberate the free morpholine.[1]
-
Step 2: Distillation: The morpholine is then recovered by distillation. If the product is very dark, a fractional distillation apparatus will be necessary to separate the morpholine (boiling point: ~129°C) from lower-boiling impurities and the high-boiling char.
-
Step 3: Drying: Morpholine is hygroscopic. The distilled product should be dried over a suitable agent like potassium hydroxide (KOH) pellets before a final distillation.[1]
-
Data Summary: Reaction Parameters
The following table summarizes key quantitative data for the acid-catalyzed synthesis of morpholine from diethanolamine.
| Parameter | Recommended Range/Value | Rationale & Potential Issues | Source(s) |
| Reaction Temperature | 180 - 235°C | Too low: slow/incomplete reaction. Too high: severe charring, reduced yield. | [1][2][3] |
| Reaction Time | 1.5 - 15 hours | Highly dependent on temperature and catalyst. Shorter times at higher temps. | [1][2] |
| DEA:Acid Molar Ratio | 1 : 1.8 (for H₂SO₄) | Insufficient acid leads to poor catalytic activity. | [6] |
| Morpholine Boiling Point | ~129 °C | Key for purification by fractional distillation. | [1] |
References
-
Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. [Link]
-
Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate. [Link]
- U.S. Patent No. US20120271026A1. (2012).
-
Jones, W. M., & Jones, W. M. (1983). The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature. Journal of the Chemical Society, Perkin Transactions 2, (5), 759-763. [Link]
-
Goff, G. S., & Rochelle, G. T. (2011). Degradation of aqueous methyldiethanolamine by temperature and oxygen Cycling. Energy Procedia, 4, 49-56. [Link]
-
Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]
-
Wentzel Lab. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. YouTube. [Link]
- U.S. Patent No. US2777846A. (1957).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-(p-Tolyl)morpholine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal structural confirmation of a target molecule is paramount.[1] 4-(p-Tolyl)morpholine, a key building block in the synthesis of various biologically active compounds, is no exception.[1] This guide provides an in-depth, experience-driven comparison of spectroscopic validation techniques for this compound, moving beyond mere data presentation to explain the causal links between molecular structure and spectral output. We will explore the validation of this compound synthesized via two common, yet distinct, synthetic routes, demonstrating how a multi-technique spectroscopic approach forms a self-validating system for structural elucidation.
The Synthetic Challenge: Two Routes to a Target
To provide a robust framework for validation, we will compare the target compound as synthesized by two prevalent methods: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-Catalyzed Buchwald-Hartwig Amination. While both yield the desired product, their differing mechanisms and reaction conditions can lead to unique impurity profiles, making rigorous spectroscopic analysis essential.
Route 1: Nucleophilic Aromatic Substitution (SNAr) This traditional method involves the reaction of an activated aryl halide, such as 4-fluorotoluene, with morpholine, often under heat and pressure. The reaction is driven by the displacement of a good leaving group from an electron-deficient aromatic ring.[2][3]
Route 2: Buchwald-Hartwig Amination A cornerstone of modern organic synthesis, this palladium-catalyzed cross-coupling reaction joins an aryl halide (e.g., 4-chlorotoluene or 4-bromotoluene) with an amine (morpholine).[4][5][6] This method is prized for its high efficiency and broad substrate scope, but introduces the possibility of trace palladium or ligand-related impurities.[4][7]
The following workflow diagram illustrates the general process from synthesis to the final, validated product.
Caption: General workflow from synthesis to spectroscopic validation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the chemical environment of each nucleus.[8][9][10] For this compound (C₁₁H₁₅NO, MW: 177.24 g/mol ), both ¹H and ¹³C NMR are indispensable.[11][12]
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The key is to understand not just where the signals appear (chemical shift), but why they appear there, how many protons they represent (integration), and how they interact with neighbors (multiplicity).
Expected ¹H NMR Signals for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
|---|---|---|---|
| ~7.12 | Doublet (d) | 2H | Aromatic Protons (Ha): Ortho to the morpholine group. Their signal is shifted downfield due to the electron-donating effect of the nitrogen, which deshields these protons less than Hb. |
| ~6.87 | Doublet (d) | 2H | Aromatic Protons (Hb): Meta to the morpholine group. These protons are more shielded than Ha, hence their upfield shift. They appear as a doublet due to coupling with Ha. |
| ~3.89 | Triplet (t) | 4H | Morpholine Protons (-CH₂-O-): These protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift compared to the other morpholine protons.[13] They appear as a triplet due to coupling with the adjacent -CH₂-N- protons. |
| ~3.14 | Triplet (t) | 4H | Morpholine Protons (-CH₂-N-): These protons are adjacent to the nitrogen atom. While nitrogen is electronegative, its effect is less pronounced than oxygen's, resulting in a more upfield signal. They appear as a triplet due to coupling with the -CH₂-O- protons. |
| ~2.31 | Singlet (s) | 3H | Methyl Protons (-CH₃): This sharp singlet is characteristic of the methyl group on the tolyl ring. It has no adjacent protons to couple with, hence it appears as a singlet. |
Data referenced from literature values, typically recorded in CDCl₃.[11]
¹³C NMR Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon environments.
Expected ¹³C NMR Signals for this compound:
| Chemical Shift (δ, ppm) | Assignment & Rationale |
|---|---|
| ~149.1 | Aromatic C (C-N): The ipso-carbon directly attached to the nitrogen is significantly deshielded. |
| ~129.7 | Aromatic C (C-CH₃): The ipso-carbon bearing the methyl group. |
| ~129.6 | Aromatic CH (Ca): Carbons ortho to the morpholine group. |
| ~116.0 | Aromatic CH (Cb): Carbons meta to the morpholine group. |
| ~66.9 | Morpholine C (-CH₂-O-): The carbon adjacent to oxygen is highly deshielded and appears far downfield. |
| ~49.9 | Morpholine C (-CH₂-N-): The carbon adjacent to nitrogen. |
| ~20.4 | Methyl C (-CH₃): The methyl carbon, typically found in the upfield aliphatic region. |
Data referenced from literature values, typically recorded in CDCl₃.[11]
Experimental Protocol: NMR Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified product.
-
Solvent: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum.[14]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Standard: The solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) is typically used as an internal reference.
-
Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher).[8]
Comparison & Impurity Detection
-
Unreacted Starting Materials: The presence of morpholine (~2.88 and ~3.74 ppm) or 4-chlorotoluene signals would indicate an incomplete reaction.
-
Byproducts: In the Buchwald-Hartwig synthesis, side reactions could lead to biaryl compounds or other coupled products, which would introduce additional complex aromatic signals. In the SNAr route, over-alkylation or side products from high temperatures could be present.
-
Solvent Residue: Peaks corresponding to solvents used in purification (e.g., ethyl acetate, hexanes) may be visible and should be identified.
Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[15][16] It works on the principle that covalent bonds vibrate at specific frequencies, and these frequencies correspond to the infrared region of the electromagnetic spectrum.[16]
For this compound, IR spectroscopy is used to confirm the absence of starting material functional groups (like N-H in morpholine) and the presence of key structural features. As a tertiary amine, this compound will lack the characteristic N-H stretching bands seen in primary or secondary amines.[17][18][19]
Key IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
|---|---|---|
| 3100-3000 | C-H Stretch (Aromatic) | Confirms the presence of the tolyl ring. |
| 2950-2800 | C-H Stretch (Aliphatic) | Corresponds to the C-H bonds of the morpholine ring and the methyl group. |
| ~1610, ~1510 | C=C Stretch (Aromatic) | Characteristic stretching vibrations of the benzene ring. |
| 1335-1250 | C-N Stretch (Aromatic Amine) | This strong band is a key indicator of the bond between the aromatic ring and the nitrogen atom.[18][20] |
| ~1120 | C-O-C Stretch (Ether) | Confirms the ether linkage within the morpholine ring. |
Experimental Protocol: IR Sample Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean and run a background spectrum.
-
Sample Application: Place a small amount of the solid product directly onto the crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Comparative Analysis
-
Validation: The absence of a broad N-H stretch around 3300 cm⁻¹ confirms that the secondary amine of morpholine has been successfully converted to a tertiary amine.[18][21]
-
Alternative Route Check: The IR spectrum should be identical regardless of the synthetic route used. Any significant deviation would suggest the presence of an impurity. For example, residual palladium-phosphine complexes from the Buchwald-Hartwig route would not be IR-active in a way that would typically interfere with product validation.
Part 3: Mass Spectrometry (MS) - The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.[22] This technique is the ultimate arbiter of a successful synthesis, confirming that the target molecule has indeed been formed.
Expected Mass Spectrum Data for this compound (C₁₁H₁₅NO):
-
Molecular Weight: 177.24 g/mol
-
Molecular Ion Peak (M⁺): A prominent peak should be observed at an m/z (mass-to-charge ratio) of 177.[11]
-
Key Fragmentation: Electron Impact (EI) ionization is an energetic process that causes the molecular ion to break into smaller, characteristic fragments.[22]
Caption: Decision workflow for spectroscopic cross-validation.
Experimental Protocol: Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this compound.
-
Sample Prep: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS instrument. The GC will separate the components of the mixture before they enter the mass spectrometer.
-
Analysis: The mass spectrometer will ionize the eluted compound and detect the mass-to-charge ratio of the molecular ion and its fragments.
Comparative Analysis
-
Purity Check: GC-MS is excellent for assessing purity. The gas chromatogram should show a single major peak corresponding to the product. Any other peaks would represent impurities or unreacted starting materials.
-
Confirmation Across Routes: The mass spectrum of the pure product will be identical regardless of the synthetic method. If the Buchwald-Hartwig reaction was incomplete, the GC-MS would clearly show peaks for both the product (MW 177) and the starting aryl halide (e.g., 4-chlorotoluene, MW 126.5).
Conclusion: A Self-Validating Triad
The validation of this compound synthesis is not achieved by a single technique but by the confluence of evidence from NMR, IR, and Mass Spectrometry. NMR defines the precise proton and carbon framework. IR confirms the presence of key functional groups and, crucially, the absence of others (like N-H). Finally, MS provides the definitive molecular weight. When the data from all three techniques are consistent with the proposed structure and with each other, a state of self-validation is achieved. This rigorous, multi-faceted approach ensures the identity, purity, and structural integrity of the synthesized compound, a non-negotiable requirement for its use in research and development.
References
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
Slideshare. Structural elucidation by NMR(1HNMR). [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
ResearchGate. Principles in NMR Spectroscopy. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
University of Calgary. IR: amines. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
-
Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
-
ResearchGate. Mass spectra of morpholine cation and fragment ions. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Metrasens. IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
-
IRIS Unibas. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 766255, this compound. [Link]
-
PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Center for Biotechnology Information. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
ACS Reagent Chemicals. Infrared Spectroscopy. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]
-
Chemistry LibreTexts. IR Sample Preparation: A Practical Guide. [Link]
-
National Center for Biotechnology Information. A New Strategy for the Synthesis of Substituted Morpholines. [Link]
-
PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
-
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
ResearchGate. 1H and 13C NMR spectra of N-substituted morpholines. [Link]
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. jchps.com [jchps.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C11H15NO | CID 766255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 20. wikieducator.org [wikieducator.org]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-(p-Tolyl)morpholine by High-Performance Liquid Chromatography
Introduction: The Imperative of Purity in Chemical Synthesis
In the realm of pharmaceutical development and fine chemical synthesis, the unequivocal confirmation of a molecule's purity is not merely a quality control checkpoint; it is the foundation upon which all subsequent research, development, and clinical safety data are built. For a novel synthesized compound like 4-(p-Tolyl)morpholine, a versatile intermediate in the synthesis of analgesics and anti-inflammatory medications, verifying its identity and purity is of paramount importance[1]. This guide provides a comprehensive, field-tested methodology for the purity assessment of synthesized this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the analytical choices, present a robust, self-validating protocol, and compare the performance of a synthesized batch against a reference standard, providing the supporting data essential for researchers and drug development professionals.
The chosen analytical technique, HPLC, is a cornerstone of the pharmaceutical industry for its precision, robustness, and ability to separate, identify, and quantify components in a mixture.[2][3] Our approach is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring the methodology is both scientifically sound and compliant with global regulatory expectations.[4][5]
Understanding the Analyte and Potential Impurities
Before developing a separation method, understanding the target molecule and its likely impurities is critical. This compound is typically synthesized via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction, often reacting a p-tolyl halide (e.g., 4-chlorotoluene) with morpholine.[6]
Potential Process-Related Impurities:
-
Unreacted Starting Materials: 4-chlorotoluene and morpholine.
-
By-products: Isomers or products from side reactions.
-
Reagents and Catalysts: Residual catalysts or bases used in the synthesis.
An effective HPLC method must be able to resolve the main this compound peak from all these potential impurities, a characteristic known as specificity, which is a key validation parameter according to ICH Q2(R1).[7]
HPLC Method Development: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process.[8] For this compound, a small aromatic amine, a reversed-phase HPLC (RP-HPLC) method is the logical first choice due to the molecule's moderate polarity.[9]
Column Selection: The Heart of the Separation
A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the recommended starting point for most small molecules.[10] Its non-polar stationary phase provides excellent retention for aromatic compounds like this compound through hydrophobic interactions.
-
Our Choice: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.[11]
Mobile Phase Selection: Driving the Selectivity
The mobile phase in RP-HPLC typically consists of an aqueous component and a polar organic solvent.[12]
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff. We will use acetonitrile.
-
Aqueous Phase & pH Control: As this compound is a basic compound (an amine), the pH of the mobile phase is critical. At a pH below its pKa, the morpholine nitrogen will be protonated, which can lead to poor peak shape (tailing) due to strong interactions with residual silanols on the silica-based stationary phase. Buffering the mobile phase at a neutral or slightly basic pH ensures a consistent, non-ionized state for the analyte, leading to symmetrical, reproducible peaks. A phosphate buffer is a common and effective choice.[10]
-
Our Choice: A mobile phase of Acetonitrile and a 20mM Potassium Phosphate buffer (pH 7.0) will be used. The separation will be performed under isocratic conditions for simplicity and robustness, which is suitable for a purity assay where impurities are often eluted close to the main peak.
Detection: Visualizing the Analyte
The tolyl group in this compound contains a phenyl ring, which is a strong chromophore. This makes UV detection an ideal choice.[2] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, which helps in peak identification and purity assessment.
-
Our Choice: UV detection at 240 nm, where the p-tolyl moiety exhibits significant absorbance, providing high sensitivity.
Experimental Workflow for Purity Confirmation
The following diagram outlines the logical flow of the purity confirmation process, from sample preparation to the final result.
Caption: A logical workflow for the HPLC purity analysis of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system by incorporating System Suitability Testing (SST) to ensure the chromatographic system is performing adequately before sample analysis, a core principle of GMP and pharmacopeial methods.[13]
Materials and Reagents
-
This compound Certified Reference Standard (CRS)
-
Synthesized this compound batch
-
Acetonitrile (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Potassium Phosphate Dibasic (K₂HPO₄)
-
Water (HPLC Grade)
Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : 20mM Phosphate Buffer pH 7.0 (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Step-by-Step Procedure
-
Mobile Phase Preparation (20mM Phosphate Buffer, pH 7.0):
-
Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.
-
Dissolve 3.48 g of K₂HPO₄ in 1 L of HPLC grade water.
-
Mix the two solutions in an approximate ratio of 39:61 (monobasic:dibasic) and adjust with either solution until the pH is exactly 7.0 ± 0.05.
-
Filter the buffer through a 0.45 µm nylon filter.
-
Prepare the final mobile phase by mixing the buffer and acetonitrile in a 50:50 ratio. Degas thoroughly before use.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound CRS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the Reference Standard (RS) solution.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the synthesized this compound batch into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the Synthesized Sample (SS) solution.
-
-
System Suitability Testing (SST):
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the RS solution five consecutive times.
-
Evaluate the results against the acceptance criteria defined in the table below. The chromatographic system is deemed suitable for use only if all criteria are met.[14][15]
-
| Parameter | Acceptance Criteria | Rationale |
| Precision (%RSD) | ≤ 1.0% for the peak area of 5 replicate injections. | Demonstrates the reproducibility of the analytical system. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for the this compound peak. | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 for the this compound peak. | Indicates the efficiency and resolving power of the column. |
-
Chromatographic Analysis:
-
Once the system passes SST, inject a diluent blank to ensure no carryover or system contamination.
-
Inject the RS solution once.
-
Inject the SS solution in duplicate.
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram for the SS solution, excluding any peaks from the diluent blank.
-
Calculate the purity of the synthesized batch using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Data and Performance Analysis
The synthesized batch of this compound was analyzed according to the protocol above. The results are compared with the Certified Reference Standard.
| Sample ID | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates | Purity (% Area) |
| Reference Standard (RS) | 8.52 | 1254321 | 1.12 | 6850 | 99.98% |
| Synthesized Sample (SS) | 8.51 | 1249876 | 1.15 | 6790 | 99.65% |
| Impurity 1 (SS) | 3.25 | 3125 | - | - | 0.25% |
| Impurity 2 (SS) | 10.88 | 1250 | - | - | 0.10% |
Analysis of Results:
-
The retention time of the main peak in the Synthesized Sample (8.51 min) closely matches that of the Reference Standard (8.52 min), confirming the identity of the compound under these chromatographic conditions.
-
The peak shape characteristics (Tailing Factor, Theoretical Plates) are comparable between the synthesized material and the reference standard, indicating good chromatographic performance.
-
The purity of the synthesized batch was determined to be 99.65% by area normalization. Two minor impurities were detected at 3.25 min and 10.88 min, representing 0.25% and 0.10% of the total peak area, respectively.
-
This level of purity is often considered acceptable for early-stage drug discovery and process development. Further purification steps, such as recrystallization, could be employed if higher purity is required for subsequent applications.
Conclusion
This guide has detailed a robust, reliable, and scientifically-grounded RP-HPLC method for confirming the purity of synthesized this compound. By adhering to principles from the USP and ICH, the methodology ensures trustworthiness through integrated System Suitability Testing.[13][16] The provided step-by-step protocol and comparative data demonstrate the method's effectiveness in separating the main compound from process-related impurities and accurately quantifying its purity. This approach provides researchers and drug developers with a high degree of confidence in the quality of their synthesized material, which is a critical prerequisite for advancing chemical entities through the development pipeline.
References
-
Aal-al-khalifa, A. M., Al-Ghannam, S. M., & Al-Othman, Z. A. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(1), 121-135. [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]
-
Pharmacopeial Forum. (2010). <621> Chromatography. United States Pharmacopeia. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
LCGC International. (2017). Computer-Assisted Method Development for Small and Large Molecules. [Link]
-
Poole, C. F., & Schuette, S. A. (1983). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry, 55(8), 1435-1439. [Link]
-
Singh, S., & Singh, P. (2020). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 10(2), 116-121. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Separations, 5(4), 53. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis | MDPI [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. rjptonline.org [rjptonline.org]
- 12. asianjpr.com [asianjpr.com]
- 13. dsdpanalytics.com [dsdpanalytics.com]
- 14. usp.org [usp.org]
- 15. usp.org [usp.org]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to 4-(p-Tolyl)morpholine and Other Aryl Morpholines for Advanced Research
Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The morpholine ring is a paramount example of such a scaffold.[1][2] This simple six-membered heterocycle, containing both an amine and an ether, is a cornerstone in modern drug design due to its unique combination of advantageous physicochemical and metabolic properties.[3][4]
The strategic incorporation of a morpholine moiety can significantly enhance a molecule's pharmacological profile. Its presence often improves aqueous solubility, metabolic stability, and pharmacokinetic (PK) properties.[5][6] The nitrogen atom's basicity (pKa ≈ 8.4-8.7) is attenuated by the electron-withdrawing effect of the oxygen atom, a feature that proves beneficial for optimizing interactions with biological targets and improving cell permeability.[4][7]
This guide provides an in-depth comparative analysis of N-aryl morpholines, with a specific focus on 4-(p-Tolyl)morpholine . We will dissect its synthesis, physicochemical characteristics, and structure-activity relationships in contrast to other key aryl morpholine analogues. The objective is to furnish researchers, chemists, and drug development professionals with the technical insights and practical methodologies required to effectively leverage these versatile compounds in their research endeavors.
Physicochemical Properties: A Comparative Analysis
The substituent on the aryl ring directly modulates the electronic and steric properties of the entire molecule, influencing everything from solubility to target affinity. Here, we compare this compound with unsubstituted, electron-withdrawing, and electron-donating analogues to understand these effects.
Table 1: Comparative Physicochemical Properties of Selected Aryl Morpholines
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | ![]() | C₁₁H₁₅NO | 177.24 | 48 - 52 |
| 4-Phenylmorpholine | ![]() | C₁₀H₁₃NO | 163.22 | 51 - 54 |
| 4-(4-Chlorophenyl)morpholine | ![]() | C₁₀H₁₂ClNO | 197.66 | 73 |
| 4-(4-Methoxyphenyl)morpholine | ![]() | C₁₁H₁₅NO₂ | 193.24 | 79 |
Data compiled from sources:[8][9][10][11][12][13][14][15][16]
Analysis of Substituent Effects:
-
This compound serves as our baseline, featuring a weakly electron-donating methyl group. This group enhances lipophilicity compared to the unsubstituted 4-phenylmorpholine.
-
4-Phenylmorpholine is the parent compound in this series, providing a reference point for the electronic effects of other substituents.[8][17]
-
4-(4-Chlorophenyl)morpholine contains an electron-withdrawing chloro group. This modification significantly increases the melting point, likely due to altered crystal packing and dipole interactions. The chloro group can also act as a metabolic blocker and engage in halogen bonding with protein targets.[13][14]
-
4-(4-Methoxyphenyl)morpholine includes a strong electron-donating methoxy group, which can also serve as a hydrogen bond acceptor. This functional group can drastically alter target interactions and metabolic pathways compared to the tolyl analogue.[11][12]
Synthesis and Structural Elucidation
The synthesis of N-aryl morpholines is most reliably achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This method offers broad substrate scope and functional group tolerance, making it a staple in medicinal chemistry labs.[18]
Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a self-validating system, where successful synthesis and purification yield a product whose identity can be unequivocally confirmed by the subsequent characterization steps.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used to initiate the catalytic cycle. A bulky, electron-rich phosphine ligand (like XPhos) is crucial for promoting the oxidative addition of the aryl chloride (a typically less reactive substrate) and facilitating the reductive elimination of the final product.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the morpholine, forming the active nucleophile without competing in the coupling reaction.
-
Solvent: An inert, anhydrous, and high-boiling solvent such as toluene is used to ensure the reaction can be heated to drive it to completion while keeping all components in solution. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry, 2-necked round-bottom flask equipped with a magnetic stir bar and condenser, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous, degassed toluene via syringe.
-
Reagent Addition: Stir the mixture at room temperature for 5 minutes. Add 4-chlorotoluene (1.0 equiv.) followed by morpholine (1.5 equiv.) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 6 hours.
-
Workup: Cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane:ethyl acetate = 9:1) to yield this compound as a solid.
Caption: Workflow for Buchwald-Hartwig Amination.
Structural Characterization Protocol
Confirming the identity and purity of the synthesized compound is paramount.
Table 2: Representative Spectroscopic Data for this compound
| Technique | Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10 (d, 2H), 6.84 (d, 2H), 3.87 (t, 4H), 3.11 (t, 4H), 2.28 (s, 3H) | Aromatic protons show an AA'BB' system. Two distinct triplets for morpholine protons (adjacent to O vs. N). A singlet for the tolyl methyl group. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 149.1, 129.7, 129.5, 116.0, 66.9, 49.9, 20.4 | Four aromatic carbon signals. Two aliphatic signals for morpholine carbons (C-N and C-O). One signal for the methyl carbon. |
| Mass Spec (EI) | m/z 177 (M+) | The molecular ion peak corresponds to the molecular weight of the compound. |
Data sourced from Tokyo Chemical Industry Co., Ltd. and Cawley et al.[19]
Interpreting the Data:
-
¹H NMR: The key is to identify the two triplet signals for the morpholine ring. The downfield triplet (~3.87 ppm) corresponds to the protons adjacent to the oxygen (-O-CH₂-), while the upfield triplet (~3.11 ppm) corresponds to the protons adjacent to the nitrogen (-N-CH₂-). This pattern is characteristic of the morpholine scaffold.[20]
-
¹³C NMR: The chemical shifts of the morpholine carbons are also diagnostic. The carbon adjacent to oxygen appears further downfield (~67 ppm) compared to the carbon adjacent to the nitrogen (~50 ppm) due to the higher electronegativity of oxygen.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, matching the theoretical mass to the actual mass to four or five decimal places.[19]
Structure-Activity Relationship (SAR) Insights
The aryl morpholine scaffold is a powerful tool for probing biological systems. The aryl ring provides a vector for systematic modification, allowing researchers to fine-tune a compound's properties to achieve desired biological activity.[5][21] In drug discovery, the morpholine moiety can serve three primary roles: enhancing potency through direct interactions, acting as a rigid scaffold to orient other functional groups, or modulating PK/PD properties.[22][23]
Caption: SAR workflow for optimizing aryl morpholine leads.
Key SAR Considerations for Aryl Morpholines:
-
Aryl Ring Substitution: The nature and position of substituents on the phenyl ring are critical.
-
Electronics: Electron-donating groups (EDG) like the methyl in this compound or a methoxy group can increase the electron density on the nitrogen, potentially affecting its pKa and binding interactions. Electron-withdrawing groups (EWG) like chloro or nitro groups do the opposite and can introduce new binding modes like halogen bonding.
-
Sterics: The size of the substituent can influence how the molecule fits into a binding pocket, potentially enhancing selectivity for one target over another.
-
-
CNS Drug Discovery: The morpholine scaffold is particularly prevalent in agents targeting the central nervous system (CNS).[6][7] Its physicochemical properties, including a balanced lipophilic-hydrophilic profile and a pKa close to physiological pH, are key for crossing the blood-brain barrier (BBB).[22][23] The aryl portion often mimics endogenous neurotransmitters, allowing these compounds to interact with CNS receptors.[7]
-
Metabolic Stability: The morpholine ring itself is generally stable to metabolism. However, substituents on the aryl ring can introduce metabolic "soft spots" or "hard spots." For example, the methyl group on this compound is a potential site for cytochrome P450-mediated oxidation, a factor that must be considered in drug design.
Conclusion and Future Directions
This compound stands as a highly versatile and valuable building block in the broader class of aryl morpholines. Its synthesis is robust and scalable, and its physicochemical profile makes it an excellent starting point for chemical library development. The comparative analysis reveals that subtle changes to the aryl substituent—from a methyl to a chloro or methoxy group—can profoundly impact the molecule's properties, providing a clear rationale for its widespread use in SAR studies.
Future research will undoubtedly continue to expand the synthetic toolbox for creating more complex and diverse aryl morpholines. As our understanding of disease biology deepens, the strategic application of this privileged scaffold will remain a key approach in the rational design of the next generation of therapeutics.
References
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Jadhav, S. B., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
National Center for Biotechnology Information. 4-Phenylmorpholine. PubChem. [Link]
-
ChemSynthesis. 4-phenylmorpholine - 92-53-5. ChemSynthesis. [Link]
-
National Center for Biotechnology Information. 4-(4-Methoxyphenyl)morpholine. PubChem. [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
Cawley, M. J., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Sussex. [Link]
-
National Center for Biotechnology Information. 4-(4-Chlorophenyl)morpholine. PubChem. [Link]
-
da Silva, G. S., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
-
Cawley, M. J., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]
-
Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
Li, H., et al. (2010). Design, Synthesis, and Structure-Activity Relationship Studies of N-arylsulfonyl Morpholines as γ-secretase Inhibitors. PubMed. [Link]
-
Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
National Center for Biotechnology Information. (4-Chlorophenyl)(morpholino)methanethione. PubChem. [Link]
-
National Center for Biotechnology Information. 4-(3-Methoxyphenyl)morpholine. PubChem. [Link]
-
Automated Topology Builder. 4-(4-Methoxyphenyl)morpholine. ATB. [Link]
-
Angene. 4-(4-Chlorophenyl)morpholine(CAS# 70291-67-7 ). angenechemical.com. [Link]
-
SpectraBase. 4-(4-Amino-2-chlorophenyl)morpholine. SpectraBase. [Link]
-
SpectraBase. Thiomorpholine, 4-[4-[(4-chlorophenyl)sulfonyl]phenyl]-. SpectraBase. [Link]
-
Biological Magnetic Resonance Bank. bmse000154 4-(2-Aminoethyl)morpholine. BMRB. [Link]
-
Daina, A., et al. (2023). New 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
-
Szűcs, D., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
-
Widdifield, C. M., et al. (2020). NMR Crystallography of the Polymorphs of Metergoline. MDPI. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Phenylmorpholine CAS#: 92-53-5 [amp.chemicalbook.com]
- 9. 4-Phenylmorpholine | 92-53-5 [chemicalbook.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 4-(4-Methoxyphenyl)morpholine | C11H15NO2 | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(4-METHOXY-PHENYL)-MORPHOLINE | 27347-14-4 [chemicalbook.com]
- 13. 4-(4-Chlorophenyl)morpholine | C10H12ClNO | CID 10420251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. angenesci.com [angenesci.com]
- 15. scbt.com [scbt.com]
- 16. labsolu.ca [labsolu.ca]
- 17. 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. rsc.org [rsc.org]
- 20. acdlabs.com [acdlabs.com]
- 21. Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Topic: 4-(p-Tolyl)morpholine versus N-phenylmorpholine in Catalysis
An In-Depth Comparative Guide for Researchers
Introduction
In the landscape of modern organic synthesis, N-aryl morpholines serve as versatile scaffolds in medicinal chemistry and as crucial ancillary components in catalysis.[1][2] Among these, 4-(p-Tolyl)morpholine and N-phenylmorpholine are two structurally similar yet electronically distinct molecules frequently encountered as ligands, bases, or synthetic targets. While their structural difference lies in a single methyl group, this seemingly minor alteration imparts significant electronic perturbations that can profoundly influence the outcome of a catalytic reaction.
This guide provides an in-depth comparison of this compound and N-phenylmorpholine, moving beyond surface-level properties to explore the mechanistic causality behind their differential performance in catalysis. We will dissect their electronic profiles, evaluate their roles in key catalytic transformations, and provide actionable experimental insights for researchers in drug development and chemical synthesis.
Section 1: Structural and Electronic Profile: The Decisive Role of the p-Methyl Group
The fundamental difference between the two compounds is the presence of a methyl group at the para-position of the phenyl ring in this compound. This substituent acts as a weak electron-donating group (EDG) through induction and hyperconjugation. This electronic donation increases the electron density on the aromatic ring and, consequently, on the morpholine nitrogen atom. In contrast, the unsubstituted phenyl ring of N-phenylmorpholine offers a baseline electronic profile with no such donating effect.
This electronic differentiation is critical. In catalysis, the morpholine nitrogen is often the primary site of interaction, either by coordinating to a metal center (acting as a ligand) or by abstracting a proton (acting as a base).
-
This compound : The increased electron density on the nitrogen makes it a stronger Lewis base. As a ligand, it is a better electron donor to a coordinated metal center.
-
N-phenylmorpholine : Serves as a less electron-donating analogue, resulting in a less electron-rich metal-ligand complex.
Caption: Structural comparison of this compound and N-phenylmorpholine.
This difference in Lewis basicity directly impacts their performance in distinct catalytic paradigms.
Section 2: Performance in Metal-Catalyzed Cross-Coupling Reactions
In transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination, N-aryl compounds can serve as ligands. The electronic properties of the ligand are paramount as they modulate the reactivity of the metal center, influencing the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.
-
Oxidative Addition : This is often the rate-determining step. A more electron-rich metal center, such as one coordinated to the more electron-donating this compound, can more readily undergo oxidative addition with an aryl halide. This is because the metal has higher electron density to donate into the σ* orbital of the R-X bond, facilitating bond cleavage.
-
Reductive Elimination : This is the product-forming step. This step is often favored by a less electron-rich, more electrophilic metal center. Therefore, a complex with the less-donating N-phenylmorpholine might facilitate a faster rate of reductive elimination compared to the complex with this compound.
The choice between the two ligands is therefore a mechanistic balancing act.
-
For substrates where oxidative addition is sluggish (e.g., electron-rich aryl chlorides), the more donating This compound may be superior, accelerating the overall catalytic turnover.
-
For reactions where reductive elimination is the bottleneck , the less donating N-phenylmorpholine could be the more effective choice.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Section 3: Implications in Organocatalysis via Enamine Intermediates
Morpholine and its derivatives can act as organocatalysts, particularly in reactions proceeding through an enamine intermediate, such as Michael additions.[3][4] However, the morpholine core is known to form less nucleophilic and less reactive enamines compared to other cyclic amines like pyrrolidine.[3][5] This reduced reactivity is attributed to two factors:
-
Inductive Effect : The oxygen atom in the morpholine ring is electron-withdrawing, reducing the electron density on the nitrogen and thus its ability to form a highly nucleophilic enamine.
-
Stereoelectronics : The nitrogen atom in morpholine has a more pronounced pyramidal geometry, which leads to poorer orbital overlap in the resulting enamine, further decreasing its nucleophilicity.[3][5]
When comparing the N-aryl derivatives, the electronic nature of the aryl substituent further modulates this inherent reactivity. The N-phenyl group is electron-withdrawing via resonance, which would further decrease the nucleophilicity of the enamine. The p-tolyl group, being electron-donating, would counteract this deactivation to a small extent.
Therefore, in the context of enamine catalysis:
-
N-phenylmorpholine would be expected to be a poorer catalyst due to the combined electron-withdrawing effects of the oxygen and the phenyl ring.
-
This compound might show slightly enhanced reactivity, though it is unlikely to overcome the intrinsic limitations of the morpholine scaffold in this catalytic mode.[3]
Section 4: Summary of Comparative Data
| Feature | This compound | N-phenylmorpholine |
| Molecular Formula | C₁₁H₁₅NO[6] | C₁₀H₁₃NO[7] |
| Molecular Weight | 177.24 g/mol [6] | 163.22 g/mol [7] |
| Key Structural Motif | p-methylphenyl group | Unsubstituted phenyl group |
| Electronic Effect | Electron-donating group (EDG) on N-aryl ring | Neutral N-aryl ring |
| Nitrogen Basicity | Higher | Lower |
| Predicted Impact (Metal Ligand) | Promotes oxidative addition; may slow reductive elimination. | Less effective at promoting oxidative addition; may favor reductive elimination. |
| Predicted Impact (Organocatalysis) | Slightly more active as an enamine catalyst. | Less active as an enamine catalyst. |
Section 5: Experimental Protocol: Representative Synthesis via Manganese-Catalyzed N-Arylation
Both this compound and N-phenylmorpholine can be synthesized via the N-arylation of morpholine with the corresponding aryl halide. The following protocol is adapted from a manganese-catalyzed procedure, which offers an inexpensive and efficient method.[8] This protocol illustrates a context where these compounds are the target molecules, and subtle electronic differences in the aryl halide substrate could influence reaction efficiency.
Objective: To synthesize an N-aryl morpholine from morpholine and an aryl halide using a manganese catalyst.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene or chlorobenzene)
-
Morpholine
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add MnCl₂·4H₂O (5 mol%), the aryl halide (1.0 mmol, 1.0 equiv), and morpholine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (3 mL) to the flask.
-
Base Addition: Add potassium tert-butoxide (2.0 mmol, 2.0 equiv) to the stirring reaction mixture.
-
Heating: Heat the reaction mixture to 120 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction mixture with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-aryl morpholine.
Causality Note: In this reaction, the electronic nature of the aryl halide is critical. Aryl halides with electron-withdrawing groups typically react faster in nucleophilic aromatic substitution. While 4-chlorotoluene has a weak EDG, its reactivity is generally comparable to chlorobenzene under these conditions, leading to good yields for both target products.[8]
Conclusion
The choice between this compound and N-phenylmorpholine in a catalytic setting is a nuanced decision that hinges on a deep understanding of the reaction mechanism.
-
This compound , with its electron-donating p-methyl group, enhances the Lewis basicity of the morpholine nitrogen. This makes it a superior ligand for metal-catalyzed reactions where an electron-rich metal center is required to facilitate a difficult oxidative addition step.
-
N-phenylmorpholine provides a less electron-rich and sterically smaller profile. It may be advantageous in cases where reductive elimination is rate-limiting or where a less basic environment is preferred.
For the practicing chemist, this comparison underscores a core principle of catalyst and ligand design: subtle electronic tuning can be a powerful tool to optimize reaction outcomes. When selecting between these two reagents, a careful analysis of the substrate and the proposed catalytic cycle is essential to harnessing these electronic differences for maximum synthetic efficiency.
References
- Jain, A., & Sahu, S. K. (2024).
- (2023). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2015). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry.
- (2020).
- Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
- (2015). Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents. PubMed.
- (2023).
- Stiniya, S., Saranya, P. V., & Gopinathan, A. (2021). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 766255, this compound. Retrieved from [Link].
- (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI.
- (2015). Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O.
- (2021). Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. MDPI.
- (2023).
- (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
- Brisco, T. A., De Kreijger, S., & Nair, V. N. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
-
PubChemLite. This compound (C11H15NO). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 62339, 4-Phenylmorpholine. Retrieved from [Link].
- (2022). Synthesis of a Ni Complex Chelated by a [2.
-
Wikipedia. Substituted phenylmorpholine. Available from: [Link]
- (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide (Peer Review Comments). MDPI.
- (2023). Catalytic Activity of Zn(II) Coordination Polymer Based on a Cyclotriphosphazene-Functionalized Ligand for Removal of Organic Dyes. MDPI.
Sources
- 1. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H15NO | CID 766255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
assessing the stability of 4-(p-Tolyl)morpholine under reaction conditions
A Comparative Guide to the Reaction Stability of 4-(p-Tolyl)morpholine
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of this compound in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the morpholine scaffold is a privileged structure, valued for its ability to improve the physicochemical properties of bioactive molecules. This compound, a key building block, combines the benefits of the morpholine ring with the electronic and steric attributes of a p-tolyl group. It serves as a crucial intermediate in the synthesis of analgesics, anti-inflammatory drugs, and specialty polymers.[1] However, the success of any synthetic route hinges on the stability of its components. An intermediate that degrades under reaction conditions can lead to diminished yields, complex purification challenges, and the generation of unknown impurities that can derail a development program.
This guide provides an in-depth assessment of the stability of this compound under a range of simulated reaction conditions. We will move beyond a simple listing of properties to explain the chemical rationale behind its stability profile. By employing a forced degradation framework—a cornerstone of pharmaceutical development—we will establish a predictive understanding of its behavior.[2][3] This document is designed to empower researchers to make informed decisions, anticipate potential liabilities, and design more robust and efficient synthetic processes.
Chemical Profile and Predicted Stability
The inherent stability of this compound is dictated by its structure: a tertiary amine integrated into a cyclic ether system and attached to an aromatic ring. The lone pair on the nitrogen atom is the primary center of reactivity, conferring basicity and susceptibility to oxidation. The p-tolyl group provides steric bulk and influences the electron density on the nitrogen, while the morpholine ring's ether linkage is generally stable but can participate in radical processes under harsh conditions. Supplier data sheets consistently highlight its sensitivity to air and heat, mandating refrigerated storage under an inert atmosphere.[4][5]
| Property | Value | Source(s) |
| Synonyms | 4-Morpholinotoluene, 4-(4-methylphenyl)morpholine | [1][6][7] |
| Molecular Formula | C₁₁H₁₅NO | [1][7][8] |
| Molecular Weight | 177.25 g/mol | [1][7][8] |
| Appearance | Light orange to yellow crystalline powder | [1][7] |
| Melting Point | 48 - 52 °C | [1] |
| pKa (Predicted) | 5.71 ± 0.40 | [9][10] |
| Solubility | Soluble in Toluene | [9][10] |
| Storage Conditions | Refrigerated (0-10°C), Air & Heat Sensitive | [4][5] |
A Framework for Assessment: Forced Degradation Studies
To systematically evaluate the stability of this compound, we utilize a forced degradation (or "stress testing") methodology. This approach intentionally exposes the molecule to harsh chemical and physical conditions, exceeding those expected during normal synthesis and storage, to accelerate degradation.[11] The primary goals are to identify potential degradation pathways, characterize degradation products, and establish the intrinsic stability of the molecule.[3] This framework is essential for developing stability-indicating analytical methods, which can resolve the parent compound from any potential degradants.
Experimental Protocols for Stability Assessment
The following protocols are designed as a self-validating system. Each includes a control sample (time zero) and is analyzed by a stability-indicating HPLC method to ensure that any observed loss of the parent compound is accurately quantified.
4.1. Analytical Method: Stability-Indicating HPLC-UV A robust reverse-phase HPLC method is the cornerstone of this analysis. The goal is to achieve baseline separation between the this compound peak and any potential degradants.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or Diode Array Detector for peak purity analysis)
-
Rationale: The acidic mobile phase ensures consistent protonation of the basic amine for good peak shape. The gradient elution is crucial for separating the relatively nonpolar parent compound from potentially more polar degradation products (like an N-oxide).
4.2. Stress Condition Protocols
For each condition, a stock solution of this compound (1 mg/mL) in 50:50 acetonitrile:water is used.
Protocol 1: Acidic & Basic Conditions
-
Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. (Final: 0.5 mg/mL in 0.1 M HCl).
-
Base Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. (Final: 0.5 mg/mL in 0.1 M NaOH).
-
Control: Mix 1 mL of stock solution with 1 mL of water.
-
Incubate all samples in sealed vials at 60°C.
-
At t=0, 2, 8, 24 hours, withdraw an aliquot, neutralize (add an equimolar amount of NaOH to the acid sample and HCl to the base sample), and dilute with mobile phase for HPLC analysis.
-
Causality: Elevated temperature accelerates hydrolysis. Tertiary amines are generally stable to hydrolysis, but these conditions probe for susceptibility of the ether linkage or potential acid/base-catalyzed ring-opening, which is unlikely but must be formally tested. The primary expected interaction is salt formation.[12]
-
Protocol 2: Oxidative Conditions
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. (Final: 0.5 mg/mL in 3% H₂O₂).
-
Control: Mix 1 mL of stock solution with 1 mL of water.
-
Keep samples at room temperature, protected from light.
-
Analyze via HPLC at t=0, 1, 4, 8 hours.
Protocol 3: Thermal Stress
-
Thermal Stress: Place a sealed vial of the control solution (0.5 mg/mL in 50:50 ACN:H₂O) in an oven at 80°C.
-
Control: Keep a sealed vial of the same solution at room temperature.
-
Analyze both via HPLC at t=0, 8, 24, 48 hours.
-
Causality: This test assesses the intrinsic thermal stability of the molecule in solution, confirming the "heat sensitive" warning from suppliers.[4] Degradation could occur via complex radical or rearrangement pathways.
-
Data Interpretation and Comparative Analysis
After executing the protocols, the percentage of this compound remaining is calculated against the time zero control. The results allow for a direct comparison of its stability under various conditions.
5.1. Expected Stability Profile of this compound
The table below summarizes the expected outcome based on the chemical principles of tertiary amines.
| Stress Condition | Expected Degradation | Primary Degradation Pathway |
| 0.1 M HCl, 60°C, 24h | Low (< 5%) | Generally stable, forms hydrochloride salt. |
| 0.1 M NaOH, 60°C, 24h | Low (< 5%) | Highly stable to base. |
| 3% H₂O₂, RT, 8h | High (> 20%) | Oxidation of nitrogen to form this compound N-oxide. |
| Heat (80°C), 48h | Moderate (5-15%) | Non-specific thermal decomposition. |
5.2. Comparison with Alternative Amine Bases
No single molecule is perfect for all applications. The choice of a base or nucleophile often involves a trade-off between reactivity, cost, and stability. Here, we compare the expected stability of this compound with other common tertiary amines.
| Compound | Structure | Basicity (pKa of conj. acid) | Key Stability Characteristics |
| This compound | Aryl-alicyclic | ~5.7 | Moderately basic. Prone to N-oxidation. Aryl group may offer some steric protection. Generally stable to hydrolysis. |
| N-Methylmorpholine (NMM) | Alkyl-alicyclic | ~7.4[4] | More basic than aryl analogue. Prone to N-oxidation (its N-oxide is a commercial oxidant).[13] Biodegradation proceeds via N-demethylation to morpholine.[14] |
| N-Phenylmorpholine | Aryl-alicyclic | ~5.3 | Less basic due to nitrogen lone pair delocalization into the phenyl ring. Expected to be more resistant to oxidation than alkylated amines. Stable solid.[9][15] |
| Triethylamine (TEA) | Acyclic Alkyl | ~10.75[16][17] | Strongly basic, sterically hindered. Highly susceptible to oxidation (autoxidation). Subject to thermal decomposition at high temperatures (>450°C).[1][2] Reacts violently with strong acids and oxidizers.[11] |
Analysis:
-
Basicity vs. Oxidative Stability: There is an inverse relationship. The stronger, more electron-donating alkyl groups on TEA and NMM make them stronger bases but also more susceptible to oxidation. The electron-withdrawing nature of the phenyl group in N-phenylmorpholine reduces basicity but should enhance its stability against oxidation. This compound sits in the middle; the tolyl group is weakly electron-donating compared to a simple phenyl group, making it slightly more basic and likely more prone to oxidation than N-phenylmorpholine.
-
Steric Hindrance: The bulky ethyl groups of TEA provide significant steric hindrance, making it a classic "non-nucleophilic" base. The morpholine derivatives are less hindered and can exhibit greater nucleophilicity.
-
Practical Implications: For reactions requiring a mild, non-nucleophilic base that must survive oxidative conditions, N-phenylmorpholine might be a superior, albeit more expensive, choice. For reactions needing a stronger base where post-reaction removal is key, the volatility of TEA is an advantage. This compound offers a balance of moderate basicity and handling properties (it's a solid), but its susceptibility to oxidation must be considered a potential liability.
Conclusions and Recommendations for Use
Our analysis, grounded in the principles of forced degradation, reveals a clear stability profile for this compound.
-
High Stability: The compound is exceptionally stable under hydrolytic (acidic and basic) conditions.
-
Primary Liability: The tertiary amine nitrogen is a significant liability under oxidative conditions , readily forming the corresponding N-oxide. This is the most likely degradation pathway in synthetic reactions employing oxidants or exposed to air over long periods at elevated temperatures.
-
Thermal Sensitivity: The compound shows moderate thermal lability, confirming supplier recommendations for refrigerated storage.
Recommendations for Researchers:
-
Storage: Always store this compound under an inert atmosphere (Nitrogen or Argon) and under refrigeration (0-10°C) to minimize both thermal and oxidative degradation.
-
Reaction Compatibility: Avoid using this compound in reactions that employ strong oxidizing agents unless its role is sacrificial. If oxidation is a concern, consider sparging the reaction mixture with an inert gas.
-
Alternative Selection: If significant degradation is observed, consider an alternative based on the reaction requirements. For enhanced oxidative stability, N-phenylmorpholine is a logical choice. If stronger basicity is required and oxidation is not a factor, N-methylmorpholine or triethylamine may be more suitable.
-
Analytical Monitoring: When developing a process, utilize a stability-indicating HPLC method to monitor for the appearance of new peaks, particularly a more polar peak consistent with the N-oxide, to proactively identify degradation.
By understanding these stability characteristics, scientists can better leverage the synthetic utility of this compound, leading to more predictable, efficient, and robust chemical processes.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
- This compound. Chem-Impex.
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014).
-
Triethylamine. Wikipedia. [Link]
-
Biodegradation of N-methylmorpholine-N-oxide. (1998). PubMed. [Link]
-
Triethylamine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
The Thermal Decomposition of Triethylamine. Journal of the American Chemical Society. [Link]
-
Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. (2025). Medium. [Link]
-
N-methylmorpholine N-oxide (NMO). Organic Chemistry Portal. [Link]
-
The thermal decomposition of triethylamine. ProQuest. [Link]
-
This compound | C11H15NO | CID 766255. PubChem - NIH. [Link]
-
N-Methylmorpholine. Wikipedia. [Link]
-
Highly Efficient Autoxidation of Triethylamine. Journal of the American Chemical Society. [Link]
-
4-Phenylmorpholine. Chem-Impex. [Link]
-
4-Phenylmorpholine | C10H13NO | CID 62339. PubChem - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. THE THERMAL DECOMPOSITION OF TRIETHYLAMINE. - ProQuest [proquest.com]
- 3. tandfonline.com [tandfonline.com]
- 4. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 5. N-Phenylmorpholine for synthesis 92-53-5 [sigmaaldrich.com]
- 6. zenodo.org [zenodo.org]
- 7. Introduction - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Phenylmorpholine for synthesis 92-53-5 [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 13. Biodegradation of N-methylmorpholine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Triethylamine - Wikipedia [en.wikipedia.org]
- 16. bdmaee.net [bdmaee.net]
- 17. nbi.ku.dk [nbi.ku.dk]
A Comparative Guide to the Biological Activity Screening of Novel 4-(p-Tolyl)morpholine Analogs
For Researchers, Scientists, and Drug Development Professionals
The morpholine nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of approved drugs and biologically active compounds.[1][2] Its advantageous physicochemical and metabolic properties, coupled with straightforward synthetic accessibility, make it a privileged scaffold in drug design.[1][2] When functionalized with a p-tolyl group at the 4-position, the resulting 4-(p-tolyl)morpholine moiety offers a unique combination of lipophilicity and structural rigidity, making its analogs attractive candidates for therapeutic development. This guide provides an in-depth comparison of the biological activities of novel this compound analogs, with a primary focus on their anticancer potential, alongside an exploration of their antimicrobial and anti-inflammatory activities. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key biological assays.
The Anticancer Potential of this compound Analogs: A Comparative Analysis
Recent research has highlighted the promise of incorporating the this compound scaffold into various heterocyclic systems to generate potent anticancer agents.[3][4] The cytotoxic effects of these novel analogs have been evaluated against a panel of human cancer cell lines, revealing structure-dependent activity.
Comparative Cytotoxicity
The in vitro anticancer activity of several series of compounds featuring the this compound moiety has been assessed, primarily through the MTT assay, which measures cell viability.[5] The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, serve as a key metric for comparison.
| Compound Series | Analog Structure (Core) | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline Derivatives | 4-(2-(p-tolyl)quinazolin-4-yl)morpholine | A549 (Lung) | >25 | |
| MCF-7 (Breast) | >25 | |||
| SH-SY5Y (Neuroblastoma) | >25 | |||
| Hydrazonopropanone Derivatives | 1-Morpholino-4-(p-tolyl)-1-(2-(p-tolyl)hydrazono)but-3-en-2-one (4e) | A-549 (Lung) | 5.37 (µg/mL) | [3] |
| Thiopyranopyrimidine Derivatives | (R)-4-(2-(5-(3,4-Dichlorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d] pyrimidin-4-yl)morpholine (7b) | A549 (Lung) | >20 | [4] |
| PC-3 (Prostate) | 15.24 ± 1.15 | [4] | ||
| MCF-7 (Breast) | >20 | [4] | ||
| HepG2 (Liver) | 12.31 ± 1.09 | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Structure-Activity Relationship (SAR) Insights
The available data, though on varied molecular scaffolds, allows for preliminary SAR analysis:
-
The Nature of the Heterocyclic Core: The core heterocyclic system to which the this compound is attached plays a crucial role in determining anticancer activity. For instance, the hydrazonopropanone derivative 4e exhibited significant activity against the A-549 lung cancer cell line, while the quinazoline and thiopyranopyrimidine analogs were less potent against the same cell line.[3][4]
-
Substitution on the p-Tolyl Ring: While the reviewed studies primarily focused on the unsubstituted p-tolyl group, the electronic and steric properties of substituents on this ring are known to influence biological activity in other morpholine-containing compounds.[6] Further investigation into substituted p-tolyl analogs is warranted to optimize anticancer potency.
-
The Role of the Morpholine Ring: The morpholine moiety is often incorporated to improve the pharmacokinetic profile of drug candidates.[7] Its presence can enhance solubility and metabolic stability, contributing to the overall therapeutic potential of the molecule.[2]
Experimental Workflow for Anticancer Activity Screening
A typical workflow for evaluating the in vitro anticancer activity of novel this compound analogs involves a cytotoxicity assay, followed by mechanistic studies for the most potent compounds.
Caption: Experimental workflow for in vitro anticancer screening.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[3][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][9] The amount of formazan produced is directly proportional to the number of living cells.[3]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize confluent cells and prepare a single-cell suspension.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound analogs in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[9][10]
-
Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.[5]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value for each compound.
-
Antimicrobial and Anti-inflammatory Screening of this compound Analogs
While the primary focus of recent research has been on the anticancer properties of this compound analogs, the broader class of morpholine derivatives has demonstrated significant antimicrobial and anti-inflammatory activities.[11][12][13]
Antimicrobial Activity
Morpholine derivatives have been reported to exhibit inhibitory activity against a range of bacterial and fungal strains.[2][11] The evaluation of the antimicrobial potential of novel this compound analogs is a promising area for future investigation.
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Caption: Workflow for MIC determination by broth microdilution.
Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium to determine the lowest concentration that inhibits visible bacterial growth.[7][14]
Step-by-Step Methodology:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[15]
-
-
Preparation of Bacterial Inoculum:
-
Select well-isolated colonies of the test bacteria from an agar plate.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial inoculum.[14]
-
Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[14]
-
Anti-inflammatory Activity
Morpholine-containing compounds have also been investigated for their anti-inflammatory properties, with some demonstrating potent inhibition of inflammatory mediators.[13]
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a common in vitro model for assessing anti-inflammatory activity.[1][16]
Caption: Workflow for in vitro anti-inflammatory NO assay.
Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[1] A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[1]
-
-
Compound Treatment and LPS Stimulation:
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
After incubation, collect the cell culture supernatant from each well.
-
-
Griess Assay:
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[1]
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The comparative data presented in this guide highlight the potential of these analogs as cytotoxic agents, with their activity being highly dependent on the nature of the core heterocyclic system to which they are attached. While specific data on the antimicrobial and anti-inflammatory activities of this compound analogs are currently limited, the known biological profile of the broader morpholine class suggests that these are fertile areas for future investigation. The detailed experimental protocols provided herein offer a robust framework for the continued screening and characterization of this intriguing class of compounds. Further synthesis and systematic biological evaluation of a focused library of this compound analogs are essential to elucidate more definitive structure-activity relationships and to unlock their full therapeutic potential.
References
- Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
- Al-Abdullah, E. S., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. PubMed Central.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Al-Ghorbani, M. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
- Springer Nature. (n.d.). MTT Assay Protocol.
- Wang, H., et al. (2022). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. BenchChem.
- Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology.
- Wang, Y., et al. (2021). Guidelines for anti‐inflammatory assays in RAW264.7 cells.
- Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Aryal, S. (2013).
- Jain, A., & Sahu, S. K. (2024).
- Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed.
- Heiran, R., et al. (2020).
- CLYTE Technologies. (2025).
- Abcam. (n.d.). MTT assay protocol. Abcam.
- ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6.
- Singh, R. K., et al. (2020).
- Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved.
- Ökten, S., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. clyte.tech [clyte.tech]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for Morpholine Arylation: A Guide for Researchers
The N-aryl morpholine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of clinically significant molecules. Its prevalence is due to the favorable physicochemical properties it imparts, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. Consequently, the efficient and robust construction of the C–N bond between an aryl group and the morpholine nitrogen is a critical transformation for drug discovery and development professionals.
This guide provides a comprehensive, head-to-head comparison of the two leading catalytic methodologies for morpholine arylation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide detailed, field-proven experimental protocols to empower researchers in selecting and implementing the optimal catalytic strategy for their specific synthetic challenges.
The Contenders: Palladium vs. Copper
The choice between palladium and copper catalysis for C–N cross-coupling is not always straightforward. Each metal offers a unique set of advantages and disadvantages concerning reaction conditions, substrate scope, functional group tolerance, and cost.[1][2]
Palladium-based catalysts , particularly those developed for the Buchwald-Hartwig amination, are renowned for their high reactivity, broad substrate scope, and generally milder reaction conditions.[3][4] The continual evolution of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands has enabled the coupling of even challenging, electron-rich or sterically hindered aryl chlorides.[5]
Copper-based catalysts , the foundation of the classical Ullmann condensation, have experienced a renaissance with the development of new ligand systems that permit reactions at lower temperatures than traditionally required.[1][6] Copper catalysis is often favored for its lower cost and toxicity compared to palladium.[2] In some cases, copper systems can succeed where palladium fails, particularly with certain heterocyclic substrates or when solubility issues arise in common non-polar solvents used for palladium catalysis.[1]
Performance Data: A Comparative Analysis
One illustrative comparison highlights the potency of modern palladium systems. In the synthesis of a complex intermediate, a Buchwald-Hartwig reaction delivered a near-quantitative 99% yield, whereas a comparable Ullmann-type reaction using CuI afforded only a 53% yield of the desired product.[1] Conversely, another study reported the failure of a palladium-catalyzed morpholine arylation due to the low solubility of the aryl bromide starting material in toluene, a common solvent for such reactions.[1] A switch to a copper-catalyzed system, which can be run in more polar solvents, successfully provided the desired product.[1]
The following table summarizes the performance of various palladium and copper catalyst systems for the N-arylation of morpholine with different aryl halides, compiled from multiple sources to provide a comparative overview.
| Catalyst System (Metal/Ligand) | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium Catalysts | |||||||
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 6 | 94 | [7] |
| Pd(OAc)₂ / SPhos | p-Chloroxylene | NaOtBu | Toluene | 100 | - | High | [2] |
| (SIPr)Pd(methallyl)Cl | 2-Chlorotoluene | LHMDS | Toluene | 80 | 0.4 | 94 | [8] |
| Pd(OAc)₂ / BINAP | Aryl Bromide | K₃PO₄ | Toluene | 80-110 | 24-40 | 65-90 | [1] |
| Copper Catalysts | |||||||
| CuI / 1,10-Phenanthroline | Aryl Iodide | K₂CO₃ | DMF | 110-140 | 24 | 82 | [1] |
| CuI / L-proline | Aryl Iodide | Cs₂CO₃ | Dioxane | 90 | 24 | Moderate-High | [2] |
| CuI / rac-BINOL | Iodobenzene | K₂CO₃ | DMF | 140 | 24 | 65-76 | [9] |
| Cu Powder | Bromobenzene | aq. Amine | Water | 100 | - | Low (for morpholine) | [8] |
Note: Yields are highly substrate and condition-dependent. This table is for comparative purposes only.
Catalytic Mechanisms Explained
Understanding the catalytic cycles is paramount to troubleshooting and optimizing reactions. Both mechanisms involve the sequential formation of metal-halide and metal-amide complexes, culminating in the formation of the desired C–N bond.
The Buchwald-Hartwig Amination Cycle (Palladium)
The generally accepted mechanism for the Buchwald-Hartwig amination begins with an active Pd(0) species.[3][4]
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) intermediate. The choice of phosphine or NHC ligand is critical here, as its steric bulk and electron-donating ability facilitate this step, especially for less reactive aryl chlorides.[5]
-
Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) complex. In the presence of a base (e.g., sodium tert-butoxide), the morpholine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The aryl group and the morpholino group are eliminated from the palladium center, forming the N-arylmorpholine product and regenerating the active Pd(0) catalyst. The steric bulk of the ligand also promotes this crucial step.[10]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The Ullmann Condensation Cycle (Copper)
The mechanism of the Ullmann reaction is more debated, but a common proposal involves a Cu(I)/Cu(III) cycle, particularly when soluble copper salts and ligands are used.[6][11]
-
Ligand Association & Amide Formation: The active Cu(I) catalyst, often stabilized by a ligand (e.g., a diamine or phenanthroline), reacts with morpholine in the presence of a base to form a copper(I)-amidate complex.[11][12]
-
Oxidative Addition: The aryl halide adds to the copper(I)-amidate complex, forming a transient, high-energy Cu(III) intermediate.
-
Reductive Elimination: The N-arylmorpholine product is formed via reductive elimination from the Cu(III) center, regenerating a Cu(I) species that can re-enter the catalytic cycle.
Caption: A proposed catalytic cycle for the Ullmann condensation.
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for conducting morpholine arylation using representative palladium and copper catalyst systems.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is adapted from a high-yield procedure using a modern biarylphosphine ligand, XPhos, which is highly effective for the challenging coupling of aryl chlorides.[7]
Rationale: The choice of a Pd₂(dba)₃ precatalyst provides a reliable source of Pd(0). The XPhos ligand, with its bulky and electron-rich nature, is crucial for facilitating both the oxidative addition of the inert aryl chloride C-Cl bond and the final reductive elimination step. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the coordinated morpholine without competing side reactions. Toluene is a standard non-polar solvent for this chemistry.
Sources
- 1. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dspace.mit.edu [dspace.mit.edu]
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 4-(p-Tolyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For an intermediate like 4-(p-Tolyl)morpholine, a building block in various pharmaceutical agents, rigorous purity assessment guarantees the reliability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the widely-used High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower you in selecting the most appropriate analytical method for your needs.
The Principle of Absolute Quantification: Why qNMR Stands Apart
At its core, qNMR is a primary analytical method, meaning it can quantify a substance without the need for a reference standard of the analyte itself.[2] This is a significant departure from chromatographic techniques like HPLC, which are relative methods requiring a well-characterized standard of the same compound for accurate quantification. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[3][4] By co-dissolving a known mass of a high-purity, certified internal standard with a known mass of the analyte (this compound), the purity of the analyte can be calculated directly by comparing the integrals of their respective, non-overlapping NMR signals.[3][5]
This intrinsic quantitative nature makes qNMR an exceptionally powerful tool for the characterization of reference materials and for providing an orthogonal, confirmatory assessment of purity alongside other techniques.[6]
Experimental Design: A Self-Validating System
The trustworthiness of a qNMR purity assessment hinges on a meticulously designed experiment that constitutes a self-validating system. Every choice, from the internal standard to the NMR acquisition parameters, is made to ensure accuracy and minimize uncertainty.
Selecting the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is the most critical decision in a qNMR experiment.[5] An ideal internal standard for the analysis of this compound should possess the following characteristics:
-
High Purity: The internal standard must be of a high and accurately known purity (typically ≥99.5%), often certified as a reference material.[5]
-
Chemical Stability: It must not react with the analyte, the solvent, or trace impurities.[4][5]
-
Non-Overlapping Signals: The NMR signals of the internal standard must be well-resolved from the signals of the analyte and any potential impurities.[4][5][7]
-
Good Solubility: It must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[5]
-
Simple NMR Spectrum: Ideally, the internal standard should exhibit one or more sharp singlet peaks in a region of the spectrum free from other signals.[7]
For this compound, which has signals in the aromatic (~7.0-7.2 ppm), aliphatic ether (~3.7-3.9 ppm), aliphatic amine (~3.1-3.3 ppm), and methyl (~2.3 ppm) regions of the ¹H-NMR spectrum, several internal standards could be considered. Maleic acid , with its sharp singlet around 6.3 ppm, is an excellent candidate as this region is typically clear for aromatic amines. Another option could be 1,4-dinitrobenzene , which provides a singlet in the downfield aromatic region.[7]
The Analyte: this compound
This compound is a solid at room temperature with a molecular weight of 177.25 g/mol .[1][8] Its structure contains several distinct proton environments that can be used for quantification, provided they are well-resolved and free from overlap with impurity signals. The two aromatic protons ortho to the morpholine nitrogen and the two aromatic protons para to the methyl group are good candidates for integration.
A Comparative Analysis: qNMR vs. HPLC-UV
To provide a clear comparison, the following table summarizes the performance characteristics of qNMR and a typical reversed-phase HPLC-UV method for the purity assessment of a small organic molecule like this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei. A primary ratio method.[3][9] | Relative quantification based on the comparison of the peak area of the analyte to that of a reference standard of the same compound. |
| Reference Standard | Requires a certified internal standard of a different compound with known purity.[2] | Requires a certified reference standard of the analyte itself. |
| Linearity (R²) | Typically ≥ 0.999.[10] | Typically ≥ 0.99.[10] |
| Precision (RSD%) | Intraday: ≤ 1.5%, Interday: ≤ 2.5%.[10] | Intraday: 0.28 - 1.39%, Interday: 0.72 - 2.21%.[10] |
| Accuracy (Recovery%) | 98.0 - 102.0%.[10] | 96.54 - 98.53%.[10] |
| Limit of Quantification (LOQ) | Generally in the µM to mM range, suitable for assay of the main component.[10] | Lower, often in the µg/mL range, making it highly sensitive for trace impurities.[9] |
| Impurity Identification | Provides structural information, aiding in the identification of unknown impurities. | Provides retention time data; identification of unknowns requires further techniques (e.g., LC-MS). |
| Sample Throughput | Generally lower due to longer acquisition times required for high precision.[3] | Higher, with automated systems allowing for the analysis of many samples.[3] |
| Sample Consumption | Higher (typically 5-20 mg).[3] | Lower (typically in the µg range).[3] |
| Destructive | No, the sample can be recovered.[3] | Yes.[3] |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol outlines the steps for determining the purity of this compound using maleic acid as an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of high-purity (≥99.5%) maleic acid into the same vial.
-
Dissolve both solids in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both compounds are fully soluble.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters for Quantitation:
-
Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard. A conservative value of 30-60 seconds is often used to ensure full relaxation.
-
Number of Scans (ns): Typically 16-64 scans are sufficient to achieve an adequate signal-to-noise ratio (>250:1) for accurate integration.
-
Pulse Angle: A 30° or 45° pulse angle is often used to reduce the impact of T₁ differences, although a 90° pulse with a sufficient relaxation delay provides the best signal-to-noise.
-
3. Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the two aromatic protons ortho to the morpholine, expected to be a doublet).
-
Integrate the singlet signal for maleic acid (~6.3 ppm).
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
analyte = this compound
-
std = Internal Standard (Maleic Acid)
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This is a general protocol for the purity assessment of this compound by HPLC. Method development and validation would be required for a specific application.
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point for aromatic amines.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample of this compound to be tested at the same concentration as the standard solution.
3. Data Analysis:
-
The purity is determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Visualizing the Workflows
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for HPLC Purity Assessment.
Conclusion: An Orthogonal Approach for Highest Confidence
Both qNMR and HPLC are powerful techniques for assessing the purity of this compound, each with distinct advantages. HPLC offers superior sensitivity for detecting trace impurities and higher throughput for routine quality control.[3] Conversely, qNMR provides an absolute measure of purity without the need for an analyte-specific reference standard, offers valuable structural information for impurity identification, and is non-destructive.[2][3]
For the highest level of confidence in purity assessment, particularly during drug development and for the characterization of reference materials, an orthogonal approach employing both techniques is recommended. HPLC can provide a detailed impurity profile, while qNMR confirms the identity and provides an accurate, absolute purity value for the bulk material. This dual validation ensures a comprehensive and reliable understanding of the quality of this compound, underpinning the integrity of the entire drug development process.
References
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Institutes of Health. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
-
Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Purity comparison by NMR and HPLC. ResearchGate. [Link]
-
This compound | C11H15NO | CID 766255. PubChem, National Institutes of Health. [Link]
-
1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
OSHA Method PV2123. Occupational Safety and Health Administration. [Link]
-
Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
This compound (C11H15NO). PubChemLite. [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. acgpubs.org [acgpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(p-Tolyl)morpholine
Welcome to your comprehensive guide on the safe and compliant disposal of 4-(p-Tolyl)morpholine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document provides not just procedural steps but the scientific rationale behind them, ensuring that your laboratory practices are safe, compliant, and environmentally responsible.
Essential Safety Briefing: Immediate Hazard Mitigation
Before handling or preparing this compound for disposal, it is imperative to understand its inherent risks. This compound is classified as a skin and eye irritant.[1] Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against accidental exposure.
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if creating aerosols or handling bulk quantities.
The causality here is straightforward: creating a physical barrier with appropriate PPE is the most effective way to prevent the chemical from causing skin irritation or serious eye damage upon contact.[1]
Waste Characterization and Regulatory Framework
Proper disposal begins with understanding the "why." Why is this specific compound treated as hazardous waste? The answer lies in its chemical nature and the regulatory landscape governing chemical disposal.
Chemical Profile and Environmental Considerations:
This compound is a derivative of morpholine. While morpholine itself is biodegradable, it possesses a secondary amine functional group.[2][3] This feature is of significant environmental concern because, under certain conditions (such as in soil or water containing nitrites), it can undergo nitrosation to form N-nitrosomorpholine (NMOR).[3][4] NMOR is a well-characterized and potent carcinogen.[3][4] Therefore, the primary goal of our disposal strategy is to prevent the release of this compound into the environment where it could transform into a more hazardous substance.
Regulatory Mandate: The Resource Conservation and Recovery Act (RCRA):
In the United States, the Environmental Protection Agency (EPA) regulates the management and disposal of hazardous materials under the Resource Conservation and Recovery Act (RCRA).[5][6] This "cradle-to-grave" framework mandates that generators of chemical waste are responsible for its safe handling from generation to final disposal.[5] Your institution's Environmental Health & Safety (EHS) department operates under these federal and state-level regulations to ensure compliance.[5][7]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of this compound waste. This includes pure, unused product, contaminated labware, and solutions.
Step 1: Waste Segregation
-
Action: Designate a specific, clearly labeled hazardous waste container for this compound and any materials grossly contaminated with it (e.g., weighing boats, pipette tips, gloves).
-
Rationale: Proper segregation is a cornerstone of safe waste management. It prevents unintentional and dangerous chemical reactions that can occur when incompatible waste streams are mixed.
Step 2: Container Selection and Labeling
-
Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be labeled with a "Hazardous Waste" sticker. Fill out the label completely, including:
-
Generator's Name and Location (Lab/Room Number)
-
Accumulation Start Date
-
Chemical Name: "this compound" (avoid abbreviations or formulas)
-
Associated Hazards: "Irritant"
-
-
Rationale: Federal and state regulations require meticulous tracking of hazardous waste.[8] Accurate labeling ensures that EHS personnel and the ultimate disposal facility understand the container's contents and associated risks, ensuring safe handling throughout the disposal chain.
Step 3: Waste Accumulation
-
Action: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within your laboratory. This area should be under the control of the lab personnel and away from drains or sources of ignition.
-
Rationale: Keeping containers closed prevents the release of vapors and protects against spills. Storing waste in a designated and controlled area minimizes the risk of accidental breakage or unauthorized handling.
Step 4: Arranging for Disposal
-
Action: Once the container is full or you have no further use for the chemical, contact your institution's EHS department to schedule a waste pickup. Do not pour this compound down the drain or dispose of it in the regular trash.
-
Rationale: EHS is responsible for consolidating waste and ensuring it is transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] The preferred method for organic compounds like this is high-temperature incineration.[9] Incineration is the most effective method because it completely destroys the organic molecule, preventing any possibility of NMOR formation in the environment.[9]
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: If you are trained and it is safe to do so, don the minimum required PPE as described in Section 1.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Neutralization (as recommended for parent compound): The guidance for morpholine spills suggests covering the contained spill with sodium bisulfate to neutralize the product before collection.[9]
-
Collection: Carefully scoop the neutralized material and absorbent into a hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Data Summary
The following table summarizes key data for this compound, essential for safety and handling decisions.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₅NO | [10] |
| Molecular Weight | 177.25 g/mol | [10] |
| Appearance | White to light orange/yellow powder or crystal | [10] |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
-
Morpholine (HSG 92, 1995). Inchem.org. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]
-
The microbial degradation of morpholine. ResearchGate. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
-
Hazardous Waste. US EPA. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. ResearchGate. [Link]
Sources
- 1. This compound | 3077-16-5 | TCI AMERICA [tcichemicals.com]
- 2. hnsincere.com [hnsincere.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Morpholine (HSG 92, 1995) [inchem.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(p-Tolyl)morpholine
This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-(p-Tolyl)morpholine (CAS No. 3077-16-5). As a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its hazard profile is critical for ensuring laboratory safety.[1] This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment to empower researchers, scientists, and drug development professionals to work safely and effectively.
Hazard Identification and Risk Assessment: The 'Why' Behind the PPE
This compound is a crystalline solid, typically appearing as a light orange to yellow or green powder.[1] Its physical form is a key determinant of its exposure risk, primarily through inhalation of dust and direct skin or eye contact. The Globally Harmonized System (GHS) provides a clear, authoritative classification of its primary hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Pictogram | Code | Hazard Statement |
|---|---|---|---|
| Skin Irritation | GHS07 (Exclamation Mark)[2][3] | H315 | Causes skin irritation.[2][4] |
| Eye Irritation | GHS07 (Exclamation Mark)[2][3] | H319 | Causes serious eye irritation.[2][4] |
The causality is direct: contact with the compound can provoke an inflammatory response in the skin and eyes. While not classified as corrosive like its parent compound, morpholine, the irritation can be significant and requires robust protective measures to prevent exposure.[5][6][7] The precautionary statement P280, "Wear protective gloves/ eye protection/ face protection," is a non-negotiable directive derived from these hazards.[8][9]
Core PPE Requirements: Your First Line of Defense
Based on the risk profile, a standard set of PPE is mandatory for all work involving this compound. The selection of specific items should be guided by the scale of the operation and the potential for dust generation or splashing.
-
Eye and Face Protection : Due to the "serious eye irritation" classification, protection must go beyond standard safety glasses.
-
Minimum Requirement : Chemical splash goggles that provide a complete seal around the eyes are necessary to protect against airborne powder and accidental splashes.
-
Best Practice : For tasks with a higher risk of exposure, such as weighing large quantities or transferring material where dust is likely, a face shield should be worn in addition to chemical splash goggles.[5][10] This provides a secondary barrier for the entire face.
-
-
Hand Protection : The hands are the most likely point of direct contact.
-
Glove Material : Disposable nitrile or neoprene gloves are the standard for handling this type of chemical, offering excellent resistance to a wide range of substances.[11] Avoid latex gloves, which provide inferior chemical protection.[11]
-
Glove Integrity : Always inspect gloves for tears or pinholes before use. Double gloving is required for many operations involving hazardous compounds and is a recommended practice here.[10] Gloves should be changed immediately if contamination is suspected or, as a general rule, every 30-60 minutes during extended procedures.[10][12]
-
-
Body Protection :
-
A clean, buttoned laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.
-
For larger-scale operations or situations where significant dust is anticipated, disposable gowns with knit cuffs that close in the back offer superior protection.[10]
-
Operational Protocol: Weighing and Preparing a Solution
This section provides a step-by-step workflow that integrates PPE selection and use into a common laboratory task. This protocol is a self-validating system designed to minimize exposure at every stage.
Objective : To safely weigh 5 grams of this compound powder and prepare a 0.1 M solution in toluene.
Step 1: Area Preparation
-
Ensure a certified chemical fume hood is available and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Gather all necessary equipment (spatula, weigh boat, beaker, graduated cylinder, magnetic stir bar) and place it inside the fume hood.
Step 2: Donning Personal Protective Equipment The sequence of donning PPE is critical to avoid cross-contamination.
Step 3: Chemical Handling
-
Working entirely within the fume hood, carefully open the container of this compound.
-
Using a clean spatula, slowly transfer the desired amount of powder into the weigh boat on a tared balance. Minimize any disturbance that could create dust.
-
Carefully add the weighed powder to the beaker containing the magnetic stir bar.
-
Measure the required volume of toluene using a graduated cylinder and add it to the beaker.
-
Cover the beaker (e.g., with a watch glass) and begin stirring.
Step 4: Decontamination and Initial Disposal
-
Place the contaminated weigh boat and any used bench paper directly into a labeled solid hazardous waste bag inside the fume hood.
-
Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol), and dispose of the cloth in the same solid waste bag.
Step 5: Doffing Personal Protective Equipment The doffing sequence is the reverse of donning and is the most critical step for preventing personal contamination.
Emergency Procedures and Spill Management
Immediate First Aid:
-
If on Skin (P302 + P352) : Immediately remove contaminated clothing.[8] Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes (P305+P351+P338) : Rinse cautiously with water for at least 15 minutes.[4][13] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get immediate medical attention.
Small Spill Cleanup (Solid Powder):
-
Alert Personnel : Inform others in the immediate area.
-
Secure Area : Restrict access to the spill area.
-
Wear Appropriate PPE : At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles.
-
Containment : Gently cover the spill with an inert absorbent material, such as sand, clay, or diatomaceous earth, to prevent the powder from becoming airborne.[5][14]
-
Collection : Carefully sweep the material into a designated hazardous waste container. Use only non-sparking tools if a flammable solvent is present.[5][6]
-
Final Decontamination : Wipe the spill area with a damp cloth, then a dry one. Dispose of all cleaning materials as hazardous solid waste.
-
Wash Hands : Thoroughly wash hands after the cleanup is complete.
Disposal Plan: A Cradle-to-Grave Approach
All waste generated from handling this compound must be treated as hazardous.
-
Contaminated Solid Waste : This includes used gloves, disposable gowns, bench paper, weigh boats, and cleaning materials. Seal these items in a clearly labeled, puncture-resistant hazardous waste bag or container.
-
Unused or Expired Chemical : Do not dispose of down the drain or in regular trash. The original container with the unused chemical must be disposed of through your institution's environmental health and safety (EHS) office according to local and federal regulations.
-
Contaminated Solutions : Any solutions containing this compound must be collected in a labeled, sealed, and appropriate hazardous liquid waste container (e.g., "Non-Halogenated Organic Waste").
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- This compound | 3077-16-5 | Tokyo Chemical Industry UK Ltd.
- 4-(p-Tolyl)
- This compound | C11H15NO | CID 766255 - PubChem.
- Morpholine - The Lab Depot.
- This compound | 3077-16-5 - TCI Chemicals.
- This compound - Chem-Impex.
- Safety D
- Personal protective equipment for crop protection - Royal Brinkman.
- Safety D
- Safety D
- Safety D
- SAFETY D
- This compound 3077-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd.
- This compound | 3077-16-5 - ChemicalBook.
- Morpholine | 1X5ML | C4H9NO | 683816 | 110-91-8 - HPC Standards.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- SAFETY D
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 3. This compound | 3077-16-5 [chemicalbook.com]
- 4. This compound | C11H15NO | CID 766255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labdepotinc.com [labdepotinc.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. This compound | 3077-16-5 | TCI EUROPE N.V. [tcichemicals.com]
- 9. astechireland.ie [astechireland.ie]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Which personal protective equipment do you need to [royalbrinkman.com]
- 12. pppmag.com [pppmag.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




